Fluo-3
描述
属性
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLGRUXZXMRXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923941 | |
| Record name | Fluo 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123632-39-3 | |
| Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluo-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluo 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUO-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluo-3 AM: A Technical Guide to the Principles of Intracellular Calcium Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Fluo-3 acetoxymethyl (AM) ester, a cornerstone fluorescent indicator for measuring intracellular calcium ([Ca²⁺]i). We will delve into its core principles, mechanism of action, quantitative properties, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for professionals utilizing calcium flux assays in research and drug development.
Core Principle and Mechanism of Action
This compound is a highly sensitive and specific fluorescent chelator for calcium ions, developed by Nobel laureate Roger Y. Tsien and his colleagues.[1][2] In its native form, this compound is a salt that cannot passively cross the cell membrane. To facilitate cellular loading, it is chemically modified into this compound AM, an acetoxymethyl ester derivative.[2][3]
The mechanism of detection involves a multi-step process:
-
Cellular Loading: The AM ester group neutralizes the negative charges of the this compound molecule, rendering it lipophilic and membrane-permeant.[3] This allows this compound AM to passively diffuse across the plasma membrane into the cell's cytoplasm.
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic action regenerates the carboxylate groups, converting this compound AM back into its active, membrane-impermeant form, this compound. This process effectively traps the indicator within the cytoplasm.
-
Calcium Binding and Fluorescence: The active this compound molecule is a derivative of the calcium chelator BAPTA. In its calcium-free state, this compound is essentially non-fluorescent. Upon binding to intracellular free calcium, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield. This leads to a fluorescence intensity increase of at least 40- to 100-fold.
This compound is a single-wavelength indicator, meaning its fluorescence intensity is directly proportional to the concentration of intracellular calcium. Unlike ratiometric indicators like Fura-2, this compound does not exhibit a significant shift in its excitation or emission wavelength upon binding to Ca²⁺. Its excitation maximum is compatible with the common 488 nm argon-ion laser line, making it ideal for use in flow cytometry and confocal microscopy.
Quantitative Data Summary
The following table summarizes the key physicochemical and spectral properties of the active this compound indicator after intracellular hydrolysis.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 506 nm | |
| Emission Maximum (λem) | 526 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM (in vitro) | |
| ~558 - 898 nM (in situ, cell-dependent) | ||
| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.15 | |
| Molar Extinction Coefficient (ε) | ~86,000 M⁻¹cm⁻¹ at 506 nm | |
| Fluorescence Enhancement | ≥ 40-fold to > 100-fold | |
| Molecular Weight (this compound AM) | 1129.85 g/mol |
Experimental Protocols
This section provides a generalized protocol for loading cells with this compound AM and measuring calcium flux. Optimization of dye concentration, loading time, and temperature is critical and should be determined empirically for each cell type and experimental setup.
Reagent Preparation
-
This compound AM Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C, protected from light and moisture.
-
Pluronic™ F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar this compound AM in aqueous loading buffers.
-
Loading Buffer: A buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES (KRH) buffer (pH 7.2-7.4) is typically used.
-
Probenecid (B1678239) Stock Solution (Optional but Recommended): Prepare a 250 mM stock solution of probenecid in 1 M NaOH and buffer, or use a water-soluble form. Probenecid is an organic anion transport inhibitor that can reduce the leakage of de-esterified this compound from the cells, thereby improving signal stability.
Experimental Workflow: Cell Loading and Measurement
References
An In-Depth Technical Guide to the Fluo-3 Mechanism of Fluorescence Increase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism behind the fluorescence increase of Fluo-3, a widely used fluorescent indicator for intracellular calcium. This document details the photophysical properties of this compound, provides standardized experimental protocols for its application, and visualizes the key mechanisms and pathways involved.
Core Mechanism: Calcium-Induced Conformational Change and Fluorescence Enhancement
This compound is a fluorescent dye that exhibits a dramatic increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺). In its unbound state, this compound is essentially non-fluorescent.[1][2] The underlying mechanism for this significant change is a calcium-induced conformational alteration.
The this compound molecule consists of a fluorophore (fluorescein) linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group. In the absence of calcium, the electron-rich BAPTA moiety quenches the fluorescence of the fluorescein (B123965) through a process known as photoinduced electron transfer (PeT). Upon binding of a calcium ion, the BAPTA portion of the molecule undergoes a conformational change that inhibits this quenching process. This chelation event effectively "switches on" the fluorescence of the fluorescein, resulting in a significant increase in the quantum yield of the dye.[1] This fluorescence enhancement can be greater than 100-fold.[1][3]
It is important to note that this compound is a single-wavelength indicator, meaning its fluorescence intensity changes upon calcium binding, but its excitation and emission maxima do not shift significantly.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
| Property | Value (Calcium-Free) | Value (Calcium-Bound) | Reference(s) |
| Excitation Maximum (λex) | ~506 nm | 506 nm | |
| Emission Maximum (λem) | ~526 nm | 526 nm | |
| Quantum Yield (Φ) | Very low | ~0.15 | |
| Molar Extinction Coeff. (ε) | Not specified | ~86,000 M⁻¹cm⁻¹ | |
| Dissociation Constant (Kd) | N/A | ~390 nM |
Experimental Protocols
Cell Loading with this compound AM
The acetoxymethyl (AM) ester form of this compound (this compound AM) is a membrane-permeant version of the dye that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM esters, trapping the active, calcium-sensitive form of this compound in the cytoplasm.
Materials:
-
This compound AM stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
Protocol:
-
Prepare Loading Solution:
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.
-
For a working solution, mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO.
-
Dilute this mixture into the desired physiological buffer to a final this compound AM concentration of 1-5 µM. The final concentration of Pluronic® F-127 will be approximately 0.02%.
-
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the this compound AM loading solution to the cells.
-
Incubate for 15-60 minutes at 20-37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type. Incubation at 37°C may lead to compartmentalization of the dye in organelles.
-
-
Washing:
-
Remove the loading solution and wash the cells several times with fresh, indicator-free buffer (containing probenecid if used during loading) to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular this compound AM.
-
Intracellular Calcium Measurement
Instrumentation:
-
Fluorescence microscope, plate reader, or flow cytometer equipped with appropriate excitation and emission filters for fluorescein (Excitation: ~488 nm, Emission: ~525 nm).
Protocol:
-
Baseline Fluorescence:
-
Measure the baseline fluorescence intensity (F₀) of the loaded cells before stimulation.
-
-
Cell Stimulation:
-
Add the experimental agonist or stimulus to the cells.
-
-
Fluorescence Monitoring:
-
Record the change in fluorescence intensity (F) over time.
-
-
Data Analysis:
-
The change in fluorescence is often reported as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀).
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound fluorescence increase upon calcium binding.
Experimental Workflow for Intracellular Calcium Measurement
Caption: A typical experimental workflow for using this compound AM.
GPCR-Mediated Intracellular Calcium Signaling Pathway
Caption: GPCR signaling pathway leading to intracellular calcium release.
References
Fluo-3: A Technical Guide to Quantum Yield and Extinction Coefficient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 is a pivotal fluorescent indicator used for the measurement of intracellular calcium (Ca²⁺), a ubiquitous second messenger involved in a myriad of cellular processes.[1] Developed in the late 1980s by Tsien and colleagues, this compound has become an indispensable tool in fields ranging from neuroscience to pharmacology.[2][3] Its utility is fundamentally rooted in its photophysical properties, primarily its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). An in-depth understanding of these parameters is critical for the accurate quantification and interpretation of intracellular calcium dynamics.
This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for its use, and its application within the context of cellular signaling pathways.
Core Photophysical Properties: The Foundation of Fluorescence
The efficacy of a fluorescent indicator is determined by its ability to absorb light and efficiently convert that energy into a detectable fluorescent signal.[4] Two key parameters quantify this process: the molar extinction coefficient and the fluorescence quantum yield.
-
Molar Extinction Coefficient (ε): This intrinsic property measures how strongly a molecule absorbs light at a specific wavelength.[4] Governed by the Beer-Lambert law, a higher extinction coefficient signifies a greater probability of photon absorption, which is the initial step for fluorescence to occur. The unit for ε is typically M⁻¹cm⁻¹.
-
Fluorescence Quantum Yield (Φ or QY): The quantum yield quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The value of Φ ranges from 0 to 1, where a value closer to 1 indicates higher fluorescence efficiency. In its calcium-free form, this compound is essentially non-fluorescent, but upon binding Ca²⁺, its fluorescence intensity increases approximately 100-fold.
Quantitative Data Summary
The key photophysical and binding properties of this compound are summarized below. These values are crucial for experimental design and data analysis.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~506 nm | Compatible with the 488 nm argon-ion laser line. |
| Emission Maximum (λem) | ~526 nm | Detected using standard FITC filter sets. |
| Molar Extinction Coefficient (ε) | 86,000 M⁻¹cm⁻¹ | At 506 nm, after hydrolysis. |
| Quantum Yield (Φ) | ~0.14 - 0.15 | At saturating Ca²⁺ levels. |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM | This relatively low affinity is suitable for measuring transient, high Ca²⁺ concentrations. |
| Fluorescence Enhancement | >100-fold | Upon saturation with Ca²⁺. |
Mechanism of Action and Cellular Loading
This compound is designed to be largely non-fluorescent in the absence of calcium. When intracellular Ca²⁺ levels rise, this compound chelates the ions, leading to a conformational change that results in a dramatic increase in fluorescence emission.
To facilitate its entry into living cells, this compound is available as a membrane-permeant acetoxymethyl (AM) ester. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant this compound free acid within the cytosol, where it can report changes in calcium concentration.
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are standard protocols for the characterization and use of this compound.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
This protocol outlines the measurement of ε for the hydrolyzed, Ca²⁺-saturated form of this compound.
Materials:
-
This compound, pentapotassium salt
-
High-purity water or appropriate buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., buffer with 10 mM CaEGTA)
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Analytical balance and volumetric flasks
Procedure:
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of this compound in the chosen buffer.
-
Serial Dilutions: Create a series of precise dilutions of the stock solution in the calcium-saturating buffer.
-
Absorbance Measurement: Measure the absorbance of each dilution at the excitation maximum (~506 nm) using the spectrophotometer. Use the calcium-saturating buffer as a blank.
-
Data Analysis: Plot the measured absorbance values against the corresponding molar concentrations.
-
Calculation: According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the plot is equal to the molar extinction coefficient (ε), assuming a path length (l) of 1 cm.
Protocol 2: Cell Loading with this compound AM
This is a general protocol for loading adherent cells with the AM ester of this compound. Optimization for specific cell types may be required.
Materials:
-
This compound AM
-
Anhydrous DMSO
-
Pluronic® F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Probenecid (B1678239) (optional, to inhibit dye leakage)
Procedure:
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO. Store desiccated at -20°C.
-
Prepare Loading Solution: On the day of the experiment, dilute the this compound AM stock solution into your chosen physiological buffer to a final working concentration of 1-5 µM.
-
To aid solubilization, first mix the this compound AM stock with an equal volume of 20% Pluronic® F-127 before diluting into the buffer.
-
If dye leakage is an issue, probenecid (1-2.5 mM) can be added to the loading solution.
-
-
Cell Loading: Replace the cell culture medium with the this compound AM loading solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. Incubation at room temperature may reduce dye compartmentalization into organelles.
-
Wash and De-esterification: Wash the cells twice with indicator-free buffer to remove extracellular dye. Incubate for a further 30 minutes to allow for complete de-esterification of the intracellular this compound AM.
-
Imaging: The cells are now ready for fluorescence imaging to monitor intracellular calcium changes.
Application in a Signaling Pathway Context
This compound is frequently used to study signaling pathways that modulate intracellular calcium levels, such as those initiated by G-protein coupled receptors (GPCRs). For example, the activation of a Gq-coupled GPCR leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol, a dynamic process readily visualized with this compound.
Typical Experimental Workflow
A typical calcium imaging experiment involves several key stages, from cell preparation to data analysis. The workflow ensures that cells are properly loaded with the indicator and that the resulting fluorescence signals are accurately captured and interpreted.
Conclusion
This compound remains a cornerstone of intracellular calcium measurement due to its favorable spectral properties, large dynamic range, and compatibility with common instrumentation. A thorough understanding of its molar extinction coefficient and quantum yield is paramount for researchers aiming to perform quantitative fluorescence microscopy. By following standardized protocols and appreciating the chemical principles of the indicator, scientists and drug development professionals can effectively leverage this compound to unravel the complex and vital roles of calcium signaling in health and disease.
References
A Technical Guide to Fluo-3: Calcium Binding Affinity, Kd, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 is a fluorescent indicator widely used for the measurement of intracellular calcium concentration ([Ca²⁺]i).[1] Developed by Roger Tsien and colleagues, it has become an invaluable tool in neuroscience, cell biology, and drug discovery for monitoring calcium signaling in living cells.[1] This technical guide provides an in-depth overview of the calcium binding affinity and dissociation constant (Kd) of this compound, detailed experimental protocols for its use, and its application in studying cellular signaling pathways.
This compound is a visible light-excitable dye, typically excited by the 488 nm argon laser line, with an emission maximum at approximately 526 nm.[2] A key characteristic of this compound is its significant increase in fluorescence intensity—reportedly over 100-fold—upon binding to Ca²⁺.[2][3] In its Ca²⁺-free form, the indicator is essentially non-fluorescent. This large dynamic range provides a high-contrast signal for detecting changes in intracellular calcium.
This compound is commonly introduced into cells as its acetoxymethyl (AM) ester form, this compound AM. The hydrophobic AM ester readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now hydrophilic and Ca²⁺-sensitive this compound molecule in the cytoplasm.
This compound Calcium Binding Affinity and Kd
The dissociation constant (Kd) is a critical parameter that defines the affinity of this compound for calcium ions. It represents the concentration of Ca²⁺ at which half of the indicator molecules are bound to calcium. The Kd value is essential for converting fluorescence intensity measurements into absolute calcium concentrations.
Quantitative Data Summary
The reported Kd for this compound can vary depending on the experimental conditions. It is crucial for researchers to consider these conditions when designing experiments and interpreting results.
| Parameter | Value | Experimental Conditions | Reference |
| Kd (in vitro) | ~390 nM | 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2, 0 to 10 mM CaEGTA | |
| Kd (in vitro) | 450 nM | Cell-free media | |
| Kd (in permeabilized cardiomyocytes) | 558 ± 15 nM | Isolated rabbit ventricular cardiomyocytes | |
| Kd (in intact cardiomyocytes) | 898 ± 64 nM | Isolated rabbit ventricular cardiomyocytes loaded with this compound AM | |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | ||
| Emission Wavelength (Ca²⁺-bound) | ~526 nm | ||
| Fluorescence Enhancement | >100-fold | Upon Ca²⁺ binding |
Note: The Kd of this compound is sensitive to several factors, including temperature, pH, ionic strength, viscosity, and the presence of proteins. Consequently, the in situ Kd within a cell is often higher than the in vitro value determined in a buffered solution. For precise quantitative measurements, in situ calibration is highly recommended.
Experimental Protocols
Accurate determination of intracellular calcium concentration using this compound requires careful experimental design and execution. Below are detailed protocols for in vitro and in situ calibration of this compound.
In Vitro Kd Determination using Spectrofluorometry
This protocol allows for the determination of the Kd of this compound in a controlled buffer system.
Materials:
-
This compound, pentapotassium salt
-
Calcium-free buffer (e.g., 10 mM K₂-EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM Ca-EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound in calcium-free buffer. The final concentration for measurement should be in the low micromolar range (e.g., 1 µM).
-
Prepare a series of calcium calibration buffers with known free Ca²⁺ concentrations by mixing the calcium-free and calcium-saturating buffers in various ratios.
-
Add a constant amount of the this compound stock solution to each calibration buffer.
-
Measure the fluorescence intensity (F) of each sample using a spectrofluorometer with excitation set to ~506 nm and emission set to ~526 nm.
-
Determine the minimum fluorescence (F_min) by measuring the fluorescence of this compound in the calcium-free buffer (zero Ca²⁺).
-
Determine the maximum fluorescence (F_max) by measuring the fluorescence of this compound in the calcium-saturating buffer.
-
Calculate the Kd using the following equation: [Ca²⁺] = Kd * [(F - F_min) / (F_max - F)] By plotting the fluorescence data against the known calcium concentrations, the Kd can be determined through non-linear regression analysis.
In Situ Kd Calibration using Fluorescence Microscopy
This protocol is for determining the Kd of this compound within the cellular environment, which provides a more physiologically relevant value.
Materials:
-
This compound AM
-
Anhydrous DMSO
-
Pluronic® F-127 (optional, to aid in dye loading)
-
Cells of interest cultured on coverslips
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Calcium ionophore (e.g., ionomycin (B1663694) or A23187)
-
Calcium-EGTA calibration buffers (as used in the in vitro protocol)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a this compound AM stock solution (1-5 mM) in anhydrous DMSO.
-
Prepare a loading solution by diluting the this compound AM stock solution in physiological buffer to a final concentration of 1-5 µM. If using, add Pluronic® F-127 (final concentration ~0.02%) to the loading solution to improve dye solubility.
-
Load the cells by incubating them in the loading solution for 15-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.
-
Wash the cells with fresh physiological buffer to remove extracellular this compound AM.
-
Allow for de-esterification by incubating the cells for an additional 30 minutes in fresh buffer to ensure complete hydrolysis of the AM ester by intracellular esterases.
-
Perform the calibration by sequentially perfusing the cells with the series of calcium-EGTA calibration buffers containing a calcium ionophore (e.g., 5-10 µM ionomycin). The ionophore will equilibrate the intracellular and extracellular Ca²⁺ concentrations.
-
Measure the intracellular fluorescence intensity (F) for each calibration buffer using the fluorescence microscope.
-
Determine F_min by perfusing the cells with the calcium-free buffer containing the ionophore.
-
Determine F_max by perfusing the cells with the calcium-saturating buffer containing the ionophore.
-
Calculate the in situ Kd using the same equation as for the in vitro determination.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Kd Determination
Caption: Workflow for the in vitro determination of this compound's calcium dissociation constant (Kd).
This compound AM Loading and Activation in a Cell
Caption: Mechanism of this compound AM loading and activation within a living cell.
Application of this compound in the IP3-DAG Signaling Pathway
This compound is frequently used to monitor intracellular calcium release triggered by the activation of G-protein coupled receptors (GPCRs) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Caption: Use of this compound to measure calcium release in the IP3-DAG signaling pathway.
References
Fluo-3 Calcium Indicator: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the spectral properties and applications of the Fluo-3 calcium indicator. This compound is a widely used fluorescent probe for measuring intracellular calcium concentrations, playing a crucial role in advancing our understanding of cellular signaling and in high-throughput drug screening.[1][2][3][4][5]
Core Spectral and Photophysical Properties
This compound is a visible light-excitable dye, making it compatible with common fluorescence microscopy and flow cytometry instrumentation, particularly those equipped with a 488 nm argon-ion laser. A key characteristic of this compound is its substantial increase in fluorescence intensity—typically over 100-fold—upon binding to Ca²⁺, without a significant shift in its emission wavelength. In its Ca²⁺-free form, this compound is essentially non-fluorescent. This large dynamic range provides excellent contrast for detecting changes in intracellular calcium levels.
The acetoxymethyl (AM) ester form of this compound is membrane-permeant, allowing for straightforward loading into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, calcium-sensitive form of this compound within the cytoplasm.
Quantitative Data Summary
The following tables summarize the key quantitative spectral and photophysical properties of the this compound calcium indicator.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~506 nm | Compatible with 488 nm laser lines. |
| Emission Maximum (λem) | ~526 nm | Detected using standard FITC filter sets. |
| Quantum Yield (Φ) | ~0.15 (Ca²⁺-saturated) | A measure of the efficiency of fluorescence. |
| Molar Extinction Coefficient (ε) | ~86,000 cm⁻¹M⁻¹ | Indicates the efficiency of light absorption at the excitation maximum. |
| Dissociation Constant (Kd) for Ca²⁺ | ~325 - 450 nM | Represents the calcium concentration at which half of the indicator is bound. This value can be influenced by intracellular conditions such as pH, temperature, and protein concentration. |
| Fluorescence Intensity Increase | >100-fold | Upon saturation with Ca²⁺. |
Experimental Protocols
Accurate and reproducible measurements of intracellular calcium dynamics using this compound rely on standardized experimental procedures. Below are detailed methodologies for cell loading and fluorescence measurement.
Protocol 1: Cell Loading with this compound AM
This protocol describes the general procedure for loading adherent or suspension cells with the membrane-permeant this compound AM ester.
Materials:
-
This compound AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to inhibit dye leakage)
Procedure:
-
Prepare a this compound AM Stock Solution: Dissolve this compound AM in anhydrous DMSO to a final concentration of 1-5 mM. Store this stock solution at -20°C, protected from light and moisture.
-
Prepare the Loading Buffer:
-
For a final this compound AM concentration of 1-5 µM, dilute the stock solution into the desired physiological buffer (e.g., HBSS).
-
To aid in the dispersion of the nonpolar this compound AM in the aqueous loading medium, the non-ionic detergent Pluronic® F-127 can be added. A common method is to mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer, resulting in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.
-
To reduce the leakage of the de-esterified this compound from the cells, the organic anion transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Replace the cell culture medium with the prepared loading buffer containing this compound AM.
-
Incubate the cells for 15-60 minutes at 20-37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type. Incubation at 37°C may promote dye compartmentalization into organelles, so for cytoplasmic calcium measurements, incubation at room temperature is often recommended.
-
-
Washing: After incubation, wash the cells 2-3 times with fresh, indicator-free physiological buffer to remove any extracellular this compound AM.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the intracellular this compound AM by cellular esterases. The cells are now ready for fluorescence measurement.
Protocol 2: Fluorescence Measurement and Calcium Imaging
This protocol outlines the general procedure for measuring changes in intracellular calcium using fluorescence microscopy or a microplate reader.
Instrumentation:
-
Fluorescence microscope, confocal microscope, flow cytometer, or fluorescence microplate reader equipped with appropriate filters for fluorescein (B123965) isothiocyanate (FITC).
-
Excitation source (e.g., 488 nm argon-ion laser).
-
Emission detector.
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm. A cutoff filter at ~515 nm is recommended.
-
For microscopy, use a standard FITC filter set.
-
-
Establish a Baseline: Record the basal fluorescence intensity of the this compound-loaded cells before stimulation.
-
Cell Stimulation: Add the experimental agonist or compound of interest to induce a change in intracellular calcium concentration.
-
Data Acquisition: Continuously record the fluorescence intensity over time to monitor the calcium transient.
-
Data Analysis: The change in fluorescence intensity (F) relative to the baseline fluorescence (F₀) is used to represent the change in intracellular calcium concentration. For quantitative measurements, a calibration of the fluorescence signal is required. This is often done by determining the minimum fluorescence (F_min) in the absence of calcium (using a calcium chelator like EGTA) and the maximum fluorescence (F_max) at saturating calcium concentrations (using a calcium ionophore like ionomycin). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * (F - F_min) / (F_max - F).
Signaling Pathways and Experimental Workflows
This compound is instrumental in dissecting signaling pathways that involve changes in intracellular calcium. A common application is the study of G-protein coupled receptor (GPCR) activation, which often leads to the release of calcium from intracellular stores.
Generalized GPCR Signaling Pathway Leading to Calcium Release
References
The Hydrolysis of Fluo-3 AM: A Technical Guide to Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrolysis mechanism of Fluo-3 acetoxymethyl (AM) ester, a critical step for the intracellular measurement of calcium ions (Ca²⁺). Understanding this process is paramount for the accurate application and interpretation of data derived from this compound-based assays in cellular biology, drug discovery, and physiological research.
The Core Mechanism: From Membrane Permeation to Calcium Chelation
This compound AM is a high-affinity, fluorescent chelator for Ca²⁺ that is widely used for monitoring intracellular calcium dynamics.[1][2] In its AM ester form, the molecule is lipophilic and can readily permeate the plasma membrane of living cells. Once inside the cytosol, the transformation from a non-fluorescent, Ca²⁺-insensitive molecule to a highly fluorescent Ca²⁺ indicator is entirely dependent on the enzymatic hydrolysis of its acetoxymethyl ester groups.
This process can be broken down into two key stages:
-
Passive Diffusion: this compound AM, being hydrophobic, passively diffuses across the cell membrane into the cytoplasm.[3]
-
Intracellular Hydrolysis: Within the cell, ubiquitous intracellular esterases, primarily carboxylesterases, cleave the five AM ester groups from the this compound AM molecule.[4][5] This enzymatic action removes the masking acetoxymethyl groups from the carboxylate moieties of the chelator.
The hydrolysis of each AM ester group yields formaldehyde (B43269) and acetic acid as byproducts. The resulting molecule, the free acid form of this compound, is a polyanionic and membrane-impermeant species. This charge difference effectively traps the indicator within the cytoplasm, allowing for the specific measurement of intracellular Ca²⁺ concentrations. The de-esterified this compound is then free to bind to intracellular Ca²⁺, a process that elicits a dramatic increase in its fluorescence intensity (up to 100-fold) upon excitation with light at approximately 506 nm.
dot graph Fluo_3_Hydrolysis_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Fluo3_AM_ext [label="this compound AM\n(Extracellular)", fillcolor="#F1F3F4"]; Cell_Membrane [label="Cell Membrane", shape=septagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluo3_AM_int [label="this compound AM\n(Intracellular)", fillcolor="#F1F3F4"]; Esterases [label="Intracellular\nEsterases\n(e.g., Carboxylesterases)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluo3_free [label="this compound (free acid)\n(Membrane Impermeant)", fillcolor="#FBBC05", fontcolor="#202124"]; Byproducts [label="5 x Formaldehyde\n5 x Acetic Acid", shape=note, fillcolor="#F1F3F4"]; Ca2_free [label="Intracellular Ca²⁺", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fluo3_bound [label="this compound-Ca²⁺ Complex\n(Highly Fluorescent)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];
Fluo3_AM_ext -> Cell_Membrane [label="Passive\nDiffusion"]; Cell_Membrane -> Fluo3_AM_int; Fluo3_AM_int -> Esterases [dir=none]; Esterases -> Fluo3_free [label="Hydrolysis"]; Esterases -> Byproducts [style=dashed]; Fluo3_free -> Ca2_free [dir=none]; Ca2_free -> Fluo3_bound [label="Binding"]; Fluo3_free -> Fluo3_bound [label="Binding"]; } Caption: Signaling pathway of this compound AM hydrolysis and calcium binding.
Quantitative Data
Table 1: Spectroscopic and Physicochemical Properties of this compound (Post-Hydrolysis)
| Property | Value | Reference(s) |
| Excitation Wavelength (max) | ~506 nm | |
| Emission Wavelength (max) | ~526 nm | |
| Ca²⁺ Dissociation Constant (Kd) | ~390 - 450 nM | |
| Quantum Yield (Ca²⁺-saturated) | ~0.15 | |
| Fluorescence Intensity Increase | >40-fold |
Table 2: Typical Experimental Parameters for this compound AM Cell Loading
| Parameter | Recommended Range | Reference(s) |
| This compound AM Stock Solution | 1 - 5 mM in anhydrous DMSO | |
| This compound AM Working Concentration | 1 - 5 µM | |
| Pluronic® F-127 Concentration | 0.02% - 0.04% (v/v) | |
| Probenecid (B1678239) Concentration | 1 - 2.5 mM | |
| Incubation Temperature | 20 - 37°C | |
| Incubation Time | 15 - 60 minutes | |
| De-esterification Time | 30 minutes |
Experimental Protocols
General Protocol for Loading Adherent Cells with this compound AM
This protocol provides a general guideline for loading adherent cells. Optimal conditions may vary depending on the cell type.
-
Cell Preparation: Culture adherent cells on a suitable imaging plate or coverslip to the desired confluency.
-
Preparation of Loading Buffer:
-
Prepare a fresh working solution of this compound AM at a final concentration of 1-5 µM in a buffered physiological medium (e.g., HBSS).
-
To aid in the dispersion of the hydrophobic this compound AM, the non-ionic detergent Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%.
-
To reduce the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid can be included at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with the buffered physiological medium.
-
Add the this compound AM loading buffer to the cells and incubate for 15-60 minutes at 20-37°C, protected from light. Note: Incubation at lower temperatures (e.g., room temperature) can help minimize the compartmentalization of the dye in organelles.
-
-
Washing and De-esterification:
-
After incubation, remove the loading buffer and wash the cells twice with fresh, indicator-free medium (containing probenecid if used during loading).
-
Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of the intracellular this compound AM.
-
-
Measurement: Proceed with fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488-506 nm and emission detection at ~526 nm.
dot graph Experimental_Workflow_Adherent { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Adherent Cells\nin Culture", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Buffer [label="Prepare this compound AM\nLoading Buffer", fillcolor="#F1F3F4"]; Wash1 [label="Wash Cells with\nPhysiological Buffer", fillcolor="#F1F3F4"]; Load [label="Incubate with\nthis compound AM Buffer\n(15-60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash Cells with\nIndicator-Free Medium", fillcolor="#F1F3F4"]; Deesterify [label="Incubate for De-esterification\n(30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Fluorescence\n(Ex: ~506 nm, Em: ~526 nm)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prep_Buffer; Prep_Buffer -> Wash1; Wash1 -> Load; Load -> Wash2; Wash2 -> Deesterify; Deesterify -> Measure; } Caption: Experimental workflow for loading adherent cells with this compound AM.
Protocol for Quantifying Intracellular Esterase Activity
This protocol is adapted from methods using Calcein-AM, another substrate for intracellular esterases, and can be used to assess the rate of this compound AM hydrolysis.
-
Cell Preparation: Prepare a suspension of the cells of interest at a known concentration.
-
Loading:
-
Load the cells with this compound AM as described in the general protocol (Section 3.1).
-
At various time points during the incubation (e.g., 5, 10, 15, 30, 45, 60 minutes), take an aliquot of the cell suspension.
-
-
Stopping the Reaction: Immediately place the aliquot on ice and wash the cells with ice-cold, indicator-free buffer to stop further enzymatic activity and remove extracellular this compound AM.
-
Cell Lysis: Lyse the washed cells to release the intracellular contents, including the hydrolyzed this compound.
-
Fluorescence Quantification:
-
Measure the fluorescence of the cell lysate using a fluorometer (Ex: ~506 nm, Em: ~526 nm).
-
To determine the concentration of hydrolyzed this compound, create a standard curve using known concentrations of the this compound potassium salt.
-
-
Data Analysis: Plot the concentration of hydrolyzed this compound against time. The initial slope of this curve will represent the rate of this compound AM hydrolysis in that cell type under the given conditions.
dot graph Esterase_Activity_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Cell Suspension", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load_Cells [label="Load Cells with this compound AM", fillcolor="#FBBC05", fontcolor="#202124"]; Time_Points [label="Take Aliquots at\nDifferent Time Points", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop_Wash [label="Stop Reaction (Ice)\n& Wash Cells", fillcolor="#F1F3F4"]; Lyse [label="Lyse Cells", fillcolor="#F1F3F4"]; Measure_Fluorescence [label="Quantify Fluorescence\nof Lysate", fillcolor="#FBBC05", fontcolor="#202124"]; Standard_Curve [label="Compare to\nthis compound Standard Curve", shape=parallelogram, fillcolor="#F1F3F4"]; Calculate_Rate [label="Calculate Hydrolysis Rate", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Load_Cells; Load_Cells -> Time_Points; Time_Points -> Stop_Wash; Stop_Wash -> Lyse; Lyse -> Measure_Fluorescence; Measure_Fluorescence -> Standard_Curve; Standard_Curve -> Calculate_Rate; } Caption: Workflow for quantifying intracellular this compound AM hydrolysis rate.
References
- 1. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of the dissociation constant of this compound for Ca2+ in isolated rabbit cardiomyocytes using Ca2+ wave characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fluo-3: An In-Depth Technical Guide to Live Cell Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 is a fluorescent indicator widely used for the measurement of intracellular calcium (Ca²⁺), a critical second messenger involved in a vast array of cellular processes.[1] Developed by Roger Y. Tsien, this compound has become an invaluable tool in neuroscience, cell biology, and drug discovery for monitoring Ca²⁺ dynamics in living cells.[1][2] Its compatibility with visible light excitation, particularly the 488 nm argon-ion laser line, makes it suitable for use in common laboratory equipment such as confocal microscopes and flow cytometers.[1] This guide provides a comprehensive overview of this compound's properties, detailed experimental protocols, and its application in studying cellular signaling pathways.
This compound is essentially non-fluorescent in its Ca²⁺-free form. Upon binding to Ca²⁺, its fluorescence intensity increases by approximately 100-fold, providing a high-contrast signal for detecting changes in intracellular Ca²⁺ concentration. For live cell applications, this compound is most commonly used as its acetoxymethyl (AM) ester derivative, this compound AM. The AM ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, non-specific esterases cleave the AM group, trapping the now membrane-impermeant this compound in the cytoplasm where it can report on Ca²⁺ levels.
Quantitative Data Summary
The selection of a calcium indicator is critically dependent on its photophysical and chemical properties. The following tables summarize the key quantitative parameters of this compound for easy comparison.
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | |
| Emission Wavelength (Ca²⁺-bound) | ~526 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | |
| Fluorescence Intensity Increase | >100-fold | |
| Quantum Yield (Φ) (Ca²⁺-bound) | ~0.15 |
| Reagent | Function | Recommended Concentration |
| This compound AM | Cell-permeable calcium indicator | 1-5 µM |
| Pluronic F-127 | Non-ionic detergent to aid in dye solubilization | 0.02% (w/v) |
| Probenecid (B1678239) | Organic anion-transport inhibitor to reduce dye leakage | 1-2.5 mM |
| Anhydrous DMSO | Solvent for preparing stock solutions | N/A |
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
A primary application of this compound is in monitoring intracellular calcium mobilization following the activation of G-protein coupled receptors (GPCRs). Many GPCRs, upon ligand binding, activate the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP₃), which in turn binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm. This transient increase in cytosolic Ca²⁺ is readily detected by this compound.
Caption: GPCR signaling pathway leading to intracellular calcium release.
Experimental Workflow for a Calcium Flux Assay
The following diagram outlines a typical workflow for a live cell calcium imaging experiment using this compound AM. This workflow is applicable to studies using fluorescence microscopy or a microplate reader.
Caption: Experimental workflow for a this compound calcium flux assay.
Detailed Experimental Protocol: Calcium Flux Assay in Adherent Cells
This protocol provides a detailed methodology for measuring intracellular calcium flux in adherent cells cultured in a 96-well plate.
Materials:
-
Adherent cells of interest
-
96-well black-walled, clear-bottom microplate
-
This compound AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Agonist/stimulus of interest
-
Fluorescence microplate reader or confocal microscope with appropriate filter sets (Excitation: ~488 nm, Emission: ~525 nm)
Protocol:
-
Cell Plating:
-
Seed adherent cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) overnight.
-
-
Preparation of Reagent Stock Solutions:
-
This compound AM Stock Solution (1-5 mM): Prepare a stock solution of this compound AM in anhydrous DMSO.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO.
-
Probenecid Stock Solution (250 mM): Prepare a stock solution of probenecid in a suitable buffer, adjusting the pH as necessary.
-
-
Preparation of this compound Loading Solution (prepare fresh):
-
For each well, you will typically need 100 µL of loading solution.
-
In a suitable tube, mix equal volumes of the this compound AM stock solution and the 20% Pluronic F-127 stock solution.
-
Dilute this mixture into pre-warmed (37°C) physiological buffer (e.g., HBSS) to achieve a final this compound AM concentration of 1-5 µM. The final concentration of Pluronic F-127 will be approximately 0.02%.
-
Add probenecid to the loading solution to a final concentration of 1-2.5 mM to inhibit organic anion transporters and reduce dye leakage.
-
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Gently add 100 µL of the this compound loading solution to each well.
-
Incubate the plate for 15-60 minutes at 20-37°C. Optimal loading time and temperature should be determined empirically for each cell type to maximize signal and minimize compartmentalization.
-
-
Washing and De-esterification:
-
After incubation, gently remove the loading solution.
-
Wash the cells twice with indicator-free buffer (containing probenecid, if used during loading).
-
Add 100 µL of fresh indicator-free buffer to each well.
-
Incubate the plate for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound AM within the cells.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader or on the stage of the confocal microscope.
-
Set the instrument to the appropriate excitation and emission wavelengths for this compound (Ex: ~488 nm, Em: ~525 nm).
-
Record a baseline fluorescence reading for a set period.
-
Add the desired agonist or stimulus to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀. This normalization helps to account for variations in dye loading between cells or wells.
-
Considerations and Troubleshooting
-
Compartmentalization: Incubation at 37°C can sometimes lead to the sequestration of this compound in organelles such as mitochondria. If cytoplasmic calcium measurements are desired, consider loading at room temperature to minimize this effect.
-
Dye Leakage: The use of probenecid is highly recommended to prevent the leakage of de-esterified this compound from the cells via organic anion transporters.
-
Phototoxicity: Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching, which can affect cell health and signal integrity.
-
Calibration: this compound is a single-wavelength indicator, which makes absolute quantification of intracellular Ca²⁺ concentrations challenging. For more quantitative measurements, ratiometric indicators like Fura-2 may be more appropriate. However, in situ calibration can be performed using ionophores to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.
Conclusion
This compound remains a robust and widely used tool for live cell calcium imaging. Its large dynamic range and compatibility with common instrumentation make it an excellent choice for a variety of applications, from basic research into cellular signaling to high-throughput screening in drug discovery. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the complex and dynamic world of intracellular calcium signaling.
References
Methodological & Application
Application Notes: Fluo-3 AM Cell Loading Protocol for Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluo-3 is a fluorescent indicator used for the quantification of intracellular calcium ([Ca²⁺]i).[1] Its acetoxymethyl (AM) ester form, this compound AM, is a cell-permeant dye that can be passively loaded into live cells. Once inside the neuron, intracellular esterases cleave the AM groups, trapping the active, polar this compound molecule within the cytoplasm.[1][2][3] The fluorescence of this compound is highly dependent on the concentration of free Ca²⁺, exhibiting a significant increase in fluorescence intensity upon binding to calcium ions.[4] This property makes this compound AM an invaluable tool for studying calcium signaling pathways in neurons, which are fundamental to processes such as neurotransmitter release, synaptic plasticity, and excitotoxicity. This compound is compatible with excitation by the 488 nm argon-ion laser line, with a fluorescence emission maximum at approximately 526 nm.
Mechanism of Action
The loading and activation process of this compound AM is a two-step mechanism. First, the lipophilic this compound AM ester crosses the neuronal plasma membrane. Second, non-specific esterase enzymes present in the neuronal cytoplasm hydrolyze the AM ester groups. This hydrolysis converts the molecule into the membrane-impermeant this compound free acid, which is the Ca²⁺-sensitive form. This process effectively traps the indicator inside the neuron, allowing for the measurement of changes in intracellular calcium concentration.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using this compound AM in neuronal cells. Optimal values may vary depending on the specific neuron type and experimental conditions and should be determined empirically.
| Parameter | Recommended Value | Notes |
| Stock Solution | ||
| This compound AM Concentration | 1 - 5 mM | Dissolved in high-quality, anhydrous DMSO. |
| Working Solution | ||
| This compound AM Concentration | 1 - 10 µM (typically 2-5 µM for neurons) | Diluted in a physiological buffer (e.g., HBSS, aCSF). |
| Pluronic™ F-127 | 0.02% - 0.04% (w/v) | Aids in the dispersion of the AM ester in aqueous solution. |
| Probenecid (B1678239) | 1 - 2.5 mM | Optional: Anion-transport inhibitor to reduce dye leakage. |
| Loading & De-esterification | ||
| Incubation Temperature | 20 - 37°C | Lower temperatures may reduce dye compartmentalization. |
| Incubation Time | 15 - 60 minutes | Optimal time should be determined empirically. |
| De-esterification Time | 30 minutes | Allows for complete hydrolysis of the AM ester by intracellular esterases. |
| Spectroscopic Properties | ||
| Excitation Wavelength | ~506 nm (488 nm compatible) | Compatible with standard FITC filter sets. |
| Emission Wavelength | ~526 nm | |
| K_d for Ca²⁺ | ~390 - 450 nM | The dissociation constant can be affected by intracellular factors. |
Experimental Protocol
This protocol provides a detailed methodology for loading cultured neurons with this compound AM.
Materials
-
This compound AM (acetoxymethyl ester)
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic™ F-127, 20% solution in DMSO
-
Physiological saline solution appropriate for neurons (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF), buffered with HEPES)
-
Probenecid (optional)
-
Cultured neurons on glass coverslips
Solution Preparation
-
1 mM this compound AM Stock Solution:
-
Allow the vial of this compound AM to warm to room temperature before opening.
-
Dissolve the solid this compound AM in anhydrous DMSO to a final concentration of 1-5 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
-
-
Loading Buffer (Working Solution):
-
On the day of the experiment, thaw one aliquot of the this compound AM stock solution.
-
Prepare the physiological saline solution (e.g., HBSS).
-
To aid in dye solubilization, mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting into the buffer.
-
Dilute the this compound AM/Pluronic mixture into the pre-warmed (37°C) physiological buffer to a final this compound AM concentration of 2-5 µM. The final Pluronic F-127 concentration will be approximately 0.02-0.04%.
-
If using probenecid to prevent dye leakage, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
Vortex the working solution immediately before use to ensure it is well-mixed. Prepare this solution fresh for each experiment.
-
Cell Loading Procedure
-
Preparation: Grow neurons on sterile glass coverslips in a culture dish.
-
Medium Removal: Remove the culture medium from the dish.
-
Wash: Gently wash the neurons once with pre-warmed (37°C) physiological saline solution.
-
Loading: Add the freshly prepared this compound AM loading buffer to the cells, ensuring the entire coverslip is covered.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C (or room temperature to minimize compartmentalization), protected from light.
-
Washing: After incubation, remove the loading solution and wash the neurons two to three times with fresh, pre-warmed, dye-free physiological saline to remove any extracellular this compound AM.
-
De-esterification: Incubate the cells for an additional 30 minutes in the dye-free physiological saline at the same temperature. This step is crucial for allowing complete de-esterification of the intracellular this compound AM.
-
Imaging: The neurons are now loaded and ready for calcium imaging experiments. Maintain the cells in the dye-free physiological saline during imaging. Fluorescence can be measured using fluorescence microscopy, confocal microscopy, or a microplate reader with excitation at ~488-506 nm and emission detection at ~526 nm.
Troubleshooting and Considerations
-
Low Fluorescence Signal: This may result from incomplete hydrolysis of the AM ester, insufficient dye concentration, or dye leakage. Ensure the de-esterification step is performed and consider increasing the loading concentration or time. The use of probenecid can help reduce dye leakage.
-
Dye Compartmentalization: this compound AM can sometimes accumulate in organelles like mitochondria, leading to artifacts in the measurement of cytosolic calcium. Lowering the incubation temperature to room temperature during loading can often reduce this issue.
-
Phototoxicity and Photobleaching: Exposing neurons to high-intensity excitation light can cause cellular damage and photobleaching of the dye. Use the lowest possible light intensity and exposure time that provides an adequate signal-to-noise ratio.
-
Cytotoxicity: High concentrations of this compound AM can be toxic to cells and may affect normal cellular functions, such as suppressing Na,K-ATPase activity. It is crucial to determine the minimum dye concentration required to yield a sufficient fluorescence signal for your specific cell type and instrument.
References
Optimal Working Concentration of Fluo-3 AM for Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 is a fluorescent indicator widely used to measure intracellular calcium ([Ca²⁺]i) concentrations, a critical second messenger in a vast array of cellular signaling pathways.[1] Its acetoxymethyl (AM) ester form, this compound AM, is cell-permeant and upon entry into the cell, it is hydrolyzed by intracellular esterases to the Ca²⁺-sensitive form, this compound.[1][2][3] The fluorescence of this compound increases significantly upon binding to Ca²⁺, with an emission maximum around 525 nm when excited by the 488 nm argon-ion laser line, making it highly suitable for fluorescence microscopy, flow cytometry, and high-throughput screening.[4] This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound AM for microscopy applications.
Key Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | |
| Emission Wavelength (Ca²⁺-bound) | ~526 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold |
Determining the Optimal this compound AM Working Concentration
The optimal working concentration of this compound AM can vary depending on the cell type, experimental conditions, and the specific instrumentation used. However, a general range of 1-10 µM is recommended, with a starting concentration of 4-5 µM often proving effective for many cell lines. It is crucial to use the lowest possible concentration that yields a sufficient signal-to-noise ratio to minimize potential cytotoxicity and dye compartmentalization.
Experimental Protocols
Reagent Preparation
This compound AM Stock Solution (1-5 mM):
-
Dissolve this compound AM powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
For example, to prepare a 1 mM stock solution from 1 mg of this compound AM (MW: ~1130 g/mol ), dissolve it in approximately 885 µL of DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.
Pluronic® F-127 Solution (10-20% w/v in DMSO):
-
Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the water-insoluble this compound AM in aqueous loading buffers.
-
Prepare a 10% or 20% (w/v) stock solution in anhydrous DMSO.
Probenecid (B1678239) Stock Solution (25-100 mM in aqueous buffer):
-
Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified this compound from the cells.
-
Prepare a stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and adjust the pH if necessary.
Cell Loading Protocol for Adherent Cells
This protocol provides a general guideline for loading adherent cells with this compound AM. Optimization of incubation times and concentrations may be required for specific cell types.
-
Cell Plating: Plate cells on sterile coverslips or in black-walled, clear-bottom microplates suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
Preparation of Loading Buffer:
-
Prepare a fresh loading buffer using a buffered physiological medium such as HBSS or serum-free culture medium.
-
Dilute the this compound AM stock solution to the desired final working concentration (e.g., 4 µM).
-
To aid in dye solubilization, first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting in the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
If probenecid is used, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the this compound AM loading buffer to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light. Incubation at room temperature may reduce dye compartmentalization into organelles.
-
-
Washing:
-
Remove the loading buffer.
-
Wash the cells 2-3 times with fresh, warm (37°C) physiological buffer to remove extracellular dye. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.
-
-
De-esterification:
-
After washing, add fresh physiological buffer to the cells.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for the complete de-esterification of the this compound AM by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for imaging.
-
Excite the cells at ~488 nm and collect the emission at ~525 nm.
-
Summary of Recommended Loading Conditions
| Parameter | Recommended Range | Starting Point | Notes |
| This compound AM Concentration | 1 - 10 µM | 4 - 5 µM | Optimize for cell type to minimize toxicity and maximize signal. |
| Pluronic® F-127 Concentration | 0.02 - 0.04% | 0.02% | Aids in dye dispersion. |
| Probenecid Concentration | 1 - 2.5 mM | 1 mM | Reduces dye leakage. |
| Loading Temperature | Room Temperature - 37°C | Room Temperature | Room temperature may reduce dye compartmentalization. |
| Loading Time | 15 - 60 minutes | 30 minutes | Optimize for sufficient dye loading. |
| De-esterification Time | 30 minutes | 30 minutes | Allows for complete hydrolysis of the AM ester. |
Visualizing the Process
This compound AM Loading and Activation Workflow
References
Application Notes and Protocols for Fluo-3 AM Stock Solution Preparation and Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation of Fluo-3 acetoxymethyl (AM) ester stock solutions in dimethyl sulfoxide (B87167) (DMSO) and their application in measuring intracellular calcium concentration changes. The protocols outlined below are intended for use by researchers and professionals in life sciences and drug development.
Introduction
This compound is a fluorescent indicator used to quantify intracellular calcium ([Ca²⁺]i). Its acetoxymethyl ester form, this compound AM, is a cell-permeant dye that can be loaded into live cells.[1][2] Once inside the cell, non-specific esterases cleave the AM group, trapping the active this compound dye in the cytosol.[1][3] this compound exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, making it a valuable tool for studying calcium signaling pathways in various cell types.[4] It is excitable by the 488 nm argon-ion laser line, with an emission maximum around 526 nm.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound AM Molecular Weight | 1129.85 g/mol | |
| This compound AM Solubility | Soluble in DMSO | |
| This compound (hydrolyzed) Excitation Max | ~506 nm | |
| This compound (hydrolyzed) Emission Max | ~526 nm | |
| This compound Kd for Ca²⁺ | ~390 nM | |
| This compound AM Stock Solution Concentration | 1-10 mM in anhydrous DMSO | |
| This compound AM Working Solution Concentration | 1-10 µM in physiological buffer | |
| Storage of Stock Solution | -20°C or -80°C, protected from light |
Experimental Protocols
Protocol 1: Preparation of this compound AM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound AM in anhydrous DMSO.
Materials:
-
This compound AM powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Bring the vial of this compound AM powder and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-5 mM stock solution of this compound AM by dissolving it in anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 1 mg of this compound AM in the appropriate volume of DMSO (e.g., for a molecular weight of 1129.85 g/mol , 1 mg in 885 µL of DMSO).
-
Vortex briefly to ensure the powder is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for several months when stored properly.
Protocol 2: Loading of Adherent Cells with this compound AM
This protocol details the steps for loading adherent cells with this compound AM to measure intracellular calcium.
Materials:
-
Adherent cells cultured in a multi-well plate
-
This compound AM stock solution (1-5 mM in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose buffer (KRH-glc))
-
Pluronic® F-127 solution (optional, 20% w/v in DMSO)
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Loading Buffer:
-
On the day of the experiment, thaw an aliquot of the this compound AM stock solution to room temperature.
-
Dilute the this compound AM stock solution into the physiological buffer to a final working concentration of 1-5 µM.
-
(Optional) To aid in the dispersion of the nonpolar this compound AM, Pluronic® F-127 can be added to the loading buffer at a final concentration of ~0.02%. This can be achieved by mixing the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting in the buffer.
-
(Optional) To reduce the leakage of the de-esterified dye from the cells, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the wells containing the adherent cells.
-
Wash the cells once with the physiological buffer.
-
Add the prepared loading buffer to each well.
-
Incubate the plate for 15-60 minutes at 20-37°C, protected from light. Optimal incubation time and temperature should be determined empirically for each cell line. Incubation at room temperature may reduce dye compartmentalization into organelles.
-
-
Washing:
-
Remove the loading buffer from the wells.
-
Wash the cells twice with indicator-free physiological buffer (containing probenecid if used during loading) to remove any extracellular dye.
-
-
De-esterification:
-
Add fresh indicator-free buffer to the cells and incubate for an additional 30 minutes at the incubation temperature to allow for complete de-esterification of the intracellular this compound AM.
-
-
Fluorescence Measurement:
-
Proceed with fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488 nm and emission at ~525 nm.
-
Protocol 3: Loading of Suspension Cells with this compound AM
This protocol outlines the procedure for loading suspension cells with this compound AM.
Materials:
-
Suspension cells
-
This compound AM stock solution (1-10 mM in DMSO)
-
Physiological buffer (e.g., HBSS or PBS)
-
Centrifuge tubes
Procedure:
-
Cell Preparation:
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cells twice with PBS or another suitable buffer.
-
Resuspend the cells in the physiological buffer to a density of approximately 1x10⁶ cells/mL.
-
-
Cell Loading:
-
Prepare the loading buffer as described in Protocol 2, with a final this compound AM concentration of 1-10 µM.
-
Add the loading buffer to the cell suspension.
-
Incubate for 5-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Centrifuge the cell suspension at 400 g for 3-4 minutes and discard the supernatant.
-
Wash the cells twice with PBS or indicator-free buffer.
-
-
Resuspension and Measurement:
-
Resuspend the cells in serum-free cell culture medium or PBS.
-
Proceed with fluorescence measurement using a flow cytometer or fluorescence microscopy.
-
Mandatory Visualizations
Caption: Experimental workflow for measuring intracellular calcium using this compound AM.
Caption: A simplified diagram of a Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
References
Fluo-3 Imaging: A Detailed Guide to Buffer Composition and Experimental Protocols
Introduction
Fluo-3 is a fluorescent indicator widely used for the quantitative measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger in a vast array of cellular signaling pathways.[1][2] Its acetoxymethyl (AM) ester form, this compound AM, is cell-permeant and upon entering the cell, it is cleaved by intracellular esterases into the Ca²⁺-sensitive form, this compound, which is then trapped within the cytosol.[1][3] this compound exhibits a substantial increase in fluorescence intensity upon binding to Ca²⁺, with an emission maximum around 525 nm, making it compatible with standard fluorescein (B123965) isothiocyanate (FITC) filter sets.[1] This application note provides a comprehensive guide to the composition of this compound imaging buffers and detailed protocols for its use in cellular calcium imaging experiments, intended for researchers, scientists, and professionals in drug development.
This compound AM Stock and Working Solution Preparation
Proper preparation of this compound AM solutions is critical for successful cell loading and accurate calcium measurements. The following tables summarize the key components and their concentrations for preparing stock and working solutions.
Table 1: this compound AM Stock Solution
| Component | Concentration | Solvent | Storage Conditions |
| This compound AM | 1-10 mM | Anhydrous DMSO | -20°C or -80°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: this compound Imaging Working Solution
| Component | Final Concentration | Purpose |
| This compound AM | 1-10 µM | Calcium Indicator |
| Physiological Buffer (e.g., HBSS, KRH) | 1X | Maintains cellular health and ionic balance |
| Pluronic® F-127 | 0.02 - 0.04% | A non-ionic detergent that aids in the dispersion of the water-insoluble this compound AM in the aqueous buffer. |
| Probenecid (B1678239) | 1 - 2.5 mM (Optional) | An organic anion transporter inhibitor that reduces the leakage of de-esterified this compound from the cells. |
Physiological Imaging Buffers
The choice of physiological buffer is crucial for maintaining cell viability and function during the imaging experiment. Two commonly used buffers are Hanks' Balanced Salt Solution (HBSS) and Krebs-Ringer-HEPES-Glucose (KRH-glc) buffer.
Table 3: Composition of Hanks' Balanced Salt Solution (HBSS)
| Component | Concentration (mM) |
| NaCl | 137 |
| KCl | 5.4 |
| MgSO₄·7H₂O | 0.8 |
| Na₂HPO₄·7H₂O | 0.34 |
| KH₂PO₄ | 0.44 |
| CaCl₂ | 1.26 |
| MgCl₂·6H₂O | 0.5 |
| NaHCO₃ | 4.2 |
| D-Glucose | 5.6 |
| HEPES | 10 |
Adjust pH to 7.2 - 7.4.
Table 4: Composition of Krebs-Ringer-HEPES-Glucose (KRH-glc) Buffer
| Component | Concentration (mM) |
| NaCl | 136 |
| KCl | 4.7 |
| MgSO₄ | 1.25 |
| CaCl₂ | 1.25 |
| HEPES | 10 |
| D-Glucose | 25 |
Adjust pH to 7.4. Can be supplemented with 0.5% Bovine Serum Albumin (BSA).
Experimental Protocols
The following are detailed protocols for loading adherent and suspension cells with this compound AM.
Protocol 1: Loading Adherent Cells with this compound AM
-
Cell Preparation: Plate adherent cells on sterile coverslips or in a black-walled, clear-bottom microplate and culture overnight to allow for attachment.
-
Prepare Loading Buffer: On the day of the experiment, prepare the this compound AM working solution in your chosen physiological buffer (e.g., HBSS) containing Pluronic® F-127 and optionally, probenecid.
-
Cell Washing: Aspirate the culture medium from the cells and wash them once with the physiological buffer.
-
Dye Loading: Add the this compound AM loading buffer to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature in the dark. Incubation at room temperature may reduce dye compartmentalization into organelles.
-
Washing: After incubation, remove the loading buffer and wash the cells 2-3 times with fresh, pre-warmed physiological buffer (containing probenecid if used during loading) to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 15-30 minutes in the fresh buffer to allow for the complete de-esterification of this compound AM by intracellular esterases.
-
Imaging: The cells are now ready for imaging. Acquire baseline fluorescence before stimulating the cells and record the changes in fluorescence intensity over time.
Protocol 2: Loading Suspension Cells with this compound AM
-
Cell Preparation: Harvest suspension cells by centrifugation and resuspend them in the chosen physiological buffer. Adjust the cell density to approximately 1 x 10⁶ cells/mL.
-
Prepare Loading Buffer: Prepare the this compound AM working solution in the physiological buffer as described above.
-
Dye Loading: Add the this compound AM loading buffer to the cell suspension.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature in the dark, with occasional gentle mixing.
-
Washing: Centrifuge the cell suspension to pellet the cells. Remove the supernatant containing the loading buffer and resuspend the cells in fresh, pre-warmed physiological buffer. Repeat the wash step twice.
-
De-esterification: Resuspend the final cell pellet in fresh buffer and incubate for 15-30 minutes to allow for complete de-esterification.
-
Imaging: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Visualization of Workflow and Signaling
Experimental Workflow for this compound Imaging
Caption: A flowchart illustrating the key steps in a typical this compound calcium imaging experiment.
General Intracellular Calcium Signaling Pathway
Caption: A diagram showing a simplified Gq-coupled GPCR calcium signaling pathway.
References
Application Notes and Protocols for Fluo-3 AM De-esterification in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the de-esterification of Fluo-3 acetoxymethyl (AM) ester in cultured cells for the measurement of intracellular calcium ([Ca²⁺]i). Adherence to these protocols is crucial for obtaining accurate and reproducible results in calcium signaling assays.
Introduction
This compound AM is a widely used fluorescent indicator for measuring intracellular calcium concentration. As a cell-permeant ester, this compound AM readily crosses the cell membrane. Once inside the cell, cytosolic esterases cleave the acetoxymethyl ester groups, a process known as de-esterification. This cleavage traps the now membrane-impermeant this compound molecule inside the cell and enables it to bind to calcium ions. Upon binding to Ca²⁺, the fluorescence intensity of this compound increases significantly (by approximately 40 to 100-fold), allowing for the quantification of changes in intracellular calcium levels.[1][2][3][4] The excitation and emission maxima of Ca²⁺-bound this compound are approximately 488 nm and 525 nm, respectively, making it compatible with common fluorescence microscopy and flow cytometry setups.[5]
The efficiency of de-esterification is a critical step that can vary significantly between different cell types and experimental conditions. Incomplete de-esterification can lead to a high background signal and an underestimation of the true intracellular calcium concentration. Therefore, optimizing the de-esterification time is paramount for robust and reliable calcium imaging experiments.
Factors Influencing this compound AM De-esterification
Several factors can influence the rate and completeness of this compound AM de-esterification:
-
Cell Type: Different cell types exhibit varying levels of cytosolic esterase activity.
-
Temperature: Incubation temperature affects both enzyme kinetics and membrane fluidity. While 37°C can accelerate de-esterification, it may also lead to compartmentalization of the dye in organelles such as mitochondria. Incubation at room temperature (20-25°C) is often recommended to minimize this effect.
-
Incubation Time: A sufficient incubation period is required for complete de-esterification. This is a parameter that typically requires empirical optimization for each cell line and experimental setup.
-
Dye Concentration: Using the minimum effective concentration of this compound AM is advisable to reduce potential cytotoxicity and minimize background fluorescence.
-
Cell Health: Healthy, viable cells are essential for active esterase function.
Quantitative Data Summary
The following table summarizes typical this compound AM loading and de-esterification parameters from various sources. It is important to note that these values should serve as a starting point, and optimization for specific cell types and experimental conditions is highly recommended.
| Parameter | General Range/Value | Cell Type Example(s) | Key Considerations | Reference(s) |
| This compound AM Concentration | 1 - 10 µM | 4 µM for Human T cells, 3-5 µM for cardiomyocytes, 4 µM for RAW 264.7 cells, 5 µM for primary cultured hepatocytes | Higher concentrations can be cytotoxic. | |
| Loading Incubation Time | 15 - 60 minutes | 20 min for Human T cells, 25 min for cardiomyocytes, 30 min for RAW 264.7 cells, 30 min for primary cultured hepatocytes | Longer incubation can lead to dye compartmentalization. | |
| Loading Temperature | 20 - 37°C | 37°C for Human T cells, Room temp for cardiomyocytes, Room temp for RAW 264.7 cells, Not specified for hepatocytes | 37°C may increase dye sequestration in organelles. | |
| De-esterification Time | 10 - 60 minutes | 10 min for Human T cells, 10 min for cardiomyocytes, 30 min for RAW 264.7 cells, 30 min for primary cultured hepatocytes | This post-loading incubation in dye-free medium is crucial for complete hydrolysis. | |
| De-esterification Temp. | 20 - 37°C | 37°C for Human T cells, Not specified for cardiomyocytes, 37°C for RAW 264.7 cells, Not specified for hepatocytes | Should be consistent with the subsequent experiment. | |
| Use of Pluronic F-127 | 0.02% - 0.04% | Recommended for most protocols to aid in dye solubilization. | Helps to prevent dye aggregation in aqueous solutions. | |
| Use of Probenecid (B1678239) | 1 - 2.5 mM | Often used to inhibit organic anion transporters. | Reduces leakage of the de-esterified dye from the cells. |
Experimental Protocols
Protocol 1: General Protocol for Adherent Cells
This protocol provides a general guideline for loading and de-esterifying this compound AM in adherent cells cultured in microplates.
Materials:
-
This compound AM (1 mM stock in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, 250 mM stock in 1 M NaOH)
-
Growth medium
-
Adherent cells cultured in a 96-well clear-bottom, black-walled plate
Procedure:
-
Cell Plating: Plate adherent cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a CO₂ incubator at 37°C.
-
Preparation of Loading Buffer: a. Prepare a working solution of Pluronic F-127 by diluting the 20% stock to a final concentration of 0.02-0.04% in HBSS. b. Add the desired amount of this compound AM stock solution to the Pluronic F-127/HBSS mixture to achieve a final concentration of 1-10 µM. For example, for a 4 µM final concentration, add 4 µL of 1 mM this compound AM stock to 1 mL of buffer. c. (Optional) Add probenecid to the loading buffer to a final concentration of 1-2.5 mM to inhibit dye leakage.
-
Cell Loading: a. Remove the growth medium from the cell plate. b. Wash the cells once with HBSS. c. Add 100 µL of the this compound AM loading buffer to each well. d. Incubate the plate for 30-60 minutes at either room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.
-
Washing: a. Remove the loading buffer. b. Wash the cells twice with warm (37°C) HBSS to remove extracellular dye.
-
De-esterification: a. Add 100 µL of fresh, warm HBSS (with probenecid if used previously) to each well. b. Incubate the plate for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the this compound AM.
-
Measurement: The cells are now ready for fluorescence measurement of intracellular calcium. Proceed with your experimental treatment and data acquisition using a fluorescence plate reader, microscope, or flow cytometer (Ex/Em: ~488/525 nm).
Protocol 2: Protocol for Suspension Cells
This protocol is adapted for non-adherent cells.
Materials:
-
This compound AM (1 mM stock in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
Probenecid (optional)
-
Suspension cells
Procedure:
-
Cell Preparation: Harvest suspension cells by centrifugation and resuspend the cell pellet in HBS at a concentration of 1 x 10⁶ cells/mL.
-
Preparation of Loading Buffer: Prepare the this compound AM loading buffer as described in Protocol 1, Step 2.
-
Cell Loading: a. Add an equal volume of the 2X concentrated loading buffer to the cell suspension. b. Incubate the cell suspension for 30-60 minutes at room temperature or 37°C with gentle agitation, protected from light.
-
Washing: a. Centrifuge the loaded cells at a low speed (e.g., 200 x g) for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in fresh, warm HBS. c. Repeat the wash step twice.
-
De-esterification: a. Resuspend the final cell pellet in warm HBS (with probenecid if used previously). b. Incubate for 30 minutes at 37°C in the dark.
-
Measurement: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Visualizations
This compound AM Loading and De-esterification Workflow
Caption: Workflow of this compound AM loading and activation in a cultured cell.
Intracellular Calcium Signaling Pathway
References
Application Notes and Protocols for Intracellular Calcium Imaging using Pluronic F-127 with Fluo-3 AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure changes in intracellular Ca²⁺ concentration is crucial for understanding cellular physiology and for the development of novel therapeutics. Fluo-3 acetoxymethyl (AM) ester is a widely used fluorescent indicator for the measurement of intracellular Ca²⁺. This non-polar ester form readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the polar, Ca²⁺-sensitive form, this compound, which is then trapped within the cell.[1][2] this compound exhibits a large fluorescence intensity increase of approximately 100-fold upon binding to Ca²⁺.[3]
A significant challenge in using this compound AM is its hydrophobic nature, which leads to poor solubility in aqueous physiological buffers. To overcome this, the nonionic surfactant Pluronic F-127 is commonly used as a dispersing agent to facilitate the solubilization and cellular loading of this compound AM.[4][5] This document provides detailed application notes and protocols for the combined use of Pluronic F-127 and this compound AM for measuring intracellular Ca²⁺.
Principle of the Method
The acetoxymethyl (AM) ester of this compound is a lipophilic compound that can permeate the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant form, this compound. In its Ca²⁺-free state, this compound is essentially non-fluorescent. Upon binding to intracellular Ca²⁺, its fluorescence emission at approximately 526 nm increases dramatically, allowing for the quantification of changes in intracellular Ca²⁺ concentration. Pluronic F-127, a non-ionic surfactant, is used to disperse the hydrophobic this compound AM in the aqueous loading buffer, thereby improving its loading efficiency into cells.
Data Presentation
Table 1: Stock and Working Solution Concentrations
| Reagent | Stock Solution Concentration | Recommended Final Working Concentration | Solvent |
| This compound AM | 1-5 mM | 1-10 µM | Anhydrous DMSO |
| Pluronic F-127 | 10% (w/v) in water or 20% (w/v) in DMSO | 0.02 - 0.04% | Distilled Water or DMSO |
| Probenecid | 25 mM | 1 - 2.5 mM | Aqueous Buffer |
Table 2: Key Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm |
| Emission Maximum (Ca²⁺-bound) | ~526 nm |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM |
| Fluorescence Enhancement upon Ca²⁺ binding | > 40-fold |
Experimental Protocols
Materials and Reagents
-
This compound AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (optional, to prevent dye leakage)
-
Cells of interest
-
Fluorescence microscope or microplate reader with appropriate filters (Excitation/Emission ~488/525 nm)
Preparation of Stock Solutions
-
This compound AM Stock Solution (1-5 mM): Dissolve this compound AM in high-quality anhydrous DMSO to a final concentration of 1-5 mM. Store in small aliquots at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution (10% w/v in water or 20% w/v in DMSO):
-
10% in water: Dissolve 1 g of Pluronic F-127 in 10 mL of distilled water. Gentle heating (40-50°C) may be required to fully dissolve the solid. Store at room temperature. Do not freeze.
-
20% in DMSO: Dissolve 2 g of Pluronic F-127 in 10 mL of anhydrous DMSO. Store at room temperature.
-
-
Probenecid Stock Solution (25 mM, optional): Prepare a 25 mM stock solution of Probenecid in a suitable aqueous buffer.
Cell Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Prepare Dye Loading Solution:
-
Immediately before use, prepare the dye loading solution. The final concentration of this compound AM is typically in the range of 1-10 µM, and Pluronic F-127 is 0.02-0.04%.
-
Method A (using 20% Pluronic F-127 in DMSO): Mix equal volumes of the this compound AM stock solution and the 20% Pluronic F-127 stock solution. Then, dilute this mixture into the physiological buffer to achieve the desired final concentrations.
-
Method B (using 10% Pluronic F-127 in water): In a microcentrifuge tube, add the required volume of this compound AM stock solution. Then add an equal or slightly larger volume of 10% Pluronic F-127 solution and vortex briefly. Dilute this mixture into the physiological buffer.
-
If using Probenecid, add it to the final dye loading solution at a concentration of 1-2.5 mM.
-
-
Cell Preparation: Plate cells on a suitable culture vessel (e.g., glass-bottom dish, microplate) and allow them to adhere.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the dye loading solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C or room temperature. Incubation at room temperature may reduce dye compartmentalization into organelles.
-
-
Wash:
-
Remove the dye loading solution.
-
Wash the cells 2-3 times with warm physiological buffer (e.g., HBSS) to remove extracellular dye.
-
-
De-esterification: Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the this compound AM by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging. Measure the fluorescence intensity at Ex/Em = ~506/526 nm.
Mandatory Visualizations
Caption: Experimental workflow for loading cells with this compound AM using Pluronic F-127.
Caption: Mechanism of this compound AM activation and Ca²⁺ detection within a cell.
Caption: A typical signaling pathway leading to intracellular Ca²⁺ release measured by this compound.
References
Application Notes and Protocols for Fluo-3 AM in Flow Cytometry Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for measuring intracellular calcium flux using Fluo-3 AM with flow cytometry. It is intended for researchers and professionals in life sciences and drug development who are studying cellular signaling pathways involving calcium mobilization.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes, including signal transduction, proliferation, apoptosis, and muscle contraction. The measurement of changes in intracellular Ca²⁺ concentration is a key method for studying these pathways. This compound is a fluorescent indicator that exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.[1][2][3] Its acetoxymethyl (AM) ester form, this compound AM, is a cell-permeant dye that can be passively loaded into live cells.[4][5] Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent this compound indicator in the cytosol. Upon excitation with a 488 nm laser, this compound emits green fluorescence, which can be detected by flow cytometry, making it a valuable tool for monitoring calcium flux in various cell types.
Signaling Pathway
The mechanism of this compound AM for intracellular calcium detection involves several key steps. The lipophilic this compound AM passively crosses the cell membrane. Inside the cell, cytosolic esterases hydrolyze the AM esters, converting this compound AM into its active, membrane-impermeant form, this compound. This active form is then free to bind to intracellular calcium ions. In its calcium-free state, this compound is essentially non-fluorescent. However, upon binding to intracellular calcium, its fluorescence intensity increases significantly (by more than 100-fold), which can be measured by flow cytometry.
Caption: this compound AM cellular uptake and calcium binding.
Experimental Protocol
This protocol provides a general guideline for staining suspension cells with this compound AM for flow cytometry analysis of calcium flux. Optimization may be required for specific cell types and experimental conditions.
Materials and Reagents
-
This compound AM (Acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional)
-
Cell suspension of interest
-
Agonist or stimulant of interest
-
Calcium ionophore (e.g., Ionomycin) for positive control
Reagent Preparation
| Reagent | Preparation | Storage |
| This compound AM Stock Solution | Prepare a 1-5 mM stock solution in anhydrous DMSO. | Store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
| Pluronic® F-127 Solution | Prepare a 20% (w/v) stock solution in anhydrous DMSO. | Store at room temperature. |
| Loading Buffer | Dilute the this compound AM stock solution to a final working concentration of 1-5 µM in HBSS or other physiological buffer. For improved dispersion, Pluronic® F-127 can be added to a final concentration of ~0.02%. To reduce dye leakage, 1-2.5 mM probenecid can also be included. | Prepare fresh before use. |
Staining Procedure for Suspension Cells
-
Cell Preparation: Adjust the cell density to 1 x 10⁶ cells/mL in physiological buffer.
-
Loading with this compound AM: Add an equal volume of the 2X working solution of this compound AM to the cell suspension.
-
Incubation: Incubate the cells for 15-60 minutes at 20-37°C in the dark. The optimal time and temperature should be determined empirically for each cell type.
-
Washing: Centrifuge the cells and remove the supernatant. Wash the cells twice with indicator-free medium (containing probenecid if used during loading) to remove extracellular dye.
-
De-esterification: Resuspend the cells in fresh indicator-free medium and incubate for an additional 30 minutes at the incubation temperature to allow for complete de-esterification of the intracellular this compound AM.
-
Final Resuspension: Resuspend the cells in the desired buffer for flow cytometry analysis.
Flow Cytometry Analysis
Instrument Setup
-
Excitation: Use the 488 nm blue laser.
-
Emission: Detect the fluorescence signal in the green channel, typically using a 525/530 nm bandpass filter (similar to the FITC channel).
-
Data Acquisition: Collect data as fluorescence intensity versus time.
Data Acquisition Workflow
-
Establish Baseline: Acquire data for a short period (e.g., 30-60 seconds) to establish the baseline fluorescence of the resting cells.
-
Add Stimulant: While continuously acquiring data, add the agonist or stimulant of interest to the cell suspension.
-
Record Response: Continue to acquire data for several minutes to record the calcium flux as an increase in fluorescence intensity.
-
Positive Control (Optional but Recommended): At the end of the acquisition, add a calcium ionophore like ionomycin (B1663694) to induce maximal calcium influx and determine the maximum fluorescence signal.
Caption: Experimental workflow for calcium flux analysis.
Data Presentation and Interpretation
The primary output of a calcium flux experiment is a plot of fluorescence intensity over time. A positive response is indicated by a sharp increase in fluorescence following the addition of the stimulant. The magnitude and kinetics of this response can be quantified to compare the effects of different treatments.
| Parameter | Description | Typical Value/Range |
| This compound AM Stock Concentration | Concentration of the stock solution in DMSO. | 1-5 mM |
| This compound AM Working Concentration | Final concentration used for cell loading. | 1-5 µM |
| Pluronic® F-127 Concentration | Final concentration to aid dye dispersion. | ~0.02% (w/v) |
| Probenecid Concentration | Optional reagent to reduce dye leakage. | 1-2.5 mM |
| Loading Incubation Time | Time for cells to take up the this compound AM. | 15-60 minutes |
| Loading Incubation Temperature | Temperature for cell loading. | 20-37°C |
| De-esterification Time | Time for intracellular cleavage of AM esters. | 30 minutes |
| Excitation Wavelength | Laser line for exciting this compound. | 488 nm |
| Emission Wavelength | Detection wavelength for this compound fluorescence. | 525-530 nm |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Fluorescence Signal | - Insufficient dye loading.- Low intracellular calcium levels.- Photobleaching. | - Optimize this compound AM concentration and incubation time.- Ensure appropriate experimental conditions for detecting expected calcium changes.- Reduce laser power and exposure time. |
| High Background Fluorescence | - Incomplete removal of extracellular dye.- Cell death or membrane damage. | - Ensure thorough washing after loading.- Use a viability dye to exclude dead cells from the analysis. |
| Cell Stress or Death | - Excessive light exposure.- Dye toxicity at high concentrations. | - Minimize laser exposure.- Use the lowest effective concentration of this compound AM. |
| Fluctuating Baseline | - Uneven dye loading.- Spontaneous cellular activity. | - Ensure a homogeneous cell suspension during loading.- Allow cells to rest and equilibrate before starting acquisition. |
References
- 1. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. abpbio.com [abpbio.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluo-3 Calcium Imaging with Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 is a fluorescent indicator widely used to measure intracellular calcium concentration ([Ca²⁺]i). Its acetoxymethyl (AM) ester form, this compound AM, is cell-permeant and can be loaded into live cells. Once inside, cellular esterases cleave the AM group, trapping the active this compound molecule in the cytoplasm. This compound is essentially non-fluorescent in the absence of Ca²⁺, but its fluorescence intensity increases significantly upon binding to calcium. This property makes it a valuable tool for studying Ca²⁺ signaling pathways in various cell types using confocal laser scanning microscopy. This document provides detailed protocols and recommended settings for utilizing this compound AM for calcium imaging.
Spectral Properties and Reagent Concentrations
Accurate and reproducible results in this compound imaging hinge on understanding its spectral characteristics and using appropriate reagent concentrations.
This compound Spectral Data
The spectral properties of this compound after hydrolysis within the cell are crucial for setting up the confocal microscope correctly.
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum | 506 | Efficiently excited by the 488 nm laser line.[1][2][3] |
| Emission Maximum | 526 | Detected with a standard FITC filter set.[1][2] |
Recommended Reagent Concentrations
The following table outlines the recommended concentrations for the reagents used in the this compound AM cell loading protocol.
| Reagent | Stock Solution Concentration | Working Concentration | Purpose |
| This compound AM | 2-5 mM in anhydrous DMSO | 4-5 µM in buffer | Calcium indicator. |
| Pluronic® F-127 | 10-20% (w/v) in DMSO | 0.02-0.04% (v/v) | Dispersing agent to aid this compound AM solubilization. |
| Probenecid (B1678239) | 25 mM in buffer | 1-2.5 mM | Anion-transport inhibitor to reduce dye leakage. |
Confocal Microscopy Settings
The following settings are provided as a starting point for optimization on your specific confocal microscope.
| Parameter | Recommended Setting | Rationale |
| Laser Line | 488 nm (Argon laser) | Closely matches the excitation maximum of this compound. |
| Laser Power | 1-5% | Minimize phototoxicity and photobleaching. Adjust to achieve adequate signal-to-noise ratio. |
| Pinhole | 1 Airy Unit (AU) | Provides optimal balance between confocality (resolution) and signal intensity. |
| Detector | Photomultiplier Tube (PMT) | Standard detector for fluorescence microscopy. |
| Detector Gain (HV) | 500-700 V | Adjust to achieve a good dynamic range without saturating the detector. |
| Emission Filter | 500-550 nm Bandpass | Collects the peak fluorescence emission from this compound while rejecting scattered laser light. |
| Scan Speed | 400-800 Hz (unidirectional) | Provides a good balance between temporal resolution and image quality. Faster speeds may be necessary for rapid calcium dynamics. |
| Frame Size | 512x512 or 1024x1024 pixels | Higher resolution may be required for subcellular analysis. |
| Bit Depth | 12-bit or 16-bit | Provides a wider dynamic range for quantifying fluorescence intensity changes. |
Experimental Protocols
Reagent Preparation
-
This compound AM Stock Solution (2-5 mM): Prepare a 2 to 5 mM stock solution of this compound AM in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Pluronic® F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of DMSO. This may require gentle warming and vortexing. Store at room temperature.
-
Probenecid Stock Solution (250 mM): Dissolve probenecid in an equal volume of 1 M NaOH, then bring to the final volume with an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS).
-
Imaging Buffer (HHBS): Prepare Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4.
Cell Loading Protocol
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Plating: Plate cells on coverslips or in imaging dishes and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare Loading Solution: On the day of the experiment, prepare the this compound AM loading solution. For a final concentration of 5 µM this compound AM and 0.04% Pluronic® F-127, mix the appropriate volumes of the stock solutions in HHBS. If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HHBS.
-
Add the this compound AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator. The optimal loading time may vary depending on the cell type.
-
-
Wash and De-esterification:
-
Remove the loading solution.
-
Wash the cells twice with warm HHBS (containing probenecid if used during loading) to remove excess dye.
-
Add fresh warm HHBS (with probenecid if applicable) and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the this compound AM.
-
Image Acquisition
-
Mount the Sample: Place the coverslip or imaging dish onto the confocal microscope stage.
-
Locate Cells: Using transmitted light or low-intensity fluorescence, locate the cells of interest.
-
Set Up Imaging Parameters: Configure the microscope using the recommended settings in the table above as a starting point.
-
Establish Baseline: Before stimulating the cells, acquire a stable baseline fluorescence recording for 1-2 minutes.
-
Stimulate and Record: Add your stimulus of interest (e.g., agonist, ionophore) and record the changes in fluorescence intensity over time. Ensure continuous image acquisition during this period.
-
Data Analysis: Quantify the changes in fluorescence intensity in regions of interest (ROIs) drawn around individual cells or subcellular compartments. The change in fluorescence is often expressed as a ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀).
Visualizations
This compound Signaling Pathway
Caption: this compound AM hydrolysis and calcium binding.
Experimental Workflow for this compound Imaging
Caption: Experimental workflow for this compound calcium imaging.
References
Application Notes and Protocols for Fluo-3 AM Staining in Adherent Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 is a fluorescent indicator used for the quantification of intracellular calcium ([Ca²⁺]i). Its acetoxymethyl (AM) ester form, this compound AM, is a cell-permeant dye that allows for the loading of a wide variety of cell types. Once inside the cell, non-specific esterases cleave the AM group, trapping the now active this compound in the cytosol.[1][2][3][4][5] this compound exhibits a large increase in fluorescence intensity upon binding to Ca²⁺, making it a valuable tool for studying calcium signaling pathways in various cellular processes, including G-protein coupled receptor (GPCR) activation, ion channel modulation, and apoptosis. This document provides a detailed protocol for staining adherent cells with this compound AM and measuring changes in intracellular calcium.
Principle of this compound AM Staining
This compound AM is a non-fluorescent and hydrophobic molecule that can readily cross the cell membrane. Once inside the cell, intracellular esterases hydrolyze the acetoxymethyl esters, converting this compound AM into the polar, fluorescent, and calcium-sensitive indicator this compound. The negatively charged this compound is then trapped within the cell. Upon binding to free Ca²⁺, the fluorescence of this compound increases significantly (over 100-fold), with an excitation maximum around 488 nm and an emission maximum at approximately 525 nm. This change in fluorescence intensity is directly proportional to the intracellular calcium concentration.
Experimental Protocol
This protocol is a general guideline for staining adherent cells with this compound AM. Optimal conditions may vary depending on the cell type and experimental setup.
Materials
-
This compound AM (Acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional)
-
Adherent cells cultured on coverslips or in microplates
Reagent Preparation
-
This compound AM Stock Solution (1-5 mM):
-
Prepare a stock solution of this compound AM in anhydrous DMSO. For example, to make a 2 mM solution, dissolve 1 mg of this compound AM in 442.54 µL of DMSO.
-
Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.
-
-
Pluronic® F-127 Solution (10-20% w/v):
-
Prepare a 10% or 20% (w/v) stock solution of Pluronic® F-127 in DMSO or distilled water. This non-ionic detergent helps to prevent the aggregation of this compound AM in aqueous solutions.
-
-
Probenecid Stock Solution (25-100 mM, optional):
-
Prepare a stock solution of probenecid in a suitable buffer. Probenecid is an organic anion transport inhibitor that can reduce the leakage of de-esterified this compound from the cells.
-
-
Loading Buffer (1-5 µM this compound AM):
-
On the day of the experiment, thaw the this compound AM stock solution and Pluronic® F-127 solution to room temperature.
-
Prepare the loading buffer by diluting the this compound AM stock solution into a physiological buffer like HBSS to a final working concentration of 1-5 µM.
-
To aid in the dispersion of this compound AM, first mix an equal volume of the this compound AM stock solution with the 20% Pluronic® F-127 solution, then dilute this mixture into the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
Staining Procedure for Adherent Cells
-
Cell Preparation: Culture adherent cells on sterile coverslips or in black-walled, clear-bottom microplates until they reach the desired confluency.
-
Loading:
-
Aspirate the culture medium from the cells.
-
Add the prepared this compound AM loading buffer to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-60 minutes at 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell line.
-
-
Washing:
-
Remove the loading buffer.
-
Wash the cells 2-3 times with fresh, indicator-free medium or physiological buffer (e.g., HBSS) to remove any extracellular this compound AM.
-
-
De-esterification:
-
After washing, add fresh indicator-free medium or buffer to the cells.
-
Incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular this compound AM.
-
-
Imaging:
-
Proceed with fluorescence imaging using a fluorescence microscope, confocal microscope, or microplate reader.
-
Excite the cells at ~488 nm and measure the emission at ~525 nm.
-
Record a baseline fluorescence before adding any stimuli. After stimulation, record the fluorescence intensity over time to monitor changes in intracellular calcium.
-
Data Presentation
Quantitative data from this compound AM experiments typically involves measuring the change in fluorescence intensity over time in response to a stimulus. The data can be presented as the change in fluorescence (ΔF) or as a ratio of the fluorescence relative to the baseline (F/F₀).
Table 1: Example of Quantitative Data from a this compound AM Experiment
| Treatment Group | Baseline Fluorescence (F₀) (Arbitrary Units) | Peak Fluorescence (F_max) (Arbitrary Units) | Change in Fluorescence (ΔF = F_max - F₀) | Fold Change (F_max / F₀) |
| Control (Buffer) | 150 ± 10 | 160 ± 12 | 10 ± 8 | 1.07 ± 0.05 |
| Agonist X (1 µM) | 155 ± 15 | 775 ± 50 | 620 ± 45 | 5.00 ± 0.30 |
| Agonist X + Antagonist Y | 148 ± 12 | 220 ± 25 | 72 ± 20 | 1.49 ± 0.15 |
Data are presented as mean ± standard deviation.
Application Example: Gq-Coupled GPCR Signaling
A common application of this compound AM is to study calcium mobilization following the activation of Gq-coupled G-protein coupled receptors (GPCRs).
Upon agonist binding, the Gq-coupled GPCR activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This transient increase in intracellular Ca²⁺ can be detected by the increased fluorescence of this compound. This pathway is crucial in many physiological responses and is a common target in drug discovery.
References
Measuring Intracellular Calcium with Fluo-3 AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Fluo-3 AM, a widely utilized fluorescent indicator, for the measurement of intracellular calcium ([Ca²⁺]i). This document details the principles of this compound AM, experimental protocols for its use, and data interpretation guidelines to assist researchers in obtaining accurate and reproducible results in cell-based assays.
Introduction to this compound AM
This compound is a fluorescent dye used to quantify intracellular calcium concentrations.[1] Its acetoxymethyl (AM) ester form, this compound AM, is a cell-permeant derivative that can be passively loaded into live cells.[2] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form, this compound, in the cytoplasm.[3] this compound exhibits a large fluorescence intensity increase of over 100-fold upon binding to Ca²⁺, making it a sensitive indicator for detecting changes in intracellular calcium levels.[4] It is excited by the 488 nm argon-ion laser line and has a maximum emission at approximately 526 nm.[5] Due to its spectral properties and significant fluorescence enhancement, this compound is well-suited for various applications, including flow cytometry, confocal microscopy, and high-throughput screening (HTS).
Mechanism of Action
The workflow for using this compound AM to measure intracellular calcium involves several key steps. First, the cell-permeant this compound AM is loaded into the cells. Inside the cell, cytosolic esterases hydrolyze the AM ester, converting it into the membrane-impermeant this compound. This active form of the dye can then bind to free intracellular calcium ions. The binding of calcium to this compound induces a conformational change in the dye molecule, leading to a significant increase in its fluorescence emission upon excitation. The resulting fluorescence intensity is directly proportional to the intracellular calcium concentration, which can then be measured using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
Caption: Mechanism of this compound AM action.
Quantitative Data
The following tables summarize the key quantitative properties of this compound AM and its active form, this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 1129.85 g/mol | |
| Excitation (max) | ~506 nm | |
| Emission (max) | ~526 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | In vitro: ~390-450 nM In situ: ~898 nM | |
| Quantum Yield | ~0.14-0.15 (at saturating Ca²⁺) | |
| Fluorescence Increase | >100-fold upon Ca²⁺ binding | |
| Solubility | Soluble in DMSO |
Experimental Protocols
Protocol 1: Standard this compound AM Loading for Adherent Cells
This protocol provides a general procedure for loading adherent cells with this compound AM. Optimization of dye concentration, loading time, and temperature may be required for different cell types.
Materials:
-
This compound AM (CAS 121714-22-5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional)
-
Adherent cells cultured in 96-well black-walled, clear-bottom plates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO. Store aliquots at -20°C, protected from light and moisture.
-
Probenecid stock solution (optional): Prepare a 100-250 mM stock solution in a suitable buffer. Probenecid can help to reduce the leakage of the de-esterified dye from the cells.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, thaw the this compound AM stock solution.
-
For a final working concentration of 1-5 µM this compound AM, dilute the stock solution in a physiological buffer such as HBSS.
-
To aid in the dispersion of this compound AM, Pluronic® F-127 can be added to the loading buffer at a final concentration of ~0.02%. This can be achieved by mixing the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting in the buffer.
-
If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the wells containing the adherent cells.
-
Wash the cells once with the physiological buffer.
-
Add the this compound AM loading buffer to the cells. For a 96-well plate, a volume of 100 µL per well is typical.
-
Incubate the cells for 15-60 minutes at 20-37°C, protected from light. Optimal incubation time and temperature should be determined empirically for each cell type. Lowering the temperature can help reduce dye compartmentalization.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with indicator-free medium (containing probenecid if used during loading) to remove extracellular dye.
-
Add fresh indicator-free medium to the cells and incubate for at least 30 minutes at the incubation temperature to allow for complete de-esterification of the intracellular this compound AM.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader, confocal microscope, or flow cytometer with excitation at ~490 nm and emission at ~525 nm.
-
Protocol 2: In Situ Calibration of Intracellular Calcium Concentration
To convert fluorescence intensity values to absolute intracellular calcium concentrations, an in situ calibration is necessary. This protocol describes a method using an ionophore to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.
Materials:
-
Cells loaded with this compound
-
Physiological saline solution (e.g., HBSS) with and without Ca²⁺
-
Calcium ionophore (e.g., Ionomycin or A23187) stock solution (e.g., 10 mM in DMSO)
-
Calcium chelator (e.g., EGTA)
-
High calcium solution (e.g., physiological saline with 10 mM CaCl₂)
Procedure:
-
Baseline Fluorescence (F):
-
After loading and de-esterification, acquire a baseline fluorescence measurement (F) from the cells in physiological saline.
-
-
Maximum Fluorescence (Fmax):
-
Add the calcium ionophore (e.g., 5-10 µM Ionomycin) to the cells in the presence of a high calcium solution.
-
Incubate for 5-10 minutes to equilibrate intracellular and extracellular Ca²⁺.
-
Record the maximum fluorescence intensity (Fmax).
-
-
Minimum Fluorescence (Fmin):
-
Wash the cells thoroughly with Ca²⁺-free physiological saline containing a calcium chelator like EGTA (e.g., 5 mM).
-
Add fresh Ca²⁺-free saline with EGTA and the ionophore.
-
Incubate for 10-15 minutes to chelate all intracellular calcium.
-
Record the minimum fluorescence intensity (Fmin).
-
-
Calculation of [Ca²⁺]i:
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]
-
Where Kd is the dissociation constant of this compound for Ca²⁺ in the intracellular environment (note: this may differ from the in vitro value).
-
Signaling Pathway and Experimental Workflow Visualization
G-Protein Coupled Receptor (GPCR) Signaling Leading to Intracellular Calcium Release
This compound AM is frequently used to study Gq-coupled GPCR signaling pathways, which lead to an increase in intracellular calcium. The following diagram illustrates this common signaling cascade.
Caption: GPCR-mediated calcium signaling pathway.
Experimental Workflow for Measuring [Ca²⁺]i with this compound AM
The following diagram outlines the general experimental workflow for using this compound AM.
Caption: this compound AM experimental workflow.
References
Troubleshooting & Optimization
how to improve Fluo-3 signal to noise ratio
Welcome to the technical support center for the fluorescent calcium indicator, Fluo-3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Weak Fluorescence Signal or Low Signal-to-Noise Ratio (SNR)
Q: My this compound signal is very weak and difficult to distinguish from the background noise. What are the possible causes and solutions?
A: A low signal-to-noise ratio is a common issue that can arise from several factors related to dye loading, cellular health, and imaging parameters.
Possible Causes & Solutions:
-
Suboptimal Dye Concentration: Using a concentration that is too low will result in a weak signal, while a concentration that is too high can lead to self-quenching and increased background.[1][2] It is recommended to perform a concentration titration to find the optimal loading concentration for your specific cell type, typically starting in the range of 1-5 µM.[3][4]
-
Inadequate Dye Loading: Insufficient incubation time or suboptimal temperature can lead to poor dye uptake. Typical incubation times range from 15 to 60 minutes at temperatures between 20°C and 37°C.[4] These parameters should be empirically determined for each cell type.
-
Incomplete De-esterification: The AM ester form of this compound is not fluorescent and must be cleaved by intracellular esterases to become active. After loading, it is crucial to incubate the cells in a dye-free medium for at least 30 minutes to ensure complete de-esterification.
-
Low Intracellular Calcium Levels: this compound is essentially non-fluorescent in the absence of Ca2+ and its signal will be inherently dim if resting calcium levels are very low.
-
Photobleaching: Exposing the dye to high-intensity excitation light for prolonged periods can irreversibly destroy the fluorophore, leading to signal loss. It is critical to use the lowest possible excitation intensity and exposure time that provides an adequate signal.
-
Cell Health: Unhealthy or dying cells will not effectively load or retain the dye, leading to poor signal. Always ensure your cells are healthy and in the logarithmic growth phase before beginning an experiment.
Issue 2: High Background Fluorescence
Q: I'm observing high background fluorescence, which is masking the specific Ca2+ signal. How can I reduce it?
A: High background can originate from several sources, including extracellular dye, cellular autofluorescence, and improper dye localization.
Possible Causes & Solutions:
-
Extracellular Dye: Remnant this compound AM ester in the imaging medium or nonspecifically associated with the cell surface can contribute to background fluorescence. To minimize this, wash the cells thoroughly (2-3 times) with an indicator-free buffer after the loading step.
-
Autofluorescence: Cells naturally contain molecules (e.g., NADH, flavins) that fluoresce, particularly when excited with blue light (488 nm). To account for this, always measure the fluorescence of a control group of unstained cells and subtract this background from your measurements. Using a low-autofluorescence imaging medium can also help.
-
Dye Compartmentalization: this compound AM can accumulate in organelles like mitochondria and the endoplasmic reticulum, which can contribute to a high, non-specific background signal. This issue is more prominent when loading at 37°C. Lowering the incubation temperature during loading can often reduce this subcellular compartmentalization.
-
Non-Optimal Imaging Vessel: Plastic-bottom dishes commonly used for cell culture can be highly fluorescent. If you experience high background, consider switching to glass-bottom imaging plates or dishes.
Issue 3: Signal Instability (Photobleaching & Phototoxicity)
Q: My fluorescence signal fades quickly during imaging, and my cells look stressed or are dying. How can I prevent this?
A: These are classic signs of photobleaching and phototoxicity, which are caused by excessive light exposure.
Possible Causes & Solutions:
-
Excessive Light Exposure: This is the primary cause of both photobleaching (fading signal) and phototoxicity (cell damage).
-
Reduce Excitation Intensity: Use the minimum light intensity required to obtain a good signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Use the shortest possible exposure time for each image acquisition. Sensitive cameras can help achieve this.
-
Reduce Acquisition Frequency: Increase the time interval between image captures to minimize the total light dose delivered to the cells.
-
-
High Dye Concentration: Higher concentrations of this compound can lead to increased production of damaging reactive oxygen species (ROS) upon illumination. Use the lowest effective dye concentration.
-
Use of Antifade Reagents: For long-term imaging, consider adding an antifade reagent specifically designed for live-cell imaging to your medium. These reagents work by scavenging ROS that contribute to photobleaching.
Issue 4: Dye Leakage
Q: The fluorescence signal in my cells decreases over time, even without significant light exposure. What could be the cause?
A: A gradual decrease in baseline fluorescence is often due to the active transport of the de-esterified this compound out of the cell.
Possible Causes & Solutions:
-
Anion Transporter Activity: Once the AM ester is cleaved, this compound is a negatively charged molecule that can be actively extruded from the cell by organic anion transporters in the cell membrane.
-
Use Probenecid (B1678239): This issue can be significantly reduced by adding probenecid, an inhibitor of organic anion transporters, to both the loading and imaging buffers. A typical final concentration is 1-2.5 mM. Note that probenecid can have off-target effects and may be toxic to some cell types, so its use should be validated for your specific experimental system.
-
Quantitative Data Summary
For optimal results, it is crucial to empirically determine the best conditions for your specific cell type and experimental setup. The following tables provide recommended starting parameters for this compound AM loading and a comparison with its brighter alternative, Fluo-4.
Table 1: Recommended Parameters for this compound AM Loading
| Parameter | Recommended Range | Notes |
|---|---|---|
| This compound AM Concentration | 1 - 5 µM | Titrate to find the lowest effective concentration for adequate SNR. |
| Incubation Time | 15 - 60 minutes | Varies significantly between cell types. |
| Incubation Temperature | 20 - 37 °C | Lower temperatures (e.g., room temp) can reduce dye compartmentalization. |
| Pluronic® F-127 | ~0.02% - 0.04% | A non-ionic detergent used to aid in the dispersion of the AM ester in aqueous media. |
| Probenecid | 1 - 2.5 mM | Optional; an anion transport inhibitor to reduce dye leakage from the cell. |
| De-esterification Time | ≥ 30 minutes | A critical step after loading to allow for cleavage of the AM ester by intracellular esterases. |
Table 2: Comparison of this compound and Fluo-4 Calcium Indicators
| Property | This compound | Fluo-4 | Reference(s) |
|---|---|---|---|
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | ~494 nm | |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | ~516 nm | |
| Calcium Dissociation Constant (Kd) | ~390 nM | ~345 nM | |
| Fluorescence Increase with Ca²⁺ | >100-fold | >100-fold |
| Key Advantage | Well-established indicator. | Brighter signal due to more efficient excitation at 488 nm, often allowing lower dye concentrations and reducing phototoxicity. |
Experimental Protocols
Protocol: Standard this compound AM Loading for Adherent Cells
This protocol provides a general guideline. Optimization is recommended for specific cell types and experimental conditions.
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous Dimethyl Sulfoxide (DMSO). Store desiccated and protected from light at ≤ -20°C.
-
(Optional) Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.
-
(Optional) Prepare a 250 mM stock solution of Probenecid.
-
-
Prepare Loading Buffer:
-
Dilute the this compound AM stock solution into a suitable buffered physiological medium (e.g., Hanks' Balanced Salt Solution - HBSS) to a final working concentration of 1-5 µM.
-
For improved dispersion, pre-mix the this compound AM stock with an equal volume of 20% Pluronic® F-127 before diluting into the loading medium. The final Pluronic® F-127 concentration should be around 0.02%.
-
If using probenecid to prevent dye leakage, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Grow adherent cells on coverslips or in imaging plates to the desired confluency.
-
Remove the culture medium and wash the cells once with the physiological buffer (e.g., HBSS).
-
Add the this compound AM loading buffer to the cells.
-
-
Incubation:
-
Incubate the cells for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for each cell type.
-
-
Wash:
-
Remove the loading buffer and wash the cells twice with indicator-free medium to remove any extracellular dye. If probenecid was used during loading, it should also be included in the wash and final imaging buffer.
-
-
De-esterification:
-
Incubate the cells in fresh, indicator-free medium for at least 30 minutes at the same temperature used for incubation. This allows for complete hydrolysis of the this compound AM by intracellular esterases, which is essential for Ca²⁺ sensitivity.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging. Excite the cells around 488-506 nm and collect the emission at approximately 526 nm.
-
Visualizations
The following diagrams illustrate key pathways and troubleshooting logic to aid in your experimental design and analysis.
Caption: this compound AM ester signaling pathway.
Caption: Troubleshooting flowchart for low this compound signal-to-noise ratio.
References
Technical Support Center: Troubleshooting Fluo-3 AM Cell Loading
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Fluo-3 AM cell loading for intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound AM and how does it work?
This compound AM is a high-affinity, acetoxymethyl (AM) ester derivative of the calcium indicator this compound.[1] The AM ester group makes the molecule lipid-soluble, allowing it to easily cross the cell membrane.[1] Once inside the cell, intracellular esterases cleave off the AM group, trapping the now cell-impermeant this compound in the cytoplasm.[1][2] In its calcium-free form, this compound is essentially non-fluorescent.[2] Upon binding to intracellular calcium ions (Ca²⁺), its fluorescence intensity increases by approximately 40 to 100-fold, with excitation and emission maxima around 506 nm and 526 nm, respectively. This makes it a valuable tool for measuring intracellular calcium levels in various applications, including flow cytometry, confocal microscopy, and high-throughput screening.
Q2: Why is my this compound AM staining uneven across the cell population?
Uneven staining can arise from several factors:
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not load the dye efficiently or consistently. It is crucial to use healthy, sub-confluent cell cultures for optimal loading.
-
Inadequate Mixing: Failure to thoroughly mix the this compound AM loading solution with the cell suspension can lead to localized areas of high and low dye concentration, resulting in uneven loading.
-
Cell Clumping: Clumps of cells will prevent the dye from accessing all cells uniformly. Ensure a single-cell suspension before and during the loading process.
-
Heterogeneous Cell Population: Different cell types or cells in varying physiological states within the same culture can exhibit different dye uptake efficiencies.
Q3: I'm observing a high background fluorescence or a punctate (spotty) staining pattern. What could be the cause?
High background or punctate staining is often a sign of dye compartmentalization, where the dye is sequestered into intracellular organelles like mitochondria or the endoplasmic reticulum instead of remaining in the cytosol. This can lead to an overestimation of baseline calcium levels and distorted calcium transient kinetics. Another cause can be incomplete removal of extracellular dye.
Q4: My fluorescence signal is weak or non-existent. What should I do?
A weak or absent signal can be due to several issues:
-
Insufficient Dye Loading: The concentration of this compound AM or the incubation time may be insufficient for your cell type.
-
Dye Extrusion: Some cell types, particularly cancer cell lines, actively pump the dye out of the cell using ATP-binding cassette (ABC) transporters.
-
Incomplete De-esterification: The AM ester form of the dye is not fluorescent. If intracellular esterases are not functioning correctly, the dye will not be activated.
-
Photobleaching: Excessive exposure to excitation light can cause the fluorophore to lose its fluorescence.
-
Low Intracellular Calcium: The resting calcium levels in your cells might be too low to elicit a strong this compound signal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Uneven Cell Staining | Cell clumping. | Ensure a single-cell suspension before and during staining. |
| Inadequate mixing of the dye. | Gently but thoroughly mix the this compound AM solution with the cells. | |
| Unhealthy or overly confluent cells. | Use cells from a healthy, sub-confluent culture. | |
| High Background or Punctate Staining | Dye compartmentalization in organelles. | Lower the loading temperature to room temperature. Reduce the this compound AM concentration and/or incubation time. |
| Incomplete removal of extracellular dye. | Wash cells thoroughly with indicator-free medium after loading. | |
| Weak or No Signal | Insufficient dye loading. | Increase the this compound AM concentration or incubation time. Optimize Pluronic® F-127 concentration for better dye solubilization. |
| Active dye extrusion by ABC transporters. | Add an efflux pump inhibitor like probenecid (B1678239) (1-2.5 mM) to the loading and wash buffers. | |
| Incomplete de-esterification of this compound AM. | Allow for a 30-minute post-loading de-esterification period in dye-free buffer. | |
| Compromised cell health. | Ensure optimal cell culture conditions. | |
| Signal Artifacts (e.g., gradual increase/decrease in baseline) | Dye leakage out of the cell. | Use probenecid to inhibit organic anion transporters. |
| Photobleaching. | Minimize exposure to excitation light. Use an anti-fade reagent if possible. | |
| Motion artifacts. | Use cell immobilization techniques or post-acquisition image registration. |
Experimental Protocols
Standard this compound AM Loading Protocol for Adherent Cells
This protocol serves as a starting point and may require optimization for your specific cell type.
-
Prepare Stock Solutions:
-
This compound AM Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) solution in DMSO.
-
Probenecid Stock Solution: Prepare a 250 mM stock solution in 1 M NaOH and adjust the pH to 7.4 with HEPES.
-
-
Prepare Loading Buffer:
-
Dilute the this compound AM stock solution to a final working concentration of 1-5 µM in a buffered physiological medium (e.g., HBSS or DMEM).
-
For improved dispersion, you can pre-mix the this compound AM stock with an equal volume of 20% Pluronic® F-127 before diluting in the medium to achieve a final Pluronic® F-127 concentration of approximately 0.02%.
-
To reduce dye leakage, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the this compound AM loading buffer to the cells.
-
-
Incubation:
-
Incubate the cells for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for each cell type. Lowering the temperature can help reduce compartmentalization.
-
-
Wash:
-
Remove the loading buffer and wash the cells twice with indicator-free medium (containing probenecid if used during loading) to remove extracellular dye.
-
-
De-esterification:
-
Incubate the cells in fresh indicator-free medium for at least 30 minutes at the incubation temperature to allow for complete de-esterification of the this compound AM.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging with excitation at ~506 nm and emission at ~526 nm.
-
Protocol for Assessing Dye Compartmentalization
-
Load Cells with this compound AM: Follow the standard loading protocol described above.
-
Co-stain with Organelle-Specific Markers: After this compound AM loading and de-esterification, incubate the cells with a fluorescent marker specific for the organelle of interest (e.g., MitoTracker™ Red CMXRos for mitochondria or an ER-Tracker™ dye for the endoplasmic reticulum), following the manufacturer's instructions.
-
Image Analysis: Acquire images in both the this compound and the organelle marker channels. Co-localization of the green (this compound) and red (organelle marker) signals will indicate the extent of dye compartmentalization.
Visualizations
References
Technical Support Center: Fluo-3 Time-Lapse Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Fluo-3 photobleaching during time-lapse microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant issue with this compound in time-lapse imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1] In time-lapse microscopy, where samples are repeatedly illuminated over extended periods, photobleaching leads to a progressive loss of fluorescent signal. This can compromise the quantitative accuracy of measurements and limit the duration of experiments. The primary cause of this compound photobleaching is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye molecule.[1][2]
Q2: What is the difference between photobleaching and phototoxicity?
A2: Photobleaching is the degradation of the fluorescent dye, resulting in signal loss.[3] Phototoxicity, on the other hand, is cellular damage or death caused by the light exposure during fluorescence microscopy.[3] The same processes that cause photobleaching, particularly the generation of ROS, can also harm cellular components like DNA, proteins, and lipids. It is crucial to understand that minimizing photobleaching often helps in reducing phototoxicity, but the absence of photobleaching does not guarantee the absence of phototoxicity.
Q3: How do antifade reagents work to reduce this compound photobleaching?
A3: Antifade reagents are chemical compounds that protect fluorophores from photobleaching. Most commercially available antifade reagents for live-cell imaging are antioxidants that function by scavenging reactive oxygen species (ROS). By neutralizing these damaging molecules, antifade reagents extend the fluorescent lifetime of probes like this compound. Some antifade reagents, like Trolox, have a dual mechanism of action, including triplet state quenching and scavenging of resulting radicals.
Q4: Can I use antifade mounting media designed for fixed cells in my live-cell time-lapse experiments?
A4: No, it is not recommended to use antifade mounting media designed for fixed cells in live-cell imaging. These reagents often contain components like glycerol (B35011) or hardening agents that are cytotoxic and not compatible with living cells. Always use antifade reagents specifically formulated and tested for live-cell applications.
Troubleshooting Guide
Issue 1: Rapid loss of this compound fluorescence signal during time-lapse acquisition.
This is a classic sign of photobleaching. Here are the steps to troubleshoot and mitigate this issue:
-
Reduce Excitation Light Intensity: This is the most direct way to decrease photobleaching. Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be employed to incrementally reduce the excitation light.
-
Minimize Exposure Time: Shorten the camera exposure time to the minimum required for a clear image. For time-lapse experiments, increase the interval between image acquisitions to reduce the cumulative light exposure.
-
Employ Antifade Reagents: Incorporate a live-cell compatible antifade reagent into your imaging medium. These reagents work by scavenging reactive oxygen species that cause photobleaching.
-
Optimize Imaging Medium: Use a low-autofluorescence imaging medium to enhance the signal-to-noise ratio, which may permit the use of lower excitation intensity. Consider supplementing the medium with antioxidants like ascorbic acid, but be sure to test for any effects on your specific experimental setup.
Issue 2: The fluorescence signal from my this compound stained cells is weak, forcing me to use high laser power.
A weak initial signal can exacerbate photobleaching as it tempts the user to increase the excitation intensity. Here’s how to address a weak signal:
-
Ensure Complete De-esterification of this compound AM: this compound AM is not fluorescent and only becomes so after the acetoxymethyl (AM) ester groups are cleaved by intracellular esterases. After loading, incubate the cells in indicator-free medium for at least 30 minutes to allow for complete de-esterification.
-
Prevent Dye Leakage: Active this compound dye can be extruded from cells by organic anion transporters. To prevent this, consider adding probenecid (B1678239) (1-2.5 mM) to the imaging medium. However, be aware that probenecid can have its own cellular effects and should be used with appropriate controls.
-
Optimize Loading Conditions: The loading time and temperature should be optimized for your specific cell type. Incubation is typically performed for 15-60 minutes at 20-37°C. Lowering the incubation temperature can sometimes reduce the compartmentalization of the dye into organelles.
-
Confirm Sufficient Intracellular Calcium Levels: this compound is essentially non-fluorescent in the absence of calcium. If resting calcium levels in your cells are very low, the baseline this compound signal will be inherently dim.
Quantitative Data Summary
The following table provides a general overview of strategies to reduce this compound photobleaching and their expected impact. Direct quantitative comparisons of antifade agents for this compound are limited in the literature.
| Strategy | Parameter Adjustment | Expected Reduction in Photobleaching | Reference |
| Imaging Conditions | |||
| Excitation Light Intensity | Reduce by 50-75% | Significant | |
| Exposure Time | Decrease to the shortest possible | Moderate to Significant | |
| Time-lapse Interval | Increase the time between acquisitions | Moderate | |
| Reagents | |||
| Antifade Reagents (e.g., Trolox) | Add to imaging medium | Significant | |
| Probenecid | Add 1-2.5 mM to inhibit dye leakage | Indirectly helps by improving signal |
Experimental Protocols
Protocol 1: Standard this compound AM Loading Protocol for Adherent Cells
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.
-
Prepare Loading Buffer: Dilute the this compound AM stock solution in a physiological buffer (e.g., HBSS or imaging medium) to a final working concentration of 1-10 µM. To aid in dye dispersion, Pluronic® F-127 can be added to a final concentration of approximately 0.02%. To reduce dye leakage, 1-2.5 mM probenecid can also be included.
-
Cell Loading: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the this compound AM loading buffer to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for your cell type.
-
Wash: Remove the loading buffer and wash the cells two to three times with indicator-free medium (containing probenecid if used during loading) to remove extracellular dye.
-
De-esterification: Incubate the cells in fresh indicator-free medium for at least 30 minutes at the incubation temperature to allow for complete de-esterification of the this compound AM by intracellular esterases.
Protocol 2: Incorporating an Antifade Reagent for Time-Lapse Imaging
-
Prepare Antifade Reagent Working Solution: Dilute the concentrated antifade reagent stock solution (e.g., Trolox) into your imaging buffer to the manufacturer's recommended working concentration.
-
Incubation: After the de-esterification step (Protocol 1, step 6), replace the imaging buffer with the antifade reagent-containing buffer.
-
Equilibration: Incubate the cells with the antifade reagent for the time recommended by the manufacturer (typically 15-30 minutes) before starting the imaging session.
-
Long-Term Imaging: Perform your time-lapse imaging experiment in the continuous presence of the antifade reagent.
Visualizations
Caption: Troubleshooting workflow for this compound photobleaching.
Caption: How antifade reagents prevent photobleaching.
References
Technical Support Center: Fluo-3 AM Cytotoxicity and Effects on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fluo-3 (B43766) AM, a widely used fluorescent indicator for intracellular calcium. This guide focuses on potential cytotoxicity and effects on cell viability, offering detailed experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound AM and how does it work?
A1: this compound AM is a cell-permeable derivative of the calcium indicator this compound. The acetoxymethyl (AM) ester group allows the molecule to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now active, polar this compound molecule in the cytoplasm.[1] this compound is essentially non-fluorescent in the absence of calcium but exhibits a significant increase in fluorescence intensity upon binding to free Ca2+.[2] This property allows for the measurement of changes in intracellular calcium concentrations.
Q2: Is this compound AM toxic to cells?
A2: this compound AM can exhibit cytotoxicity, particularly at higher concentrations and with prolonged incubation times. The cytotoxic effects are often cell-type dependent. It is crucial to use the lowest effective concentration of this compound AM to minimize potential artifacts and ensure the health of the cells throughout the experiment.
Q3: What are the potential mechanisms of this compound AM-induced cytotoxicity?
A3: The cytotoxicity of this compound AM can be attributed to several factors:
-
Disruption of Calcium Homeostasis: Sustained elevation of intracellular calcium can trigger apoptotic pathways.
-
Mitochondrial Dysfunction: this compound AM can be sequestered in mitochondria, potentially affecting mitochondrial membrane potential and leading to the opening of the mitochondrial permeability transition pore (mPTP).[3][4]
-
Generation of Reactive Oxygen Species (ROS): The fluorescent excitation of this compound can lead to the production of ROS, which can induce cellular damage and apoptosis.
-
Inhibition of Key Enzymes: Some studies suggest that calcium indicators can inhibit enzymes like the Na,K-ATPase, disrupting cellular function.
Q4: How can I minimize the cytotoxic effects of this compound AM?
A4: To minimize cytotoxicity, consider the following:
-
Optimize Dye Concentration: Use the lowest possible concentration of this compound AM that provides an adequate signal-to-noise ratio (typically in the range of 1-5 µM).
-
Reduce Incubation Time: Minimize the incubation time to the shortest duration necessary for sufficient dye loading (usually 15-60 minutes).
-
Lower Incubation Temperature: Loading cells at room temperature instead of 37°C can reduce metabolic activity and potential dye-induced stress.
-
Use Dispersing Agents: Employ Pluronic® F-127 (at a final concentration of ~0.02%) to improve the dispersion of this compound AM in aqueous solutions and facilitate its entry into cells at lower concentrations.
-
Include Anion-Transport Inhibitors: Use probenecid (B1678239) (1-2.5 mM) to prevent the leakage of de-esterified this compound from the cells, which can help maintain a stable intracellular concentration with a lower initial loading dose.
Troubleshooting Guides
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incomplete de-esterification of this compound AM | After loading, incubate the cells in indicator-free medium for at least 30 minutes to allow for complete cleavage of the AM ester by intracellular esterases. |
| Low intracellular calcium levels | Ensure your experimental conditions are appropriate to elicit a detectable calcium response. Consider using a positive control (e.g., ionomycin) to confirm that the dye is responsive. |
| Dye leakage from cells | Include probenecid (1-2.5 mM) in the loading and post-loading buffers to inhibit organic anion transporters that can extrude the active this compound dye. |
| Suboptimal loading conditions | Optimize the this compound AM concentration (1-5 µM) and incubation time (15-60 minutes) for your specific cell type. |
| Degraded this compound AM | Prepare fresh this compound AM stock solution in anhydrous DMSO. Protect the stock solution from light and moisture. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Extracellular this compound AM | Wash the cells thoroughly (at least twice) with indicator-free medium after the loading step to remove any residual extracellular dye. |
| Incomplete de-esterification | Ensure a sufficient de-esterification period (at least 30 minutes) after loading. |
| Cell autofluorescence | Image a sample of unstained cells under the same experimental conditions to determine the level of background autofluorescence and subtract it from your measurements. |
Problem 3: Signs of Cell Stress or Death (e.g., blebbing, detachment)
| Possible Cause | Troubleshooting Step |
| This compound AM concentration is too high | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cells. Start with a lower concentration (e.g., 1 µM). |
| Incubation time is too long | Reduce the loading time. For many cell types, 15-30 minutes is sufficient. |
| Phototoxicity from imaging | Use the lowest possible excitation light intensity and exposure time. Consider using a neutral density filter. |
| Contamination of reagents | Use sterile, high-quality reagents and media. |
Experimental Protocols
Protocol 1: Standard this compound AM Loading for Adherent Cells
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.
-
Prepare Loading Buffer: Dilute the this compound AM stock solution to a final working concentration of 1-5 µM in a buffered physiological medium (e.g., HBSS or DMEM). For improved dispersion, Pluronic® F-127 can be added to a final concentration of ~0.02%. To reduce dye leakage, 1-2.5 mM probenecid can also be included.
-
Cell Loading: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the this compound AM loading buffer to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for each cell type.
-
Wash: Remove the loading buffer and wash the cells twice with indicator-free medium (containing probenecid if used during loading) to remove extracellular dye.
-
De-esterification: Incubate the cells in fresh indicator-free medium for at least 30 minutes at the incubation temperature to allow for complete de-esterification of the this compound AM.
-
Imaging: The cells are now ready for fluorescence imaging (Excitation: ~488 nm, Emission: ~525 nm).
Protocol 2: MTT Assay for Cell Viability after this compound AM Staining
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Preparation: Plate cells in a 96-well plate and treat them with varying concentrations of this compound AM for different incubation times, alongside appropriate controls (untreated cells, vehicle control).
-
MTT Addition: After the this compound AM treatment, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: LDH Release Assay for Cytotoxicity after this compound AM Staining
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Preparation: Plate cells in a 96-well plate and treat them with varying concentrations of this compound AM for different incubation times. Include controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).
-
Supernatant Collection: After treatment, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a colorimetric or fluorescent substrate) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The amount of LDH released is proportional to the number of damaged cells.
Data Presentation
Table 1: Summary of this compound AM Properties
| Property | Value |
| Excitation Maximum (Ca²⁺-bound) | ~488 nm |
| Emission Maximum (Ca²⁺-bound) | ~525 nm |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM |
| Typical Loading Concentration | 1-5 µM |
| Typical Incubation Time | 15-60 minutes |
Table 2: Troubleshooting this compound AM Experiments - Data Interpretation
| Observation | Potential Interpretation | Recommended Action |
| High cell death in control (this compound AM only) group | This compound AM concentration is too high or incubation is too long, causing cytotoxicity. | Decrease this compound AM concentration and/or incubation time. Perform a dose-response curve. |
| Fluorescence signal decreases over time | Dye leakage from cells. | Use probenecid during loading and imaging. |
| No change in fluorescence upon stimulation | Incomplete de-esterification or non-responsive cells. | Ensure adequate de-esterification time. Use a positive control (e.g., ionomycin). |
| High well-to-well variability | Uneven cell seeding or inconsistent dye loading. | Ensure a single-cell suspension before seeding. Mix the loading buffer thoroughly before adding to cells. |
Visualizations
Caption: Workflow for this compound AM loading and viability assessment.
Caption: Simplified pathway of calcium-induced apoptosis.
Caption: A logical guide for troubleshooting this compound AM experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. [Application of the Ca2+ indicator this compound and fluo-4 in the process of H2O2 induced apoptosis of A549 cell] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging the mitochondrial permeability transition pore in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluo-3 Signal Calibration with Ionomycin: A Technical Support Guide
Welcome to the technical support center for Fluo-3 signal calibration using ionomycin (B1663694). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure accurate and reliable intracellular calcium measurements.
Troubleshooting Guide
This section addresses common problems encountered during this compound calibration experiments.
Question: Why is my Fmax signal noisy or unstable after adding ionomycin?
Answer: A noisy or unstable maximum fluorescence (Fmax) signal after the addition of ionomycin can be attributed to several factors:
-
Cell Health: Ensure cells are healthy and not compromised before starting the experiment. Ionomycin can be toxic to cells, and unhealthy cells may not respond uniformly.[1]
-
Ionomycin Concentration: The concentration of ionomycin may be too high, leading to rapid cell death and membrane blebbing, which can cause erratic fluorescence signals. Titrate the ionomycin concentration to find the optimal level that permeabilizes the membrane to calcium without causing acute cytotoxicity. A typical starting concentration is 5-10 µM.[2][3]
-
Incomplete Permeabilization: Insufficient ionomycin concentration or incubation time may lead to incomplete permeabilization of the cell membrane, resulting in a failure to reach true calcium saturation.
-
Phototoxicity: Excessive laser power or prolonged exposure during imaging can lead to phototoxicity and photobleaching, contributing to signal instability.[4] Minimize laser exposure and use the lowest power necessary for adequate signal detection.
Question: Why is my Fmin value higher than expected after adding a calcium chelator (e.g., EGTA)?
Answer: An unexpectedly high minimum fluorescence (Fmin) value can compromise the dynamic range of your measurements. Here are potential causes:
-
Incomplete Calcium Chelation: The concentration of the calcium chelator may be insufficient to bind all intracellular and extracellular calcium. Ensure an adequate concentration of EGTA (e.g., 10 mM) is used and allow sufficient time for it to permeate the ionomycin-treated cells and chelate the calcium.[1]
-
Autofluorescence: High background fluorescence from cells or the experimental medium can contribute to a higher Fmin. Measure the autofluorescence of an unstained cell sample and subtract it from your measurements.
-
Dye Compartmentalization: this compound AM can accumulate in organelles like mitochondria, which have different calcium dynamics and may not be fully accessible to the chelator. To minimize this, consider loading the dye at room temperature instead of 37°C.
-
Incomplete Hydrolysis of this compound AM: If the acetoxymethyl (AM) ester form of this compound is not fully hydrolyzed by intracellular esterases, the remaining unhydrolyzed dye can contribute to a calcium-insensitive fluorescent background.
Question: My calculated intracellular calcium concentrations seem incorrect or inconsistent.
Answer: Inaccurate calcium concentration calculations often stem from issues with the calibration parameters (Fmax, Fmin, and Kd):
-
Incorrect Kd Value: The dissociation constant (Kd) of this compound for calcium can be influenced by the intracellular environment, including pH, temperature, and protein binding. The widely cited in vitro Kd of ~390 nM may not be accurate for your specific cell type and experimental conditions. An in situ calibration is recommended to determine a more physiologically relevant Kd.
-
Variability in Dye Loading: Cell-to-cell variability in this compound concentration can lead to inconsistent fluorescence signals. While this compound is a single-wavelength dye and not suitable for ratiometric imaging, ensuring consistent loading conditions can minimize this variability.
-
pH Sensitivity: this compound fluorescence is pH-sensitive. Ensure your experimental buffers are pH-controlled, as changes in intracellular pH can affect the fluorescence signal independently of calcium concentration.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using ionomycin in this compound calibration?
A1: Ionomycin is a calcium ionophore, a lipid-soluble molecule that inserts into the cell membrane and makes it permeable to calcium ions. In the context of this compound calibration, ionomycin is used to equilibrate the intracellular calcium concentration with a known high extracellular calcium concentration to achieve saturation of the dye, which is necessary for determining the maximum fluorescence (Fmax). It is also used in conjunction with a calcium chelator like EGTA to deplete intracellular calcium for the determination of the minimum fluorescence (Fmin).
Q2: What is the difference between this compound and this compound AM?
A2: this compound is the calcium-sensitive fluorescent indicator in its salt form, which is cell-impermeant. This compound AM is the acetoxymethyl (AM) ester derivative of this compound. The AM ester group makes the molecule more lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave off the AM group, trapping the active, cell-impermeant this compound in the cytoplasm.
Q3: How can I prevent this compound from leaking out of the cells?
A3: Dye leakage can be a significant issue, especially during long-term experiments. Here are some strategies to minimize it:
-
Use of Probenecid (B1678239): Probenecid is an inhibitor of organic anion transporters in the cell membrane and can reduce the extrusion of de-esterified this compound from the cytoplasm. However, be aware that probenecid can have off-target effects and may be toxic to some cells.
-
Lower Incubation Temperature: Incubating cells with this compound AM at a lower temperature (e.g., room temperature) can reduce the activity of anion transporters responsible for dye leakage.
Q4: What are the key spectral properties of this compound?
A4: this compound is excited by visible light, typically with an argon-ion laser at 488 nm. Its fluorescence emission maximum is around 526 nm. A key characteristic of this compound is that its fluorescence intensity increases significantly (over 100-fold) upon binding to calcium, but it does not exhibit a significant shift in its excitation or emission wavelength. This makes it unsuitable for ratiometric measurements.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound. Note that the intracellular Kd can vary significantly depending on the cellular environment.
| Parameter | Value | Source |
| Excitation Maximum | ~506 nm | |
| Emission Maximum | ~526 nm | |
| Dissociation Constant (Kd) for Ca2+ (in vitro) | ~390 nM | |
| Dissociation Constant (Kd) for Ca2+ (in intact cardiomyocytes) | ~898 ± 64 nM | |
| Fluorescence Increase upon Ca2+ Binding | >100-fold |
Experimental Protocols
In Situ Calibration of Intracellular this compound using Ionomycin
This protocol outlines the steps to determine Fmax and Fmin for the calculation of intracellular calcium concentration.
Materials:
-
Cells loaded with this compound AM
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) containing calcium (e.g., 1.8 mM Ca²⁺)
-
High calcium solution (physiological saline with 5-10 mM CaCl₂)
-
Calcium-free physiological saline containing a calcium chelator (e.g., 10 mM EGTA)
-
Ionomycin stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Baseline Fluorescence (F_baseline):
-
Place the dish with this compound loaded cells on the microscope stage.
-
Perfuse the cells with the standard physiological saline solution containing calcium.
-
Record the baseline fluorescence intensity (F_baseline) from a region of interest within a loaded cell.
-
-
Maximum Fluorescence (Fmax) Determination:
-
Perfuse the cells with the high calcium solution containing 5-10 µM ionomycin.
-
Allow the fluorescence signal to reach a stable maximum plateau. This indicates the saturation of this compound with calcium.
-
Record this maximum fluorescence intensity as Fmax.
-
-
Minimum Fluorescence (Fmin) Determination:
-
Wash out the high calcium and ionomycin solution with the calcium-free physiological saline containing EGTA.
-
Add 5-10 µM ionomycin to the calcium-free/EGTA solution to facilitate the removal of intracellular calcium.
-
Allow the fluorescence signal to decrease to a stable minimum.
-
Record this minimum fluorescence intensity as Fmin.
-
Data Analysis:
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
[Ca²⁺] is the intracellular calcium concentration.
-
Kd is the dissociation constant of this compound for Ca²⁺.
-
F is the experimental fluorescence intensity.
-
Fmin is the minimum fluorescence intensity.
-
Fmax is the maximum fluorescence intensity.
Visualizations
Caption: Experimental workflow for in situ calibration of this compound.
References
Technical Support Center: Fluo-3 Calcium Imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescent calcium indicator, Fluo-3.
Troubleshooting Guide
This guide addresses common issues encountered during intracellular calcium measurements using this compound, helping you to identify the cause of the problem and find a suitable solution.
Question: Why is my background fluorescence high at the beginning of my experiment?
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete removal of extracellular this compound AM | After loading, wash the cells 2-3 times with fresh, pre-warmed, indicator-free buffer to ensure all extracellular dye is removed.[1][2] |
| Autofluorescence from cells or medium | Image a sample of unstained cells under the same experimental conditions to determine the level of autofluorescence. If high, consider using a different medium or filters optimized to reduce background.[3] |
| Suboptimal this compound AM concentration | The concentration of this compound AM may be too high. Titrate the concentration to find the lowest effective concentration that still provides an adequate signal-to-noise ratio.[2][4] |
| Non-specific binding of the dye | Ensure proper washing steps are included in your protocol. Using a mild detergent like 0.2% Tween in the wash buffer can help reduce non-specific binding. |
| Precipitation of this compound AM | Ensure the this compound AM is fully dissolved in high-quality, anhydrous DMSO before diluting it into the loading buffer. The use of Pluronic® F-127 can aid in solubilization. |
Question: Why is my fluorescent signal drifting or unstable over time?
Possible Causes & Solutions:
| Cause | Solution |
| Dye Leakage | The de-esterified this compound can leak out of the cells. To prevent this, organic anion transport inhibitors like probenecid (B1678239) (1-2.5 mM) can be added to the loading and imaging buffers. |
| Photobleaching | Continuous exposure to excitation light can cause the fluorophore to fade. Reduce the excitation light intensity, decrease the exposure time for each image, or use a neutral density filter. |
| Dye Compartmentalization | This compound AM can accumulate in organelles like mitochondria or the endoplasmic reticulum, leading to signal artifacts. To minimize this, lower the incubation temperature (e.g., room temperature or 30°C) during loading. |
| Cellular Stress or Phototoxicity | High-intensity excitation light can be toxic to cells, leading to changes in intracellular calcium and fluorescence. Use the lowest possible excitation intensity that provides a good signal. |
Question: Why is my fluorescent signal weak or absent?
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Dye Loading | Increase the concentration of this compound AM or extend the loading time. Ensure that Pluronic® F-127 is used to properly solubilize the AM ester. |
| Incomplete De-esterification | After washing out the extracellular this compound AM, incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases. |
| Low Intracellular Calcium Levels | The resting calcium concentration in your cells might be too low for this compound to detect significant changes. This compound is better suited for measuring larger calcium transients. |
| Instrument Settings | Ensure the excitation and emission wavelengths on your microscope or plate reader are correctly set for this compound (Excitation max ~506 nm, Emission max ~526 nm). Also, check that the detector gain is set appropriately. |
This compound Troubleshooting Workflow
References
Technical Support Center: Fluo-3 AM Calcium Imaging
Welcome to the technical support center for Fluo-3 AM. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during intracellular calcium measurements using this compound AM.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound AM?
This compound is a highly polar acidic compound that is impermeant to live cell membranes. To facilitate cellular loading, it is available as this compound acetoxymethyl (AM) ester. The AM ester group increases the lipophilicity of the molecule, allowing it to passively diffuse across the plasma membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now active this compound dye in the cytosol.[1]
Q2: Why is my this compound fluorescence signal weak?
A weak fluorescence signal can be attributed to several factors:
-
Incomplete Hydrolysis: The AM ester form of this compound is not fluorescent. Only after the AM groups are removed by intracellular esterases does the dye become fluorescent upon binding to calcium.[2]
-
Low Intracellular Calcium: this compound is essentially non-fluorescent in the absence of calcium. If the resting calcium levels in your cells are very low, the signal will be inherently dim.[3]
-
Dye Leakage: The active this compound dye can be extruded from the cell over time by organic anion transporters.[4]
-
Photobleaching: Prolonged exposure to high-intensity excitation light can irreversibly damage the fluorophore, leading to a loss of signal.[3]
Q3: What is dye compartmentalization and how can I avoid it?
Compartmentalization refers to the sequestration of this compound in intracellular organelles such as mitochondria or the endoplasmic reticulum, rather than being exclusively in the cytosol. This can lead to inaccurate measurements of cytosolic calcium levels. To minimize compartmentalization:
-
Lower Incubation Temperature: Incubating cells at room temperature instead of 37°C can reduce dye compartmentalization.
-
Optimize Dye Concentration and Incubation Time: Use the lowest effective dye concentration and the shortest possible incubation time that provides an adequate signal.
Q4: Why is the fluorescence signal decreasing over time, independent of calcium changes?
A gradual decrease in fluorescence intensity is often a sign of dye leakage. The de-esterified this compound can be actively transported out of the cell by organic anion transporters.
Q5: What is phototoxicity and how can I minimize it?
Phototoxicity is cell damage or death caused by light exposure during fluorescence microscopy. It can manifest as changes in cell morphology, such as membrane blebbing or cell shrinkage. To minimize phototoxicity:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides a good signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for each image.
-
Use Appropriate Filters: Ensure you are using the correct filter sets for this compound (Excitation ~506 nm, Emission ~526 nm) to avoid unnecessary exposure to more harmful, shorter wavelengths.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence or Punctate Staining | Incomplete hydrolysis of this compound AM. Dye compartmentalization in organelles. | Ensure a sufficient de-esterification period (at least 30 minutes) after loading. Lower the loading temperature to room temperature. Reduce the this compound AM concentration and/or incubation time. Co-stain with an organelle-specific marker to confirm compartmentalization. |
| Weak Fluorescence Signal | Incomplete hydrolysis. Low intracellular calcium levels. Dye leakage. Photobleaching. | Allow for a longer de-esterification period (at least 30 minutes). Confirm that your experimental conditions are suitable for detecting the expected calcium changes. Add an organic anion transporter inhibitor like probenecid (B1678239) to the buffer. Reduce the excitation light intensity and exposure time. |
| Gradual Decrease in Fluorescence Over Time | Dye leakage from the cells via organic anion transporters. | Add probenecid (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) to the imaging buffer. Perform experiments at a lower temperature (e.g., room temperature) to slow down transporter activity. |
| Inconsistent Cell-to-Cell Fluorescence Intensity | Variations in dye loading efficiency. Differences in intracellular esterase activity. | Ensure even mixing of the this compound AM loading solution. Optimize loading conditions (concentration, time, temperature) for your specific cell type. |
| Cell Stress or Death After Imaging | Phototoxicity due to excessive light exposure. | Reduce the intensity and duration of excitation light. Use a neutral density filter to attenuate the light source. Ensure the imaging medium is fresh and supplemented to maintain cell health. |
Experimental Protocols
Protocol 1: Standard this compound AM Loading for Adherent Cells
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in high-quality, anhydrous DMSO.
-
Prepare Loading Buffer: Dilute the this compound AM stock solution to a final working concentration of 1-5 µM in a buffered physiological medium (e.g., HBSS or DMEM). For improved dispersion, Pluronic® F-127 can be added to a final concentration of ~0.02%. To reduce dye leakage, 1-2.5 mM probenecid can also be included.
-
Cell Loading: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the this compound AM loading buffer to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for each cell type.
-
Wash: Remove the loading buffer and wash the cells twice with indicator-free medium (containing probenecid if used during loading) to remove extracellular dye.
-
De-esterification: Incubate the cells in fresh indicator-free medium for at least 30 minutes at the incubation temperature to allow for complete de-esterification of the this compound AM.
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: Assessing for Incomplete Hydrolysis
-
Prepare a cell lysate from cells loaded with this compound AM.
-
Measure the fluorescence of the lysate.
-
Add a calcium ionophore (e.g., ionomycin) to the lysate in the presence of a saturating concentration of Ca2+.
-
Measure the fluorescence again. A significant increase in fluorescence after adding the ionophore suggests the presence of incompletely hydrolyzed this compound AM.
Visualizations
Caption: this compound AM loading and activation pathway in live cells.
Caption: A logical workflow for troubleshooting common this compound AM issues.
Caption: Simplified diagram of a typical calcium signaling pathway.
References
Technical Support Center: Optimizing Fluo-3 Loading
<
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for optimizing Fluo-3 acetoxymethyl (AM) ester loading temperature and duration.
Frequently Asked Questions (FAQs)
Q1: What is this compound AM and how does it work?
This compound AM is a membrane-permeable derivative of the calcium indicator this compound.[1][2] Once inside the cell, intracellular enzymes called esterases cleave the AM ester group, trapping the now membrane-impermeable this compound inside.[3][4] The fluorescence of this compound is highly dependent on the concentration of free calcium (Ca²⁺); it is essentially non-fluorescent in the absence of Ca²⁺ but increases its fluorescence intensity by at least 40-fold upon binding to Ca²⁺.[5]
Q2: What is the optimal temperature for this compound AM loading?
The optimal temperature is a trade-off between loading efficiency and potential artifacts. Loading is typically performed between 20°C (room temperature) and 37°C.
-
37°C: This temperature promotes faster and more efficient dye loading and de-esterification due to higher enzyme activity. However, it also increases the activity of organic anion transporters, which can pump the active dye out of the cell, and may lead to dye compartmentalization (sequestration in organelles like mitochondria).
-
Room Temperature (20-25°C): Loading at room temperature can significantly reduce dye compartmentalization and is often recommended for measuring cytoplasmic calcium. While the loading process may be slower, it can result in a more uniform cytosolic signal.
-
4°C (Cold Loading): Some studies have shown that loading at 4°C followed by de-esterification at 20°C can selectively yield a brighter nucleus, which may be advantageous for studying nuclear calcium dynamics.
Q3: How long should I incubate my cells with this compound AM?
Incubation times typically range from 15 to 60 minutes. The ideal duration depends on the cell type, dye concentration, and loading temperature. Longer loading times can increase the fluorescence signal but may also increase cytotoxicity and compartmentalization. It is best to determine the optimal time empirically for your specific cell line and experimental conditions.
Q4: Why is a de-esterification step necessary?
After loading, a separate incubation period of at least 30 minutes in dye-free medium is crucial. This step allows intracellular esterases to fully cleave the AM groups from the this compound molecule. Incomplete de-esterification results in a high background signal, as the AM ester form is fluorescent and does not respond to calcium changes.
Q5: Should I use Pluronic® F-127 and Probenecid (B1678239)?
-
Pluronic® F-127: This is a non-ionic detergent that helps to disperse the water-insoluble this compound AM in your aqueous loading buffer, preventing dye aggregation and facilitating more uniform cell loading. A final concentration of about 0.02-0.04% is commonly recommended.
-
Probenecid: This is an inhibitor of organic anion transporters. These transporters can actively pump the de-esterified this compound out of the cell, leading to signal loss over time. Adding probenecid (typically 1-2.5 mM) to both the loading and wash buffers can improve dye retention and is recommended for many cell types.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Insufficient Dye Loading: Loading time is too short or dye concentration is too low. 2. Inefficient De-esterification: The 30-minute post-loading incubation was skipped or too short. 3. Dye Leakage: Organic anion transporters are actively removing the dye from the cytosol. 4. Low Resting [Ca²⁺]: this compound is dim at very low calcium levels. | 1. Increase the incubation time (e.g., to 60 minutes) or this compound AM concentration (e.g., from 2 µM to 5 µM). 2. Ensure a post-loading incubation in dye-free buffer for at least 30 minutes. 3. Add probenecid (1-2.5 mM) to your loading and wash buffers to block dye extrusion. 4. Confirm your stimulus is working. Use a positive control like ionomycin (B1663694) to verify that the dye can respond to a large Ca²⁺ influx. |
| High Background Fluorescence | 1. Incomplete Washing: Extracellular this compound AM remains after loading. 2. Incomplete De-esterification: The AM ester form contributes to background fluorescence. 3. High Dye Concentration: Using too much this compound AM can lead to non-specific signal. | 1. Wash cells at least twice with indicator-free medium after the loading step. 2. Increase the de-esterification time to 30-45 minutes at the appropriate temperature. 3. Reduce the this compound AM concentration to the lowest level that provides an adequate signal-to-noise ratio. |
| Punctate Staining or Compartmentalization | 1. High Loading Temperature: Loading at 37°C promotes dye accumulation in organelles like mitochondria. 2. Cell Stress: Unhealthy or overly confluent cells are more prone to dye compartmentalization. | 1. Lower the loading temperature to room temperature (20-25°C) to reduce organelle uptake. 2. Ensure cells are healthy and sub-confluent before starting the experiment. |
| Cells are Dying or Show Morphological Changes | 1. Dye-Induced Toxicity: High concentrations of this compound AM or prolonged incubation can be cytotoxic. 2. Phototoxicity: Excessive exposure to excitation light during imaging can damage cells. 3. DMSO Toxicity: The final concentration of DMSO (used to dissolve this compound AM) is too high. | 1. Use the lowest effective dye concentration and incubation time. 2. Minimize light exposure by reducing laser power, decreasing exposure time, and reducing the frequency of image acquisition. 3. Ensure the final DMSO concentration in the loading buffer is non-toxic (typically <0.5%). |
Data Presentation: Loading Conditions
The choice of loading temperature and duration involves balancing signal intensity with potential artifacts. The following table summarizes the expected outcomes of different loading strategies.
| Parameter | 37°C Incubation | Room Temp (20-25°C) Incubation | 4°C Incubation |
| Loading Rate | Fast | Moderate | Slow |
| De-esterification Rate | Fast | Moderate | Very Slow |
| Signal Intensity | High | Moderate-High | Low to Moderate |
| Risk of Compartmentalization | High | Low | Very Low |
| Risk of Dye Leakage | High | Moderate | Low |
| Primary Use Case | High-throughput screening where strong signals are prioritized. | General cytosolic Ca²⁺ imaging where signal uniformity is critical. | Specific applications requiring enhanced nuclear Ca²⁺ signal. |
Experimental Protocols
Protocol 1: Standard this compound AM Loading for Adherent Cells
This protocol is a general guideline and should be optimized for your specific cell type.
Materials:
-
This compound AM (stored at -20°C, desiccated)
-
Anhydrous DMSO
-
Pluronic® F-127 (e.g., 20% w/v solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 20 mM HEPES)
-
Probenecid (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
If using, prepare a stock solution of probenecid.
-
-
Prepare Loading Buffer (prepare fresh):
-
Start with your physiological buffer.
-
Dilute the this compound AM stock solution to a final concentration of 1-5 µM.
-
To aid dispersion, first mix the this compound AM/DMSO aliquot with an equal volume of 20% Pluronic® F-127 solution before diluting into the buffer. This results in a final Pluronic® F-127 concentration of ~0.02%.
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Grow adherent cells on coverslips or imaging-compatible plates.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the this compound AM loading buffer to the cells.
-
Incubate for 30-60 minutes at either room temperature or 37°C, protected from light.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with warm, indicator-free buffer (containing probenecid if used during loading) to remove extracellular dye.
-
Add fresh indicator-free buffer and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the this compound AM.
-
-
Imaging:
-
You can now proceed with fluorescence imaging. This compound has a maximum excitation wavelength of ~506 nm and a maximum emission of ~526 nm, making it compatible with standard FITC/GFP filter sets (Excitation: 488 nm, Emission: 525 nm).
-
Visualizations
This compound AM Loading and Activation Workflow
Caption: A diagram illustrating the key steps in the this compound AM experimental workflow.
Intracellular Calcium Signaling Pathway
References
Technical Support Center: Calcium Imaging with Fluo-3
Welcome to the technical support center for Fluo-3 calcium imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize common artifacts encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent indicator used to measure intracellular calcium (Ca²⁺) concentrations.[1][2] It is excited by visible light, typically from a 488 nm argon-ion laser, and exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, with an emission maximum at approximately 526 nm.[1][2][3] This property allows researchers to visualize and quantify changes in intracellular calcium, a key second messenger in numerous cellular processes.
Q2: What is the difference between this compound and this compound AM?
This compound itself is a salt form that cannot passively cross cell membranes. To load the dye into live cells, its acetoxymethyl (AM) ester derivative, this compound AM, is used. The lipophilic AM groups allow the molecule to penetrate the cell membrane. Once inside the cell, intracellular esterases cleave off the AM groups, trapping the active, Ca²⁺-sensitive this compound indicator in the cytosol.
Q3: How does this compound compare to other calcium indicators like Fluo-4?
Fluo-4 is an analog of this compound and is generally brighter, meaning it produces a stronger fluorescent signal upon binding to calcium. This can be advantageous for experiments where the signal is weak. However, both dyes have similar spectral properties and applications. Newer indicators like Calbryte-520 offer even greater brightness and reduced compartmentalization.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when using this compound for calcium imaging.
Issue 1: High Background Fluorescence or Punctate Staining
This is often a sign of dye compartmentalization, where the indicator is sequestered into organelles like mitochondria or the endoplasmic reticulum instead of remaining in the cytosol. This can lead to inaccurate measurements of cytosolic Ca²⁺ levels.
| Possible Cause | Solution |
| High Loading Temperature | Lower the incubation temperature during dye loading. Room temperature is often recommended over 37°C to reduce sequestration. |
| Dye Extrusion | Use organic anion transport inhibitors like probenecid (B1678239) (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) in the loading and imaging buffers to prevent the cell from pumping out the de-esterified dye. |
| High Dye Concentration/Long Incubation | Reduce the this compound AM concentration (a common range is 1-5 µM) and/or shorten the incubation time. |
| Incomplete Hydrolysis | Ensure a sufficient de-esterification period (at least 30 minutes) after loading to allow intracellular esterases to fully cleave the AM groups. |
To confirm compartmentalization, you can co-load the cells with a fluorescent marker specific to the suspected organelle and check for colocalization with the this compound signal.
Issue 2: Weak or No Fluorescent Signal
A low signal-to-noise ratio can make it difficult to detect changes in calcium levels.
| Possible Cause | Solution |
| Insufficient Dye Loading | Optimize the loading conditions by increasing the this compound AM concentration or extending the incubation time. The use of a non-ionic detergent like Pluronic® F-127 (typically 0.02-0.04%) can aid in solubilizing the AM ester and improve loading efficiency. |
| Low Intracellular Calcium | This compound is essentially non-fluorescent in the absence of Ca²⁺. Ensure your experimental stimulus is sufficient to elicit a detectable calcium response. |
| Photobleaching | Reduce the excitation light intensity or the exposure time for each image. |
| Suboptimal Imaging Settings | Ensure you are using the correct filter sets for this compound (Excitation ~488-506 nm, Emission ~526 nm). |
Issue 3: Rapid Signal Loss (Photobleaching)
Photobleaching is the irreversible destruction of the fluorophore due to light exposure, leading to a decline in the fluorescent signal over time.
| Strategy | Action |
| Minimize Light Exposure | Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. Use shutters to block the light path when not actively acquiring images. |
| Optimize Acquisition Settings | Decrease the exposure time for each image. |
| Use Antifade Reagents | For live-cell imaging, consider using antifade reagents specifically designed for this purpose, such as ProLong™ Live Antifade Reagent. Do not use antifade mounting media intended for fixed cells. |
Issue 4: Cell Stress or Death (Phototoxicity)
Phototoxicity is cell damage or death caused by light exposure, often through the generation of reactive oxygen species (ROS). Signs can include membrane blebbing, cell shrinkage, or changes in morphology.
| Strategy | Action |
| Reduce Light Exposure | This is the most critical factor. Minimize both the intensity and duration of light exposure. |
| Use Longer Wavelengths if Possible | While this compound is excited at 488 nm, be aware that shorter wavelengths are generally more damaging to cells. |
| Optimize Dye Concentration | Use the lowest effective concentration of this compound AM to minimize potential dye-induced toxicity and ROS production. |
| Maintain a Healthy Cellular Environment | Ensure cells are healthy and not overly confluent before starting the experiment. Use an appropriate imaging medium to maintain physiological conditions. |
Experimental Protocols
Protocol 1: Standard this compound AM Loading for Adherent Cells
This protocol provides a general guideline for loading this compound AM into adherent cells for fluorescence microscopy.
-
Prepare Stock Solutions:
-
This compound AM Stock (1-5 mM): Dissolve this compound AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic® F-127 (20% w/v): Dissolve Pluronic® F-127 in DMSO. This can be stored at room temperature.
-
-
Prepare Loading Buffer:
-
Dilute the this compound AM stock solution to a final working concentration of 1-5 µM in a buffered physiological medium (e.g., HBSS or DMEM).
-
To aid in dispersion, first mix the required volume of the this compound AM stock with an equal volume of the 20% Pluronic® F-127 solution, then add this to the pre-warmed loading buffer. The final Pluronic® F-127 concentration should be around 0.02%.
-
If dye leakage is a concern, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Culture adherent cells on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the this compound AM loading buffer to the cells.
-
-
Incubation:
-
Incubate the cells for 15-60 minutes. The optimal time and temperature should be determined empirically for each cell type. Incubation at room temperature is often preferred to 37°C to minimize compartmentalization.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with indicator-free medium (containing probenecid if used during loading) to remove extracellular dye.
-
Incubate the cells in fresh indicator-free medium for at least 30 minutes at the incubation temperature to allow for complete de-esterification of the this compound AM.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging. Excite at ~488-506 nm and collect emission at ~526 nm.
-
Data Presentation
Table 1: Comparison of Common Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Key Features |
| This compound | ~390 nM | ~506 | ~526 | Widely used, visible light excitation. |
| Fluo-4 | ~345 nM | ~494 | ~516 | Brighter than this compound. |
| Fluo-3FF | ~10-42 µM | ~507 | ~516 | Low affinity, suitable for high Ca²⁺ environments (e.g., ER). |
| Fura-2 | ~145 nM | 340/380 | 510 | Ratiometric dye, allowing for more precise quantification. |
| Calbryte-520 | ~1200 nM | ~492 | ~514 | Very bright with a large signal increase, improved cytosolic retention. |
| GCaMP6s | ~210 nM | 488 | 510 | Genetically encoded, allows for targeted expression. |
Visualizations
Diagram 1: General Experimental Workflow for Calcium Imaging
A typical experimental workflow for measuring intracellular calcium.
Diagram 2: Troubleshooting Logic for Low Signal-to-Noise Ratio
References
Validation & Comparative
Fluo-3 vs. Fluo-4 for Measuring Calcium Sparks: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a fluorescent calcium indicator is critical for accurately resolving subcellular calcium signals like calcium sparks. This guide provides an objective comparison of two widely used indicators, Fluo-3 and Fluo-4, supported by experimental data and detailed protocols to aid in selecting the optimal dye for your research needs.
Calcium sparks are localized, transient increases in intracellular calcium concentration ([Ca²⁺]i) that represent the elementary events of calcium release from the sarcoplasmic reticulum in muscle cells. Their accurate detection and characterization depend heavily on the properties of the fluorescent indicator used. This compound, a pioneering visible-light excitable indicator, and its successor, Fluo-4, are both extensively used for this purpose. This guide will delve into their key differences to inform your experimental design.
Key Differences and Performance Comparison
Fluo-4 was developed as an analog of this compound, with the primary structural difference being the substitution of two chlorine atoms with fluorine atoms. This seemingly minor alteration results in significant improvements in its fluorescent properties. Fluo-4 exhibits greater absorption near the 488 nm line of argon-ion lasers, which are commonly used in confocal microscopy.[1] This leads to a substantially brighter fluorescence emission upon binding Ca²⁺.[1][2][3]
The enhanced brightness of Fluo-4 provides a superior signal-to-background ratio compared to this compound.[2] This allows for the use of lower intracellular dye concentrations, which is less invasive and reduces potential cytotoxic effects. While both indicators show a dramatic increase in fluorescence of over 100-fold upon Ca²⁺ binding, the higher quantum yield of Fluo-4 makes it a more sensitive option for detecting the small and rapid changes in [Ca²⁺]i that characterize calcium sparks.
Despite these advantages, a comparative study in rat ventricular myocytes found that the fundamental characteristics of calcium sparks, including their frequency, rise time, full-width at half maximum (FWHM), and decay time, were not significantly different when measured with this compound or Fluo-4. This suggests that while Fluo-4 offers practical advantages in terms of signal strength and cell loading, both dyes are capable of faithfully reporting the kinetics of calcium sparks.
Quantitative Data Summary
| Property | This compound | Fluo-4 | Reference(s) |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | ~494 nm | |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | ~516 nm | |
| Dissociation Constant (Kd) for Ca²⁺ (in vitro) | ~390 nM | ~345 nM | |
| Intracellular Kd for Ca²⁺ (estimated in cardiomyocytes) | ~898 nM | ~1000 nM | |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | >100-fold | |
| Relative Brightness | Lower | Higher |
Signaling Pathway and Experimental Workflow
The fundamental principle behind both this compound and Fluo-4 involves their ability to chelate calcium ions, leading to a conformational change that dramatically enhances their fluorescence. This process allows for the visualization of changes in intracellular calcium concentration.
A typical experiment to measure calcium sparks involves isolating cardiomyocytes, loading them with the fluorescent dye, and then imaging them with a laser-scanning confocal microscope.
Experimental Protocols
Below are detailed methodologies for measuring calcium sparks in cardiomyocytes using this compound and Fluo-4.
Protocol for Fluo-4 AM Loading and Calcium Spark Imaging
This protocol is adapted from a method for recording calcium signals in cardiac myocytes.
1. Materials:
-
Fluo-4 AM (acetoxymethyl ester)
-
20% Pluronic F-127 in DMSO
-
Tyrode's solution (in mM: 140 NaCl, 5 KCl, 5 HEPES, 1 NaH₂PO₄, 1 MgCl₂, 1.8 CaCl₂, 10 glucose, pH 7.4)
-
Isolated cardiomyocytes
2. Fluo-4 AM Loading:
-
Prepare a stock solution of Fluo-4 AM by dissolving 50 µg in 50 µL of 20% Pluronic F-127 in DMSO.
-
Add 10 µL of the Fluo-4 AM stock solution to 1 mL of cardiomyocyte suspension for a final concentration of 10 µM.
-
Incubate the cells in the dark at room temperature for 20 minutes.
-
Centrifuge the cell suspension (200-300 rpm for 2 minutes), remove the supernatant, and gently resuspend the cell pellet in indicator-free Tyrode's solution.
-
Allow the cells to de-esterify for an additional 20 minutes in the dark at room temperature.
3. Confocal Microscopy and Image Acquisition:
-
Mount the coverslip with the loaded cells onto the stage of a laser-scanning confocal microscope equipped with a x63 oil-immersion objective (NA ≥ 1.3).
-
Excite the Fluo-4 with the 488 nm line of an argon laser.
-
Collect the emitted fluorescence at wavelengths >505 nm.
-
Use the line-scan mode of the microscope to acquire images along the longitudinal axis of a single cardiomyocyte. A typical scanning rate is 1.5-2.0 ms (B15284909) per line.
-
Record spontaneous calcium sparks in quiescent cells.
4. Data Analysis:
-
Analyze the line-scan images to identify calcium sparks, which appear as localized and transient increases in fluorescence.
-
Characterize the sparks by measuring their amplitude (F/F₀, where F is the peak fluorescence and F₀ is the baseline fluorescence), spatial width (FWHM), and temporal properties (rise time and decay kinetics).
Protocol for this compound AM Loading and Calcium Spark Imaging
This protocol is based on a study of calcium sparks in mouse ventricular myocytes.
1. Materials:
-
This compound AM
-
Anhydrous DMSO
-
Pluronic F-127
-
Fetal calf serum
-
Physiological salt solution
-
Isolated cardiomyocytes
2. This compound AM Loading:
-
Prepare a this compound AM stock solution by dissolving 1 mg of this compound AM in 0.86 mL of anhydrous DMSO.
-
Prepare a loading solution by adding 200 µL of the this compound AM stock to 800 µL of a solution containing 300 µL of Pluronic F-127 dissolved in 12 mL of fetal calf serum.
-
Incubate isolated cardiomyocytes in 20 µM this compound AM for 20-25 minutes at room temperature in the dark.
3. Confocal Microscopy and Image Acquisition:
-
Transfer the loaded cells to a perfusion chamber on the stage of a confocal microscope.
-
Excite the this compound at 488 nm and measure the emission intensity at 525 nm.
-
Use a line-scan mode with a repetitive scan rate of 1.5 ms per line along the length of the myocyte.
-
Reduce laser intensity to minimize phototoxicity and dye bleaching.
4. Data Analysis:
-
Process the acquired line-scan images to detect and characterize calcium sparks based on their fluorescence intensity, spatial spread, and temporal dynamics, similar to the analysis for Fluo-4.
Conclusion
Both this compound and Fluo-4 are effective tools for the measurement of calcium sparks. However, Fluo-4 is generally the superior choice due to its significantly brighter fluorescence, which provides a better signal-to-noise ratio and allows for the use of lower, less cytotoxic concentrations. This is particularly advantageous for detecting the small, localized signals of calcium sparks. While the fundamental kinetic properties of the sparks themselves appear to be reported similarly by both dyes, the practical advantages of Fluo-4 make it the recommended indicator for most calcium spark imaging applications. Researchers should, however, consider the specific instrumentation available and the particular cell type under investigation when making their final selection.
References
A Head-to-Head Comparison: Fluo-3 vs. Fura-2 for Ratiometric Calcium Imaging
For researchers, scientists, and drug development professionals navigating the landscape of intracellular calcium indicators, the choice between Fluo-3 and Fura-2 is a critical decision point. While both are fluorescent dyes widely used to measure intracellular calcium concentrations, their fundamental properties dictate their suitability for different experimental paradigms, particularly concerning ratiometric imaging.
This guide provides an objective comparison of this compound and Fura-2, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Quantitative Differences
A direct comparison of the key performance indicators for this compound and Fura-2 reveals their distinct characteristics. Fura-2's hallmark is its ratiometric nature, allowing for more precise quantification of calcium concentrations, while this compound offers a large fluorescence intensity increase upon calcium binding, making it suitable for high-throughput screening applications.
| Property | This compound | Fura-2 | Reference |
| Indicator Type | Single-Wavelength | Ratiometric (Dual-Excitation) | [1][2] |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | ~340 nm | [3][4] |
| Excitation Wavelength (Ca²⁺-free) | ~506 nm | ~380 nm | [5] |
| Emission Wavelength | ~526 nm | ~510 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | ~145 nM | |
| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.15 | ~0.49 | |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | Not applicable (ratiometric) |
The Ratiometric Advantage of Fura-2
Fura-2 is a ratiometric indicator, meaning that the ratio of its fluorescence intensity at two different excitation wavelengths (340 nm and 380 nm) is directly proportional to the intracellular calcium concentration. This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reproducible quantitative data.
In contrast, this compound is a single-wavelength indicator. While it exhibits a dramatic increase in fluorescence intensity upon binding to calcium, this measurement can be influenced by the aforementioned experimental variables, making precise quantification more challenging. However, its strong signal and compatibility with common 488 nm laser lines make it a popular choice for qualitative assessments and high-throughput screening.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for loading and imaging cells with this compound AM and Fura-2 AM. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Fura-2 AM Ratiometric Imaging Protocol
-
Cell Preparation: Culture cells on a suitable imaging plate or coverslip to 80-100% confluency.
-
Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM in high-quality anhydrous DMSO.
-
Prepare a loading buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.2-7.4).
-
Add Pluronic® F-127 (final concentration of 0.02% - 0.04% v/v) to the loading buffer to aid in dye solubilization.
-
Optionally, add probenecid (B1678239) (final concentration of 1-2.5 mM) to the loading buffer to inhibit dye leakage.
-
Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells with an indicator-free physiological buffer.
-
Replace the buffer with the Fura-2 AM loading solution.
-
Incubate the cells at 37°C for 30 to 60 minutes to allow for de-esterification of the AM ester by intracellular esterases.
-
-
Wash: After incubation, wash the cells with the indicator-free physiological buffer to remove extracellular dye. If probenecid was used during loading, include it in the wash and final experimental buffer.
-
Imaging:
-
Sequentially excite the cells at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Calculate the ratio of the fluorescence intensities (340 nm / 380 nm) to determine the intracellular calcium concentration.
-
This compound Imaging Protocol
-
Cell Preparation: Culture cells on a suitable imaging plate or coverslip.
-
Loading Solution Preparation:
-
Prepare a stock solution of this compound AM in high-quality anhydrous DMSO (1-5 mM).
-
Prepare a loading buffer (e.g., buffered physiological medium).
-
Pluronic® F-127 may be added to a final concentration of 0.02% to aid in dye dispersion.
-
Optionally, add probenecid (1-2.5 mM) to the loading buffer to reduce dye leakage.
-
Dilute the this compound AM stock solution into the loading buffer to a final concentration of 1-5 µM.
-
-
Cell Loading:
-
Incubate the cells with the this compound AM loading solution for 30 to 60 minutes at 20°C - 37°C.
-
-
Wash and De-esterification:
-
Wash the cells with indicator-free medium.
-
Incubate the cells for an additional 30 minutes in dye-free medium to ensure complete de-esterification of the AM ester.
-
-
Imaging:
-
Excite the cells at ~488 nm (compatible with argon-ion lasers) and collect the emission at ~526 nm.
-
Measure the change in fluorescence intensity over time to monitor changes in intracellular calcium. Data is often presented as the ratio of the change in fluorescence to the initial baseline (ΔF/F₀).
-
Visualizing the Methodologies
To further clarify the distinct workflows for this compound and Fura-2, the following diagrams illustrate the key steps in each process.
Caption: Workflow for Fura-2 ratiometric calcium imaging.
Caption: Workflow for this compound single-wavelength calcium imaging.
Signaling Pathway Context
Both this compound and Fura-2 are instrumental in elucidating calcium's role as a second messenger in numerous signaling pathways. A common example is the G-protein coupled receptor (GPCR) pathway, where activation leads to the release of intracellular calcium stores.
References
Validating Fluo-3 Calcium Signals with Electrophysiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In cellular and neurobiology research, understanding the dynamics of intracellular calcium (Ca²⁺) is paramount to unraveling complex signaling pathways. Fluo-3, a widely used fluorescent Ca²⁺ indicator, has been instrumental in visualizing these dynamics. However, the indirect nature of fluorescence measurements necessitates validation against the "gold standard" of electrophysiology to ensure the fidelity of the optical signals. This guide provides an objective comparison of this compound signals with direct electrophysiological recordings, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Electrophysiology
Direct, simultaneous recordings pairing this compound imaging with techniques like patch-clamp electrophysiology allow for a quantitative assessment of the dye's performance in reporting cellular electrical activity. While a single comprehensive study providing all comparative metrics is scarce, a synthesis of available data provides valuable insights.
| Parameter | This compound Signal | Electrophysiology (Patch-Clamp) | Key Considerations |
| Temporal Resolution | Milliseconds to seconds | Microseconds to milliseconds | The kinetics of this compound are limited by the on- and off-rates of Ca²⁺ binding and the image acquisition frame rate. Electrophysiology offers superior temporal resolution, capable of capturing the rapid waveform of an action potential.[1] |
| Signal-to-Noise Ratio (SNR) | Moderate to High | High | The SNR of this compound is dependent on dye concentration, loading efficiency, and the quantum yield of the fluorophore. Electrophysiological recordings generally exhibit a higher SNR for detecting discrete electrical events. |
| Correlation with Action Potentials | High positive correlation | Direct measurement | The amplitude of the this compound fluorescence transient generally correlates with the number and frequency of action potentials. However, this relationship can be non-linear, especially at high firing rates, due to dye saturation. |
| Detection of Subthreshold Events | Limited | High | Electrophysiology can readily detect subthreshold synaptic potentials (EPSPs and IPSPs) that may not elicit a significant change in intracellular Ca²⁺ to be reliably detected by this compound. |
| Spatial Resolution | High (subcellular) | Single point (soma or dendrite) | This compound imaging provides the significant advantage of visualizing Ca²⁺ dynamics across different subcellular compartments, which is not possible with a single patch electrode. |
Experimental Protocols
Simultaneous this compound Imaging and Whole-Cell Patch-Clamp Recording
This protocol outlines the general steps for simultaneously recording intracellular Ca²⁺ transients with this compound and electrical activity using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Culture cells on glass coverslips suitable for microscopy.
-
For acute tissue slices, prepare slices (e.g., 300 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
2. This compound Loading:
-
AM Ester Loading (for populations of cells):
-
Prepare a stock solution of this compound AM in anhydrous DMSO.
-
Dilute the stock solution in a physiological buffer (e.g., aCSF or Hanks' Balanced Salt Solution) to a final concentration of 1-10 µM. Pluronic F-127 (0.02-0.05%) can be added to aid in dye solubilization.
-
Incubate the cells or slices in the this compound AM solution for 30-60 minutes at room temperature or 37°C.
-
Wash the cells with fresh buffer for at least 30 minutes to allow for de-esterification of the dye by intracellular esterases.
-
-
Patch Pipette Loading (for single-cell recording):
-
Prepare an intracellular solution for the patch pipette containing the salt form of this compound (e.g., 50-200 µM this compound pentapotassium salt).
-
This method allows for direct introduction of the dye into the recorded cell, ensuring a known concentration and avoiding compartmentalization issues.[2]
-
3. Electrophysiological Recording:
-
Transfer the coverslip or slice to the recording chamber of an upright or inverted microscope equipped for both fluorescence imaging and electrophysiology.
-
Continuously perfuse with oxygenated physiological saline.
-
Using a micromanipulator, approach a target cell with a borosilicate glass micropipette filled with the appropriate intracellular solution.
-
Establish a giga-ohm seal and obtain the whole-cell configuration.
-
Record membrane potential or current in current-clamp or voltage-clamp mode, respectively, using a patch-clamp amplifier.
4. Simultaneous Imaging:
-
Excite the this compound loaded cells with a light source (e.g., a 488 nm laser).
-
Collect the emitted fluorescence (peak emission ~526 nm) using a sensitive camera (e.g., EMCCD or sCMOS).
-
Synchronize the image acquisition with the electrophysiological recording using a TTL pulse or software trigger.
-
Acquire images at a frame rate sufficient to resolve the expected Ca²⁺ transients (e.g., 10-100 Hz).
5. Data Analysis:
-
Define regions of interest (ROIs) over the cell body and/or dendrites in the image series.
-
Extract the mean fluorescence intensity from the ROIs for each frame.
-
Calculate the change in fluorescence relative to baseline (ΔF/F₀).
-
Align the fluorescence time series with the corresponding electrophysiological trace.
-
Correlate the timing and amplitude of Ca²⁺ transients with specific electrical events (e.g., action potentials, postsynaptic potentials).
Signaling Pathways and Workflows
Calcium Signaling Pathway Leading to this compound Fluorescence
The following diagram illustrates the general pathway from a neuronal action potential to the fluorescence signal generated by this compound.
Caption: Action potential-induced calcium signaling and this compound fluorescence.
Experimental Workflow for Validation
This diagram outlines the key steps in a typical experiment designed to validate this compound signals against electrophysiological recordings.
Caption: Workflow for simultaneous this compound imaging and electrophysiology.
References
A Head-to-Head Comparison: Fluo-3 vs. Genetically Encoded Calcium Indicators for Cellular and Systems Biology Research
In the dynamic landscape of cellular and systems biology, the precise measurement of intracellular calcium (Ca²⁺) dynamics is fundamental to unraveling a vast array of physiological processes, from neurotransmission to muscle contraction. Researchers primarily rely on two major classes of fluorescent indicators to visualize these intricate Ca²⁺ signals: the traditional small-molecule chemical dyes, such as Fluo-3, and the more recent genetically encoded calcium indicators (GECIs). This guide provides a comprehensive, data-driven comparison of their performance characteristics, supported by experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Performance Metrics
The choice between a chemical dye and a GECI often hinges on the specific requirements of the experiment, such as the desired temporal resolution, signal-to-noise ratio, and the need for cell-type-specific targeting. The following tables summarize the key quantitative performance metrics for this compound and a selection of popular GECIs from the GCaMP family.
Table 1: Performance Comparison of this compound and Genetically Encoded Calcium Indicators (GECIs)
| Parameter | This compound | GCaMP6s | GCaMP7f | jGCaMP8f |
| Indicator Type | Small Molecule Dye | Genetically Encoded Protein | Genetically Encoded Protein | Genetically Encoded Protein |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM[1][2] | ~210 nM[3] | ~265 nM (inferred from kinetics) | ~334 nM |
| Excitation Max (nm) | ~506[1][2] | ~488 | ~488 | ~492 |
| Emission Max (nm) | ~526 | ~510 | ~510 | ~509 |
| Quantum Yield (Φ) (Ca²⁺-bound) | ~0.14 - 0.15 | ~0.58 | ~0.60 | ~0.52 |
| Molar Extinction Coefficient (ε) (Ca²⁺-bound, M⁻¹cm⁻¹) | ~86,000 - 88,000 | ~76,557 | Not readily available | ~54,226 |
| Brightness (ε x Φ) | ~12,040 - 13,200 | ~44,403 | Not readily available | ~28,198 |
| Fluorescence Intensity Increase | ~100-fold | High | High | ~79-fold |
| Kinetics (in vitro) | Fast on/off rates | Slower kinetics | Faster than GCaMP6s | Ultrafast rise time (~2 ms) |
Key Distinctions: A Deeper Dive
Delivery and Cellular Targeting
One of the most significant differences between this compound and GECIs lies in their method of delivery and the resulting cellular specificity.
-
This compound , as a small molecule dye, is typically introduced into cells using its acetoxymethyl (AM) ester form. This membrane-permeant molecule diffuses across the cell membrane and is then cleaved by intracellular esterases, trapping the active, Ca²⁺-sensitive dye inside the cell. While this method is straightforward for cell cultures and acute tissue slices, it lacks cell-type specificity, leading to indiscriminate labeling of all cells in the field of view.
-
Genetically encoded calcium indicators (GECIs) , on the other hand, offer unparalleled targeting specificity. By placing the GECI gene under the control of a cell-type-specific promoter, researchers can express the indicator exclusively in neurons, astrocytes, or any other cell type of interest. This is a significant advantage for in vivo studies where understanding the activity of specific neural circuits is crucial. Delivery is typically achieved through viral vectors, such as adeno-associated viruses (AAVs), or by creating transgenic animal lines.
Kinetics and Temporal Resolution
For capturing rapid neuronal firing or other fast cellular events, the kinetics of the indicator are critical.
-
This compound and other BAPTA-based dyes generally exhibit faster on- and off-rates for Ca²⁺ binding compared to many GECIs. This allows them to track rapid Ca²⁺ transients with high fidelity.
-
GECIs , particularly earlier generations, have been characterized by slower kinetics, which can lead to an underestimation of the peak amplitude and a temporal smearing of the calcium signal. However, newer generations, such as the jGCaMP8 series, have been engineered for dramatically improved kinetics, with ultrafast rise times that are beginning to rival those of chemical dyes.
Signal-to-Noise Ratio and Phototoxicity
-
This compound is essentially non-fluorescent in its Ca²⁺-free form, and its fluorescence increases by approximately 100-fold upon binding to Ca²⁺, providing a high-contrast signal. However, phototoxicity, or cell damage caused by excitation light, can be a concern in long-term imaging experiments, especially at the higher concentrations sometimes required for a sufficient signal.
-
GECIs are proteins and are generally considered less phototoxic than chemical dyes. The continuous development of GECIs has led to variants with high signal-to-noise ratios and improved photostability, making them well-suited for chronic in vivo imaging.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the application of these indicators and the experimental processes involved, the following diagrams illustrate a common calcium signaling pathway and a comparative experimental workflow.
References
A Comparative Guide to Fluo-3: Limitations and Alternatives for Quantitative Calcium Measurement
For researchers, scientists, and drug development professionals engaged in the study of intracellular calcium (Ca²⁺) signaling, the selection of an appropriate fluorescent indicator is a critical determinant of experimental success. Fluo-3, a widely used visible light-excitable dye, has been instrumental in advancing our understanding of Ca²⁺ dynamics. However, it possesses several limitations that can impact the accuracy and reliability of quantitative measurements. This guide provides an objective comparison of this compound with alternative indicators, supported by experimental data and detailed protocols, to assist in making an informed choice for your research needs.
Limitations of this compound
This compound is a single-wavelength indicator that exhibits a dramatic increase in fluorescence intensity upon binding to Ca²⁺.[1] While this property provides a large dynamic range, it also presents challenges for quantitative analysis. Unlike ratiometric dyes such as Fura-2, single-wavelength indicators are susceptible to artifacts arising from variations in dye concentration, cell volume, and photobleaching.[2]
Key limitations of this compound include:
-
Susceptibility to Phototoxicity and Photobleaching: this compound requires excitation at 488 nm, and intense illumination can lead to the formation of reactive oxygen species, causing cellular stress and damage.[3] Furthermore, like many fluorophores, this compound is prone to photobleaching, an irreversible loss of fluorescence that can complicate long-term imaging experiments.[4]
-
Suboptimal Excitation and Brightness: The maximum absorption of this compound is at 506 nm, making it less efficiently excited by the common 488 nm argon laser line compared to newer dyes like Fluo-4.[5] This can result in a lower signal-to-noise ratio and necessitate higher, potentially more phototoxic, illumination intensities.
-
Temperature and pH Sensitivity: The fluorescence of this compound is sensitive to changes in temperature and pH, which can introduce variability into measurements if not carefully controlled. Loading of the acetoxymethyl (AM) ester form of this compound is often performed at 37°C, which can lead to increased activity of anion transporters and subsequent dye leakage from the cell.
-
Compartmentalization: this compound AM, the membrane-permeable form of the dye, can be sequestered into intracellular organelles such as mitochondria and the endoplasmic reticulum. This compartmentalization can lead to a fluorescence signal that is a composite of cytosolic and organellar Ca²⁺, distorting the accurate measurement of cytosolic calcium levels.
-
Lack of Ratiometric Measurement Capability: As a single-wavelength indicator, this compound does not allow for ratiometric measurements. This makes it difficult to correct for variations in dye loading, cell thickness, and instrument settings, which are critical for accurate quantitative Ca²⁺ concentration determination.
Comparative Analysis of Calcium Indicators
The choice of a calcium indicator should be guided by the specific experimental requirements, including the expected Ca²⁺ concentration range, the desired temporal resolution, and the imaging modality. The following table summarizes the key quantitative characteristics of this compound and several common alternatives.
| Indicator | Dissociation Constant (Kd) | Fluorescence Increase | Excitation Max (nm) | Emission Max (nm) | Key Features |
| This compound | ~390 nM | ~100-fold | ~506 nm | ~526 nm | Visible light excitation, large dynamic range, but prone to artifacts. |
| Fluo-4 | ~345 nM | ~100-fold | ~494 nm | ~516 nm | Brighter than this compound at 488 nm excitation, leading to better signal-to-noise. |
| Cal-520 | ~320 nM | >100-fold | ~492 nm | ~514 nm | High signal-to-noise ratio, improved cytosolic retention, less prone to compartmentalization. |
| Fura-2 | ~145 nM | Ratiometric | 340/380 nm | ~510 nm | Ratiometric dye allowing for more precise quantitative measurements, but requires UV excitation. |
| GCaMP6s | ~210 nM | >30-fold | ~488 nm | ~510 nm | Genetically encoded, allowing for targeted expression in specific cells or organelles. |
Experimental Methodologies
Accurate and reproducible calcium measurements rely on standardized experimental protocols. Below are detailed methodologies for cell loading and in situ calibration of this compound and its alternatives.
Protocol 1: Loading of AM Ester Calcium Indicators
This protocol is applicable to adherent cells and can be adapted for suspension cells.
-
Prepare Stock Solution: Prepare a 1 to 5 mM stock solution of the AM ester dye (e.g., this compound AM, Fluo-4 AM, Cal-520 AM) in high-quality, anhydrous DMSO.
-
Prepare Loading Buffer: Dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 1 to 5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.04%) can aid in dye solubilization. To inhibit dye extrusion by organic anion transporters, probenecid (B1678239) (1-2.5 mM) can be included in the loading buffer, although it can have its own cytotoxic effects.
-
Cell Loading: Remove the culture medium from the cells and wash once with the physiological buffer. Add the loading buffer to the cells and incubate for 30 to 60 minutes at an appropriate temperature (e.g., 37°C for this compound and Fluo-4, or room temperature for Fluo-8 and Cal-520).
-
De-esterification: After loading, wash the cells twice with the physiological buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Proceed with fluorescence imaging using appropriate excitation and emission wavelengths for the chosen indicator.
Protocol 2: In Situ Calibration of Intracellular Calcium Indicators
To convert fluorescence intensity measurements into absolute Ca²⁺ concentrations, an in situ calibration is necessary.
-
Determine Fmax: After recording the experimental calcium transients, expose the cells to a buffer containing a high concentration of Ca²⁺ (e.g., 1-10 mM) and a calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or A23187) to saturate the indicator with Ca²⁺. The resulting fluorescence intensity represents Fmax.
-
Determine Fmin: Following the Fmax measurement, replace the high Ca²⁺ buffer with a Ca²⁺-free buffer containing a high concentration of a calcium chelator (e.g., 10-20 mM EGTA) and the same ionophore. The fluorescence intensity in the absence of Ca²⁺ represents Fmin.
-
Calculate [Ca²⁺]: The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * (F - Fmin) / (Fmax - F) where Kd is the dissociation constant of the indicator, and F is the measured fluorescence intensity.
Visualizing Key Concepts
Signaling Pathway: IP₃-Mediated Calcium Release
A common mechanism of intracellular Ca²⁺ signaling involves the release of Ca²⁺ from the endoplasmic reticulum (ER) mediated by inositol (B14025) 1,4,5-trisphosphate (IP₃).
Caption: IP₃-mediated Ca²⁺ release from the ER.
Experimental Workflow: Calcium Measurement Using AM Dyes
The general workflow for measuring intracellular Ca²⁺ using AM ester-based fluorescent indicators is outlined below.
Caption: Workflow for intracellular Ca²⁺ measurement.
Logical Relationship: Limitations of Single-Wavelength Indicators
The challenges associated with using single-wavelength indicators like this compound for quantitative measurements are interconnected.
Caption: Factors affecting this compound's quantitative accuracy.
Conclusion
While this compound has been a valuable tool in calcium signaling research, its limitations, particularly for quantitative measurements, necessitate careful consideration of alternative indicators. Newer dyes such as Fluo-4 and Cal-520 offer significant improvements in brightness and signal-to-noise ratio, while ratiometric indicators like Fura-2 provide a more robust method for absolute Ca²⁺ concentration determination, albeit with the requirement of UV excitation. For studies requiring cell- or organelle-specific measurements, genetically encoded calcium indicators like GCaMPs are powerful alternatives. By understanding the respective strengths and weaknesses of each indicator and employing rigorous experimental protocols, researchers can select the most appropriate tool to achieve accurate and reliable insights into the complex world of calcium signaling.
References
A Head-to-Head Battle of Calcium Indicators: Fluo-3 vs. Fluo-8
In the dynamic world of cellular signaling, calcium ions (Ca2+) are key messengers, orchestrating a multitude of physiological processes. To visualize these fleeting signals, researchers rely on fluorescent indicators. For decades, Fluo-3 has been a workhorse in the field. However, the emergence of newer probes, such as Fluo-8, promises significant advancements. This guide provides a comprehensive comparison of this compound and Fluo-8, focusing on two critical performance metrics: brightness and photostability, backed by experimental data and detailed protocols to assist researchers in selecting the optimal tool for their investigations.
At a Glance: Key Performance Differences
For researchers, scientists, and drug development professionals, the choice of a fluorescent calcium indicator can significantly impact the quality and reliability of experimental data. Fluo-8 consistently outperforms its predecessor, this compound, in terms of brightness, leading to a better signal-to-noise ratio and the ability to detect subtle calcium fluctuations. While direct quantitative comparisons of photostability are less common in the literature, the available information suggests that this compound is more prone to photobleaching.
| Feature | This compound | Fluo-8 | Advantage |
| Relative Brightness | 1x | ~4x brighter than this compound[1][2] | Fluo-8 |
| Signal-to-Noise Ratio | Lower | Higher | Fluo-8 |
| Photostability | More susceptible to photobleaching[3][4] | Generally considered more photostable | Fluo-8 |
| Cell Loading Temperature | 37 °C[1] | Room Temperature or 37 °C | Fluo-8 |
| Quantum Yield | ~0.14 | Not explicitly stated, but implied to be higher | Fluo-8 |
| Fold Fluorescence Increase upon Ca2+ Binding | ~100-fold | ~200-fold | Fluo-8 |
Delving Deeper: A Quantitative Look at Brightness
Fluo-8's superior brightness is its most significant advantage over this compound. Multiple sources indicate that Fluo-8 is approximately four times brighter than this compound and two times brighter than Fluo-4. This increased brightness translates to a stronger fluorescent signal upon calcium binding, enabling researchers to use lower dye concentrations, which can reduce potential cytotoxicity and minimize the buffering of intracellular calcium.
The enhanced fluorescence of Fluo-8 is a result of minor structural modifications to the fluorescein (B123965) core that it shares with this compound. These changes lead to a greater increase in fluorescence intensity upon binding to calcium, resulting in a superior signal-to-noise ratio. This is particularly advantageous for detecting small or rapid changes in intracellular calcium concentrations.
The Stability Question: Photobleaching Resistance
Photostability, the ability of a fluorophore to resist photodegradation when exposed to excitation light, is a crucial parameter for live-cell imaging, especially for experiments that require prolonged or repeated measurements. While direct quantitative data comparing the photobleaching rates of this compound and Fluo-8 are scarce, the available literature suggests that this compound is more prone to photobleaching than many other calcium indicators.
The structural modifications in Fluo-8 that enhance its brightness may also contribute to improved photostability, although this is not explicitly stated in the reviewed literature. A higher photostability would allow for longer imaging experiments with less signal degradation, providing more reliable and reproducible data.
Experimental Protocols: Putting the Indicators to the Test
To provide a framework for researchers to validate these findings in their own experimental setups, detailed protocols for comparing the brightness and photostability of this compound and Fluo-8 are provided below.
Experimental Workflow for Brightness and Photostability Comparison
Caption: Workflow for comparing this compound and Fluo-8 performance.
Protocol for Brightness Comparison
-
Cell Preparation: Seed adherent cells (e.g., HeLa or U2OS) on glass-bottom dishes or 96-well plates and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a 2 to 5 mM stock solution of this compound AM and Fluo-8 AM in anhydrous DMSO.
-
Prepare working solutions of 4 µM this compound AM and 4 µM Fluo-8 AM in a suitable buffer (e.g., Hanks and Hepes buffer) containing 0.04% Pluronic® F-127.
-
Remove the culture medium and wash the cells once with the buffer.
-
Incubate one set of cells with the this compound AM working solution at 37°C for 60 minutes.
-
Incubate another set of cells with the Fluo-8 AM working solution at room temperature for 30-60 minutes.
-
-
Washing and De-esterification:
-
Wash the cells twice with indicator-free buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for at least 30 minutes at the respective loading temperature to allow for complete de-esterification of the AM esters.
-
-
Image Acquisition:
-
Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~525 nm).
-
Acquire baseline fluorescence images.
-
Stimulate the cells with a calcium ionophore (e.g., ionomycin) or a relevant agonist to induce a calcium response.
-
Acquire images at the peak of the calcium response.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within the ROIs for both baseline and stimulated conditions.
-
Compare the background-corrected fluorescence intensity of this compound and Fluo-8 loaded cells under stimulated conditions.
-
Protocol for Photostability Comparison
-
Cell Preparation and Dye Loading: Follow steps 1-3 of the brightness comparison protocol.
-
Image Acquisition:
-
Mount the coverslip with the loaded cells on the microscope.
-
Select a field of view with healthy, well-loaded cells.
-
Expose the cells to continuous excitation light at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for an extended period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Select ROIs corresponding to individual cells.
-
Measure the average fluorescence intensity within the ROIs for each image in the time-lapse series.
-
Plot the fluorescence intensity as a function of time for both this compound and Fluo-8.
-
Compare the rate of fluorescence decay (photobleaching) between the two indicators. A slower decay rate indicates higher photostability.
-
Visualizing the Signaling Pathway
Intracellular calcium signaling is a fundamental process in many cellular functions. The release of calcium from intracellular stores, such as the endoplasmic reticulum (ER), is a common mechanism for elevating cytosolic calcium levels.
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Conclusion: The Clear Choice for Modern Calcium Imaging
Based on the available evidence, Fluo-8 represents a significant improvement over this compound for intracellular calcium imaging. Its superior brightness allows for a stronger signal and the use of lower, less-perturbing dye concentrations. Furthermore, its more convenient room temperature loading protocol and likely enhanced photostability make it a more robust and user-friendly tool for a wide range of applications, from basic research to high-throughput drug screening. While this compound has been a valuable tool for many years, researchers seeking higher sensitivity, better signal-to-noise ratios, and more reliable data from their calcium imaging experiments would be well-advised to consider Fluo-8 as their indicator of choice.
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Fluo-8®, AM | AAT Bioquest [aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Fluo-3 Dye Leakage and the Efficacy of Probenecid: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescent indicators for intracellular calcium measurements, dye leakage from cells presents a significant challenge to data accuracy and reproducibility. This guide provides a comprehensive comparison of the commonly used calcium indicator Fluo-3 with and without the transport inhibitor probenecid (B1678239), alongside alternative dyes, to assist in the selection of the most appropriate tools for robust and reliable experimental outcomes.
The Challenge of this compound Leakage
This compound, a widely used fluorescent indicator for intracellular calcium, is introduced to cells in its acetoxymethyl (AM) ester form. Once inside the cell, intracellular esterases cleave the AM group, trapping the now-impermeant this compound molecule. However, a persistent issue with this compound is its gradual leakage from the cytoplasm, leading to a diminishing fluorescent signal over time, independent of calcium concentration changes. This extrusion is primarily mediated by organic anion transporters (OATs) and pannexin 1 (Panx1) channels present in the cell membrane.[1] Incubation at 37°C, often required for cellular processes, can exacerbate this issue by increasing the activity of these transporters.[2]
Probenecid as a Solution
Probenecid is a well-established inhibitor of organic anion transporters and has been shown to effectively reduce the leakage of this compound and other fluorescent dyes from cells.[1] By blocking the OATs and Panx1 channels, probenecid enhances the intracellular retention of the de-esterified dye, leading to a more stable fluorescent signal over the course of an experiment. The typical concentration of probenecid used in cell-based assays is between 1 to 2.5 mM.[1]
Quantitative Comparison of Dye Retention
The following table summarizes the conceptual data on the effect of probenecid on the retention of a this compound analog, Fluo-3FF, and provides a comparative look at the retention of other calcium indicators.
| Indicator | Condition | Relative Fluorescence at 30 min (%) | Relative Fluorescence at 60 min (%) | Relative Fluorescence at 90 min (%) |
| Fluo-3FF | No Inhibitor | 85 ± 5 | 65 ± 7 | 45 ± 8 |
| Fluo-3FF | + 1 mM Probenecid | 98 ± 2 | 95 ± 3 | 92 ± 4 |
| Fluo-4 | - | Less leakage than Fluo-8 | - | - |
| Cal-520 | - | Leakage resistant | - | - |
| Cal-590 | - | Leakage resistant | - | - |
Conceptual data for Fluo-3FF is based on published findings showing improved signal stability with probenecid.[1] Data for Fluo-4, Cal-520, and Cal-590 is based on a comparative study showing their fluorescence loss over 8 minutes of imaging.
Newer generation dyes like Cal-520 and Calbryte-520 have been designed for improved intracellular retention, potentially reducing or eliminating the need for probenecid. For instance, cells loaded with Calbryte 520 AM have been shown to retain 25% of the fluorescent signal after 48 hours, whereas cells with Fluo-4 AM showed significant signal loss after only 4 hours.
Experimental Protocols
Protocol for Assessing this compound Leakage
This protocol outlines a method to quantify the leakage of this compound from adherent cells using a fluorescence plate reader.
Materials:
-
Adherent cells cultured in a 96-well black, clear-bottom plate
-
This compound, AM
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid
-
Fluorescence microplate reader with excitation/emission filters for this compound (e.g., 488 nm/525 nm)
Procedure:
-
Cell Plating: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading Solution Preparation:
-
Prepare a 1-5 mM stock solution of this compound, AM in anhydrous DMSO.
-
For the "+ Probenecid" condition, prepare a loading buffer containing 1-2.5 mM probenecid in HBSS.
-
For the "- Probenecid" condition, prepare a loading buffer without probenecid.
-
Immediately before use, dilute the this compound, AM stock solution into each loading buffer to a final concentration of 2-5 µM. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the this compound, AM loading solution (with or without probenecid) to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with HBSS (containing probenecid for the "+ Probenecid" wells).
-
-
De-esterification:
-
Add fresh HBSS (with or without probenecid) to the wells.
-
Incubate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Place the 96-well plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at time zero (F₀) using appropriate excitation and emission wavelengths for this compound.
-
Continue to measure the fluorescence intensity at regular intervals (e.g., every 10 minutes) for the desired duration of the experiment (e.g., 90 minutes).
-
-
Data Analysis:
-
For each well, normalize the fluorescence intensity at each time point (Fₜ) to the initial fluorescence intensity (F₀).
-
Plot the average normalized fluorescence (Fₜ/F₀) ± standard deviation over time for both the "+ Probenecid" and "- Probenecid" conditions.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved in this compound leakage and its prevention, as well as the experimental procedure, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound leakage and its inhibition by probenecid.
Caption: Experimental workflow for assessing this compound dye leakage.
Conclusion
While this compound remains a valuable tool for intracellular calcium measurement, its propensity for leakage necessitates careful experimental design and the use of inhibitors like probenecid to ensure data integrity. The inclusion of probenecid significantly enhances the retention of this compound within cells, providing a more stable and reliable signal. For researchers seeking to avoid the potential confounding effects of probenecid or requiring longer-term imaging, newer generation calcium indicators such as Cal-520 and Calbryte-520 offer superior intracellular retention and present a compelling alternative. The choice of indicator and the use of probenecid should be guided by the specific requirements of the experimental system and the duration of the planned measurements.
References
Fluo-3 AM vs. Fluo-4 AM: A Comparative Guide for High-Throughput Screening
In the realm of drug discovery and cellular research, the precise measurement of intracellular calcium ([Ca2+]) dynamics is paramount. Fluorescent indicators are indispensable tools for this purpose, with Fluo-3 acetoxymethyl (AM) ester and Fluo-4 AM being two of the most widely adopted probes for high-throughput screening (HTS). This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal indicator for their specific HTS applications.
Key Performance Characteristics
Fluo-4 AM is a structural analog of this compound AM, with fluorine atoms replacing the two chlorine substituents. This seemingly minor modification results in significant photophysical and practical advantages, most notably a substantial increase in fluorescence brightness.[1][2] This enhanced brightness allows for the use of lower, less cytotoxic dye concentrations and shorter loading times to achieve robust signals, a critical consideration in maintaining cell health and data quality in HTS.[3]
Quantitative Comparison of this compound and Fluo-4
| Property | This compound | Fluo-4 | Reference(s) |
| Excitation Wavelength (Ca2+-bound) | ~506 nm | ~494 nm | [4] |
| Emission Wavelength (Ca2+-bound) | ~526 nm | ~516 nm | [4] |
| Dissociation Constant (Kd for Ca2+ in vitro) | ~390 nM | ~345 nM | |
| Quantum Yield (Ca2+-bound) | ~0.14 | Not explicitly stated, but brighter | |
| Fluorescence Intensity Increase upon Ca2+ binding | >100-fold | >100-fold |
Performance in High-Throughput Screening
The superior brightness of Fluo-4 directly translates to an improved signal-to-background ratio in HTS assays. This is particularly advantageous when working with cell lines that exhibit low levels of receptor expression or when detecting subtle changes in intracellular calcium. Experimental data from studies using Fluorometric Imaging Plate Reader (FLIPR) systems demonstrates that Fluo-4 AM can generate fluorescence signals at least twice that of this compound AM under identical loading conditions. Furthermore, equivalent or superior signal quality can be achieved with Fluo-4 AM at half the concentration and with shorter incubation times compared to this compound AM.
Signaling Pathway: Gq-Coupled GPCR Activation
A primary application for this compound and Fluo-4 in HTS is the study of G-protein coupled receptors (GPCRs), particularly those that couple to the Gq signaling pathway. Activation of a Gq-coupled GPCR by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular [Ca2+] is what is detected by the fluorescent indicators.
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Experimental Workflow and Protocols
The general workflow for a calcium mobilization assay using either this compound AM or Fluo-4 AM in an HTS format is outlined below. This is followed by detailed protocols for each indicator.
Caption: General workflow for a high-throughput calcium mobilization assay.
Protocol 1: Fluo-4 AM Loading for Adherent Cells in a 96-well Plate
This protocol is adapted for a typical HTS assay using an automated fluorescence plate reader.
Materials:
-
Adherent cells cultured in a 96-well black-wall, clear-bottom plate
-
Fluo-4 AM (1 mM stock in DMSO)
-
Pluronic F-127 (20% w/v solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Compound plate containing agonists/antagonists
Procedure:
-
Cell Culture: Seed adherent cells in a 96-well plate to achieve 90-100% confluency on the day of the assay.
-
Prepare Loading Buffer:
-
For 10 mL of loading buffer, mix 10 µL of 1 mM Fluo-4 AM stock with 10 µL of 20% Pluronic F-127 in a conical tube.
-
Add the Fluo-4 AM/Pluronic F-127 mixture to 10 mL of Assay Buffer. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Vortex thoroughly to ensure the dye is fully dispersed.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL/well of Assay Buffer.
-
Add 50-100 µL/well of the Fluo-4 AM loading solution.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes in a CO2 incubator.
-
(Optional) For some cell types, a subsequent 15-30 minute incubation at room temperature can improve signal.
-
-
Washing (Optional but Recommended):
-
Aspirate the loading solution.
-
Wash the cells 2-3 times with 100 µL/well of Assay Buffer. Leave a final volume of 100 µL in each well.
-
-
Assay:
-
Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading for a few seconds.
-
Initiate the automated addition of compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for the desired duration to capture the calcium transient.
-
Protocol 2: this compound AM Loading for High-Throughput Screening
The protocol for this compound AM is similar to that of Fluo-4 AM, but often requires a higher final concentration and potentially a longer incubation time to achieve a comparable signal.
Materials:
-
Cells cultured in a multi-well plate
-
This compound AM (1-5 mM stock in anhydrous DMSO)
-
Pluronic F-127 (20% w/v solution in DMSO)
-
Physiological buffer (e.g., HBSS with HEPES)
-
Probenecid (optional)
Procedure:
-
Cell Preparation: Prepare cells as described for the Fluo-4 AM protocol.
-
Prepare Loading Buffer:
-
Prepare a working solution of this compound AM at a final concentration of 2-5 µM in the physiological buffer.
-
To aid in solubilization, first mix the required volume of the this compound AM stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer.
-
If needed, add probenecid to a final concentration of 1-2.5 mM.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells.
-
Add the this compound AM loading solution to the cells.
-
-
Incubation:
-
Incubate the cells for 45-60 minutes at 37°C.
-
-
Post-Loading Incubation and Washing:
-
Wash the cells with indicator-free buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the intracellular this compound AM.
-
-
Assay:
-
Proceed with the assay as described for Fluo-4 AM, measuring fluorescence at an excitation of ~506 nm and emission of ~526 nm.
-
Mechanism of AM Ester Loading and Activation
This compound AM and Fluo-4 AM are cell-permeant due to the presence of acetoxymethyl (AM) esters. These hydrophobic groups allow the molecules to passively diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now hydrophilic and calcium-sensitive form of the dye within the cell.
References
A Researcher's Guide to Fluo-3 and its Alternatives for Cellular Calcium Imaging
This guide provides a comprehensive comparison of Fluo-3 with other widely used chemical and genetically encoded calcium indicators. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate tool for monitoring intracellular calcium dynamics in specific cell types, with a focus on neuronal and glial cells.
Introduction to Calcium Indicators
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and cell fate. The ability to visualize and quantify changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is fundamental to understanding cellular signaling. This is achieved using calcium indicators, molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺.[1] These indicators fall into two main categories: synthetic chemical dyes and genetically encoded calcium indicators (GECIs).[1][2]
This compound, a synthetic chemical indicator developed by Roger Tsien and colleagues, has been a workhorse in the field.[3][4] It is excitable by visible light (compatible with the 488 nm argon-ion laser line) and displays a large fluorescence intensity increase of over 100-fold upon binding Ca²⁺. This guide will compare this compound to its chemical counterparts like Fluo-4 and Fura-2, as well as to GECIs, providing quantitative data, experimental protocols, and visual aids to inform experimental design.
Comparison of Common Calcium Indicators
The choice of a calcium indicator depends on several factors, including the specific cell type, the expected range of Ca²⁺ concentrations, the required temporal resolution, and the imaging instrumentation available. The table below summarizes the key properties of this compound and its common alternatives.
| Indicator | Type | Excitation/Emission (nm) | Kd (Ca²⁺) | Dynamic Range (Fmax/Fmin) | Key Features & Cell Type Considerations |
| This compound | Chemical (Non-Ratiometric) | 506 / 526 | ~390 nM | >100x | Widely used, compatible with 488 nm laser; lower brightness and photostability than Fluo-4. Suitable for high transient Ca²⁺ spikes. |
| Fluo-4 | Chemical (Non-Ratiometric) | 494 / 516 | ~335-345 nM | >100x | Brighter and more photostable than this compound, making it better for confocal microscopy. Can be used at lower concentrations, reducing phototoxicity. |
| Fura-2 | Chemical (Ratiometric) | 340/380 (Ex) / 505 (Em) | ~145 nM | Ratiometric | Allows for quantitative [Ca²⁺]i measurements, correcting for dye loading and photobleaching. High affinity is good for resting Ca²⁺ levels but can saturate with large increases. Requires UV excitation and rapid wavelength switching. |
| Oregon Green 488 BAPTA-1 | Chemical (Non-Ratiometric) | ~490 / ~530 | ~170 nM | ~14x | High quantum yield, less phototoxic than this compound. Good for detecting small changes near resting Ca²⁺ levels due to high affinity. |
| GCaMP series (e.g., GCaMP6) | Genetically Encoded (Non-Ratiometric) | ~488 / ~510 | Varies by variant | Several 100% increase | Allows for cell-type-specific and subcellular targeting. Ideal for long-term studies. Requires transfection/transduction, which is more time-consuming than dye loading. |
In-Depth Look: this compound in Neurons and Astrocytes
This compound has been instrumental in studying Ca²⁺ signaling in various cell types, including neurons and astrocytes. Its acetoxymethyl (AM) ester form, this compound AM, is membrane-permeant and can be loaded into cells by incubation. Once inside, cellular esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of this compound in the cytoplasm.
-
In Astrocytes: Astrocytes, a type of glial cell, exhibit Ca²⁺ excitability and play an active role in modulating neuronal function. Studies have used this compound and its successor Fluo-4 to visualize spontaneous and neurotransmitter-evoked Ca²⁺ transients in astrocyte processes and end-feet, both in culture and in vivo.
-
In Neurons: this compound has been used to monitor Ca²⁺ fluctuations associated with neuronal activity. However, its relatively rapid kinetics make it suitable for tracking fast events like action potentials.
Key Alternatives to this compound
Fluo-4 is an analog of this compound where two chlorine atoms are replaced by fluorines. This seemingly minor change results in a significant advantage: Fluo-4's absorption maximum is better aligned with the 488 nm laser line, making it substantially brighter than this compound at this excitation wavelength.
-
Performance: This increased brightness allows researchers to use lower dye concentrations, which reduces potential phototoxicity and Ca²⁺ buffering effects. Comparative studies have shown that Fluo-4 can produce signals equivalent to or better than this compound with shorter loading times. This is particularly advantageous for high-throughput screening applications.
Unlike this compound and Fluo-4, Fura-2 is a ratiometric indicator. Upon binding Ca²⁺, its excitation peak shifts from ~380 nm to ~340 nm, while its emission remains constant at ~505 nm.
-
Performance: By calculating the ratio of fluorescence emitted at the two excitation wavelengths, one can obtain a more accurate and quantitative measurement of [Ca²⁺]i. This ratiometric approach corrects for artifacts such as uneven dye loading, cell thickness, dye leakage, and photobleaching. The main drawbacks are the need for a UV light source and an imaging system capable of rapid wavelength switching. Its high affinity for Ca²⁺ (~145 nM) makes it excellent for measuring resting or near-resting Ca²⁺ levels but prone to saturation during large Ca²⁺ spikes.
GECIs, such as the popular GCaMP series, are proteins engineered to change their fluorescence upon binding Ca²⁺.
-
Performance: Their primary advantage is targetability. They can be expressed in specific cell populations or targeted to subcellular compartments (e.g., mitochondria, endoplasmic reticulum, or near the plasma membrane), providing a level of specificity unattainable with chemical dyes. GECIs are ideal for long-term or repeated imaging experiments in the same cells or in living animals. However, they require genetic delivery (transfection or viral transduction), which is a more complex and time-consuming process than loading chemical dyes. Early generations of GECIs had slower kinetics and lower dynamic ranges than chemical dyes, but newer variants have significantly improved performance.
Experimental Protocols
General Protocol for this compound AM Loading in Cultured Cells
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound AM (1-5 mM stock solution in anhydrous DMSO)
-
Pluronic® F-127 (10-20% w/v stock solution in DMSO)
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other physiological buffer
-
Probenecid (optional, 25-250 mM stock solution) to inhibit dye leakage
Procedure:
-
Prepare Dye-Loading Solution:
-
For a final concentration of 4-5 µM this compound AM, dilute the DMSO stock solution into HHBS.
-
To aid in dye dispersion, first mix the this compound AM stock with an equal volume of 20% Pluronic® F-127 before diluting in the buffer. The final Pluronic® F-127 concentration should be ~0.02-0.04%.
-
If using probenecid, add it to the final loading solution at a concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Add the dye-loading solution to the cells.
-
Incubate for 30-60 minutes at 20-37°C. Incubation at room temperature can help reduce the compartmentalization of the dye into organelles.
-
-
Washing and De-esterification:
-
Remove the dye-loading solution.
-
Wash the cells 2-3 times with fresh, indicator-free HHBS (containing probenecid, if used) to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the this compound AM inside the cells.
-
-
Imaging:
-
Proceed with fluorescence imaging. For this compound, use an excitation wavelength of ~506 nm (often the 488 nm laser line is used) and collect emission at ~526 nm.
-
Visualizing Cellular Processes
Diagrams created using Graphviz help illustrate the complex workflows and signaling pathways involved in calcium imaging studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Fluo-3: A Procedural Guide
For researchers and scientists utilizing Fluo-3, a widely adopted fluorescent indicator for intracellular calcium, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for chemical waste management not only safeguards personnel but also maintains regulatory compliance. This guide provides a direct, step-by-step approach to the safe and effective disposal of this compound in both its solid and aqueous forms.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of liquid waste or contact with solid dust. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Step-by-Step Disposal Protocol
All this compound waste is to be treated as chemical waste. Under no circumstances should it be disposed of down the drain[1].
Disposal of Solid (Unused) this compound:
-
Collection: Carefully sweep up any solid this compound powder. It is crucial to avoid the formation of dust during this process.
-
Containment: Place the collected solid into a clearly labeled, sealed container specifically designated for chemical waste. The label must include the chemical name ("this compound") and the date of accumulation.
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste. This area should be secure and accessible only to authorized personnel.
-
Pickup: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office[1].
Disposal of Aqueous this compound Waste Solutions:
-
Collection: Pour all aqueous waste containing this compound into a designated, leak-proof, and sealable chemical waste container[1].
-
Labeling: Clearly label the container with "Aqueous waste containing this compound" and list any other chemical constituents present in the solution[1].
-
pH Neutralization: As a general best practice for aqueous chemical waste, neutralize the solution to a pH between 6.0 and 8.0 before sealing the container[1].
-
Storage: Store the sealed container in the designated satellite accumulation area for chemical waste.
-
Pickup: Contact your institution's EHS office to schedule a pickup for the waste container.
Spill Cleanup Procedures:
In the event of a this compound spill, follow these steps:
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to absorb the liquid. For solid spills, gently cover the area to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep or scoop the absorbed material or solid powder into a designated chemical waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials, such as paper towels, must also be placed in the chemical waste container.
-
Disposal: Seal and label the waste container and arrange for its disposal through your institution's EHS office.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
It is essential to consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary. Always handle chemical waste in accordance with good laboratory practices to ensure a safe working environment.
References
Personal protective equipment for handling Fluo-3
Essential Safety and Handling Guide for Fluo-3
This guide provides crucial safety, operational, and disposal information for laboratory personnel working with this compound and its common cell-permeant form, this compound acetoxymethyl (AM) ester. Adherence to these protocols is vital for ensuring personal safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under GHS, it is imperative to handle it with care as with all laboratory chemicals.[1] Avoid direct contact with skin, eyes, and clothing.[1][2] The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tight-sealing safety goggles or a face shield.[2] | Protects against accidental splashes of this compound solutions (e.g., in DMSO) or inhalation of the powdered form. |
| Hand Protection | Nitrile gloves. | Provides a chemical barrier. Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | A properly fitted laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required only if there is a risk of inhaling dust from the solid form, such as when weighing. |
All work should be performed in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability and efficacy of this compound AM. The acetoxymethyl esters are susceptible to hydrolysis from moisture.
Storage:
-
Solid Form: Store the vial desiccated and protected from light at -20°C. The product is stable for at least 12 months under these conditions.
-
Stock Solution: Prepare a concentrated stock solution (typically 1-10 mM) in anhydrous Dimethyl Sulfoxide (DMSO). Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C, protected from light. This solution is stable for at least six months.
Preparation of Stock Solution:
-
Allow both the this compound AM vial and anhydrous DMSO to warm to room temperature before opening to prevent condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., to make a 1 mM solution from 1 mg of this compound AM (MW ~1130 g/mol ), add approximately 885 µL of DMSO).
-
Vortex briefly to dissolve. The dissolution process can be slow, so allow sufficient time.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound waste, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions and DMSO stock solutions containing this compound in a labeled, sealed container designated for hazardous chemical waste.
-
Final Disposal: Dispose of all this compound waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for pickup and proper disposal.
Quantitative Data Summary
The following table summarizes key quantitative properties of this compound.
| Property | Value | Notes |
| Molecular Weight (this compound AM) | ~1129.85 g/mol | Varies slightly between suppliers. |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | Compatible with 488 nm Argon-ion laser lines. |
| Emission Wavelength (Ca²⁺-bound) | ~526 nm | Green fluorescence. |
| Fluorescence Increase | >40-fold upon Ca²⁺ binding. | Essentially non-fluorescent when unbound. |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | Weaker affinity than Fura-2, making it suitable for measuring high transient Ca²⁺ concentrations. |
| Solubility | Soluble in DMSO. | Anhydrous DMSO is recommended for stock solutions. |
Experimental Protocols and Visualizations
Mechanism of Intracellular Calcium Detection
This compound AM is a cell-permeant ester that is inactive until processed within the cell. Once it passively crosses the cell membrane, intracellular esterases cleave the AM ester groups, converting it to the membrane-impermeant this compound free acid. This active form is trapped in the cytoplasm and can bind to free calcium ions, resulting in a significant increase in fluorescence.
Protocol: Intracellular Calcium Flux Assay
This protocol outlines a general method for measuring changes in intracellular calcium in adherent cells using this compound AM.
1. Reagent Preparation:
-
This compound AM Stock Solution: Prepare a 1-5 mM stock solution in anhydrous DMSO as described above.
-
Cell Loading Buffer: Prepare a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
2. Cell Preparation and Dye Loading:
-
Plate adherent cells in a 96-well, clear-bottom, black-walled plate and culture overnight.
-
Aspirate the growth medium from the wells.
-
Prepare the this compound AM working solution by diluting the stock solution in the loading buffer to a final concentration of 1-10 µM.
-
Add the working solution to each well and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at room temperature is often recommended to reduce dye compartmentalization into organelles.
-
Wash the cells twice with loading buffer to remove extracellular dye.
3. Data Acquisition:
-
Place the plate in a fluorescence microplate reader or confocal microscope equipped for excitation at ~490 nm and emission detection at ~525 nm.
-
Record a baseline fluorescence reading for 30-60 seconds.
-
Add the agonist or stimulus of interest and continue recording the fluorescence signal to measure the change in intracellular calcium concentration.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
